Product packaging for 4-Methyl-2-phenyl-2-oxazoline-5-one(Cat. No.:CAS No. 90361-55-0)

4-Methyl-2-phenyl-2-oxazoline-5-one

Cat. No.: B3416753
CAS No.: 90361-55-0
M. Wt: 175.18 g/mol
InChI Key: HHPTWKXNGPGQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-2-phenyl-2-oxazoline-5-one is a member of the oxazolone family, a class of heterocyclic compounds also known as azlactones that are significant in pharmaceuticals, industrial chemistry, and materials science . This compound, with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol, serves as a crucial synthetic intermediate for producing a wide range of molecules, including amino acids and peptides, that are otherwise difficult to obtain . Its structure, featuring a methyl group at position 4 and a phenyl group at position 2 on the oxazole ring, contains both pro-nucleophilic and electrophilic sites, allowing for targeted chemical modifications and enabling its use as a chelating ligand for metal ions . The historical and primary synthetic route to this and related azlactones is the Erlenmeyer-Plöchl synthesis, first reported in the late 19th century . This reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of a condensing agent like acetic anhydride . The value of this compound in modern research extends to its reactivity in 1,3-dipolar cycloadditions, which can be used to create polymer precursors for advanced materials like carbon nanotubes . Furthermore, its specific reactivity patterns, such as reactions with superoxide ions in aprotic solvents, continue to be a subject of study in mechanistic and synthetic chemistry . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B3416753 4-Methyl-2-phenyl-2-oxazoline-5-one CAS No. 90361-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenyl-4H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPTWKXNGPGQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920435
Record name 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90361-55-0
Record name 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90361-55-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methyl-2-phenyl-2-oxazoline-5-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-phenyl-2-oxazoline-5-one

CAS Numbers: 13302-43-7, 90361-55-0[1] Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol

Introduction

This compound, a member of the azlactone class of heterocyclic compounds, is a versatile and reactive intermediate in organic synthesis.[2] First explored in the context of the Erlenmeyer-Plöchl synthesis in the late 19th century, azlactones have become indispensable tools for the preparation of a wide array of complex molecules, including non-proteinogenic α-amino acids and various heterocyclic scaffolds.[2][3] The unique structural features of this compound, specifically the presence of both electrophilic and pro-nucleophilic sites, underpin its diverse reactivity and broad utility in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical entity, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical properties and expected spectroscopic data, based on information available for this class of compounds.

PropertyValueSource
CAS Number 13302-43-7, 90361-55-0[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Yellowish crystalline solid (expected)N/A
Melting Point Not explicitly reported, but related compounds have a wide range.N/A
Solubility Soluble in many organic solvents like dichloromethane, ethyl acetate, and acetone.N/A
Spectroscopic Data Expected Peaks and Signals
¹H NMR Signals corresponding to the methyl protons, the methine proton at the 4-position, and the aromatic protons of the phenyl group.
¹³C NMR Resonances for the carbonyl carbon, the carbon of the imine group, the quaternary carbon at the 4-position, the methyl carbon, and the aromatic carbons.[4]
IR (Infrared) Characteristic absorption bands for the C=O (lactone) and C=N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is a variation of the classical Erlenmeyer-Plöchl azlactone synthesis. This method involves the cyclization of an N-acylamino acid, in this case, N-benzoylalanine, using a dehydrating agent such as acetic anhydride.[2][3]

Reaction Pathway

Synthesis_of_4_Methyl_2_phenyl_2_oxazoline_5_one N_Benzoylalanine N-Benzoylalanine Product This compound N_Benzoylalanine->Product Cyclization/ Dehydration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product Acetic_Acid Acetic Acid Product->Acetic_Acid Byproduct

Caption: Synthesis of this compound via cyclization of N-benzoylalanine.

Detailed Experimental Protocol

This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis.[3][5][6]

Materials:

  • N-benzoylalanine

  • Acetic anhydride

  • Anhydrous sodium acetate (optional, as a catalyst)[5][6]

  • Ethanol

  • Boiling water

  • Benzene (for recrystallization, optional)[5]

Procedure:

  • In a flask, combine N-benzoylalanine and acetic anhydride. A molar excess of acetic anhydride is typically used.

  • Optionally, add a catalytic amount of anhydrous sodium acetate.

  • Gently heat the mixture with constant agitation. The solid should gradually dissolve, and the solution may change color.

  • Once the reaction is complete (as monitored by TLC), cool the mixture.

  • Slowly add ethanol to the cooled reaction mixture to quench the excess acetic anhydride. This reaction can be exothermic.

  • Allow the mixture to stand, preferably overnight, to facilitate the crystallization of the product.

  • Collect the crystalline product by filtration and wash it with cold ethanol, followed by boiling water to remove impurities.

  • Dry the product. For higher purity, the crude product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.[5]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is rich and varied, primarily due to the presence of multiple reactive sites.

Tautomerization to a Münchnone

A key aspect of the reactivity of this compound is its ability to undergo tautomerization to its mesoionic form, a münchnone. This occurs through the loss of a proton from the 4-position, leading to the formation of a highly reactive 1,3-dipole.

Tautomerization_to_Munchnone Oxazolone This compound Munchnone Münchnone (Mesoionic Tautomer) Oxazolone->Munchnone Tautomerization (-H+) Munchnone->Oxazolone

Caption: Tautomerization of the oxazolone to its reactive münchnone form.

1,3-Dipolar Cycloaddition Reactions

The münchnone tautomer readily participates in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This reaction is a powerful tool for the construction of five-membered heterocyclic rings.

Dipolar_Cycloaddition cluster_reactants Reactants Munchnone Münchnone (1,3-dipole) Cycloadduct Five-membered Heterocyclic Product Munchnone->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct

Caption: General scheme of a 1,3-dipolar cycloaddition reaction of a münchnone.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.

Synthesis of α-Amino Acids

Historically, one of the most significant applications of azlactones is in the synthesis of α-amino acids. The oxazolone ring can be opened under various conditions to yield the corresponding amino acid derivatives. This allows for the introduction of a wide range of side chains at the 4-position, providing access to non-natural amino acids that are of great interest in peptide and protein engineering.[3][7][8]

Peptide Synthesis

While the oxazolone ring can be a source of epimerization during peptide synthesis, it can also be strategically employed.[7] The activation of the carboxyl group of an N-acylamino acid can lead to the in-situ formation of an oxazolone, which then reacts with an amino group to form a peptide bond. Understanding the conditions that favor or suppress oxazolone formation is crucial for stereocontrolled peptide synthesis.

Scaffold for Bioactive Molecules

The oxazolone core is present in a variety of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] this compound serves as a versatile starting material for the synthesis of libraries of related compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Based on GHS classifications for this compound, this compound should be handled with care. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated area.[1]

Conclusion

This compound is a historically significant and synthetically valuable heterocyclic compound. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction, coupled with its rich and diverse reactivity, particularly its tautomerization to a münchnone and subsequent participation in 1,3-dipolar cycloaddition reactions, makes it a powerful tool for organic chemists. Its applications in the synthesis of non-natural amino acids and as a scaffold for bioactive molecules underscore its continued importance in academic research and the pharmaceutical industry. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of novel chemical entities.

References

A Comprehensive Guide to the Structural Elucidation of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone class of heterocyclic compounds, serves as a critical intermediate in the synthesis of novel amino acids, peptides, and various biologically active molecules.[1][2][3] The precise elucidation of its molecular structure is paramount for understanding its reactivity and for the rational design of new chemical entities. This guide provides a detailed, multi-faceted approach to the structural confirmation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Each section explains the theoretical basis of the technique, presents a detailed experimental protocol, and interprets the resulting data to build a cohesive and unambiguous structural assignment.

Introduction: The Significance of Azlactones

Azlactones, or oxazolones, are five-membered heterocyclic compounds that have been a cornerstone of organic synthesis for over a century, since the pioneering work of Erlenmeyer and Plöchl.[4][5] Their utility stems from the presence of multiple reactive sites, which allows for a diverse range of chemical transformations.[2][3] this compound, with its specific substitution pattern, is a valuable synthon, offering both pro-nucleophilic and electrophilic centers.[2] Accurate structural verification is the foundational step before its application in complex synthetic pathways, particularly in drug discovery and development where molecular architecture dictates biological activity.

Synthesis via Erlenmeyer-Plöchl Reaction

The most common route to synthesizing azlactones like this compound is the Erlenmeyer-Plöchl reaction.[1][4] This method involves the condensation of an N-acylglycine (in this case, N-acetylglycine, formed from glycine and acetic anhydride) with an aromatic aldehyde (benzaldehyde) in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate.[6][7]

Experimental Protocol: Synthesis of this compound

  • Combine N-acetylglycine, benzaldehyde, and anhydrous sodium acetate in a round-bottom flask.

  • Add acetic anhydride to the mixture, serving as both a reagent and a solvent.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and slowly add ethanol to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified crystals of this compound.

The following analytical techniques are then employed to confirm the structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.[8]

  • Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Data Interpretation: The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons.

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl-H7.4 - 8.1Multiplet5HProtons on the aromatic ring are deshielded by the ring current and the electron-withdrawing C=N group.
Methine-H (C4-H)~4.5Quartet1HThe proton at the chiral center (C4) is coupled to the three protons of the adjacent methyl group.
Methyl-H (C4-CH₃)~1.6Doublet3HThe methyl protons are coupled to the single proton on the adjacent methine carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) in an NMR tube.

  • Acquire the proton-decoupled ¹³C NMR spectrum on a 75 or 100 MHz NMR spectrometer.

  • Process the spectrum to obtain a plot of chemical shifts for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, with their chemical shifts being highly indicative of their electronic environment.

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale
Carbonyl (C5=O)165 - 175The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, characteristic of a lactone.[8]
Imine (C2=N)160 - 165The sp² hybridized carbon double-bonded to nitrogen appears in this downfield region.[8]
Phenyl-C (ipso)125 - 135The carbon of the phenyl ring directly attached to the oxazoline ring.
Phenyl-C (ortho, meta, para)127 - 134The remaining aromatic carbons, often appearing as a cluster of signals.
Methine (C4)~65The sp³ hybridized carbon at the chiral center is attached to a nitrogen and a carbonyl group.
Methyl (C4-CH₃)~20The sp³ hybridized carbon of the methyl group appears in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Prepare a sample by either creating a KBr pellet (mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk) or as a thin film on a salt plate (for liquids or solutions).[1]

  • Record the IR spectrum over the range of 4000-600 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Interpretation: The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of the key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O)Stretching1755 - 1820Strong
Imine (C=N)Stretching1650 - 1660Medium-Strong
Aromatic C=CStretching~1600, 1450-1500Medium-Weak
C-O (ester-like)Stretching1100 - 1300Strong

Table 3: Characteristic FT-IR Absorption Frequencies for this compound.[8][9]

The high frequency of the C=O stretch is a hallmark of the strained five-membered lactone ring in the oxazolone structure.[8] The C=N stretching vibration further confirms the heterocyclic ring system.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique used for this class of compounds.

Experimental Protocol: Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a high-energy electron beam (EI-MS).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation: The mass spectrum will provide two key pieces of information for structure elucidation.

  • Molecular Ion Peak (M⁺): The peak with the highest m/z value will correspond to the molecular weight of the compound. For this compound (C₁₀H₉NO₂), the expected molecular weight is 175.18 g/mol .[10][11] The presence of a peak at m/z = 175 confirms the molecular formula.

  • Fragmentation Pattern: The molecule will break apart in a predictable manner, giving rise to fragment ions with lower m/z values. The analysis of these fragments helps to piece together the structure.

Key Fragmentation Pathways:

A plausible fragmentation pattern for this compound under electron impact is outlined below.

Fragmentation M [C₁₀H₉NO₂]⁺˙ m/z = 175 (Molecular Ion) F1 [C₇H₅O]⁺ m/z = 105 (Benzoyl Cation) M->F1 - C₃H₄NO˙ F3 [C₈H₇N]⁺˙ m/z = 117 M->F3 - CO₂ F2 [C₇H₅]⁺ m/z = 77 (Phenyl Cation) F1->F2 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

  • Loss of CO₂: A common fragmentation for cyclic esters, leading to a fragment at m/z = 117.[11]

  • Formation of the Benzoyl Cation: Cleavage of the ring can lead to the very stable benzoyl cation at m/z = 105, which is often a base peak in the spectrum of 2-phenyl substituted heterocycles.[11]

  • Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z = 77.

Integrated Approach to Structure Elucidation

The definitive structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of all the analytical data. The process follows a logical workflow.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Erlenmeyer-Plöchl Reaction NMR ¹H & ¹³C NMR Synthesis->NMR FTIR FT-IR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure 4-Methyl-2-phenyl- 2-oxazoline-5-one NMR->Structure Confirms C-H framework and connectivity FTIR->Structure Identifies C=O, C=N, and C-O groups MS->Structure Confirms Molecular Weight and key fragments

Caption: Integrated Workflow for Structure Elucidation.

  • Mass Spectrometry provides the molecular formula (from the molecular ion peak) and key structural motifs (from fragmentation).

  • FT-IR Spectroscopy confirms the presence of the essential functional groups (lactone carbonyl, imine) predicted by the proposed structure.

  • NMR Spectroscopy provides the final, unambiguous proof by mapping out the exact connectivity of every carbon and hydrogen atom, confirming the substitution pattern and the overall molecular architecture.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By combining the insights from NMR, FT-IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. This rigorous characterization is a non-negotiable prerequisite for its use in medicinal chemistry and materials science, ensuring the integrity and reproducibility of subsequent research and development efforts.

References

A Technical Guide to the Synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one from Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one, a valuable heterocyclic compound, starting from the readily available amino acid, alanine. This class of compounds, known as azlactones or oxazolones, serves as a critical intermediate in organic synthesis, particularly in the creation of novel amino acid derivatives, peptides, and various pharmacologically active molecules. This document details the underlying chemical principles, a validated step-by-step experimental procedure, characterization data, and essential safety considerations. The intended audience includes researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction and Scientific Context

2-Oxazoline-5-ones, or azlactones, are five-membered heterocyclic compounds that have garnered significant interest in the scientific community.[1][2] Their utility stems from their unique reactivity, acting as versatile synthons for a wide array of biologically significant molecules. The ring structure is susceptible to nucleophilic attack, enabling ring-opening reactions that lead to the formation of α-amino acids and their derivatives.[3][4]

The target molecule, this compound, incorporates a chiral center derived from the parent amino acid, alanine, making it a valuable building block in asymmetric synthesis.[5] The synthesis follows a classical and robust pathway known as the Erlenmeyer-Plöchl azlactone synthesis, which involves two primary transformations: the N-acylation of an amino acid followed by cyclodehydration.[6][7][8] This guide will elucidate this proven methodology, providing the causal logic behind each procedural step to ensure reproducibility and success.

Overall Synthetic Workflow

The transformation of alanine into this compound is a two-stage process. First, the amino group of alanine is protected via N-acylation with benzoyl chloride. Second, the resulting N-benzoylalanine undergoes intramolecular cyclization and dehydration, facilitated by a dehydrating agent, to yield the target oxazolone.

G cluster_0 PART 1: N-Acylation cluster_1 PART 2: Cyclodehydration Alanine Alanine N_Benzoylalanine N-Benzoylalanine Alanine->N_Benzoylalanine Schotten-Baumann Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N_Benzoylalanine NaOH NaOH (aq) NaOH->N_Benzoylalanine N_Benzoylalanine_ref N-Benzoylalanine N_Benzoylalanine->N_Benzoylalanine_ref Acetic_Anhydride Acetic Anhydride Target 4-Methyl-2-phenyl- 2-oxazoline-5-one Acetic_Anhydride->Target N_Benzoylalanine_ref->Target Erlenmeyer-Plöchl Cyclization caption Figure 1. High-Level Experimental Workflow.

Caption: Figure 1. High-Level Experimental Workflow.

Mechanistic Principles and Rationale

The synthesis is grounded in the well-established Erlenmeyer-Plöchl reaction.[3][6] Understanding the mechanism is crucial for troubleshooting and optimization.

Step 1: N-Benzoylation of Alanine

This step employs the Schotten-Baumann reaction conditions, a reliable method for acylating amines.[5]

  • Role of Sodium Hydroxide (NaOH): Alanine is dissolved in an aqueous NaOH solution for two primary reasons. First, the base deprotonates the carboxylic acid group of alanine, increasing its solubility in the aqueous medium. Second, and more critically, the base neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.[9][10] Maintaining a basic pH is essential for the reaction to proceed to completion.[5]

  • Role of Benzoyl Chloride: Benzoyl chloride is the acylating agent. The lone pair of electrons on the nitrogen atom of alanine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond of N-benzoylalanine and release a chloride ion.

Step 2: Cyclodehydration of N-Benzoylalanine

This is the key ring-forming step to create the azlactone.

  • Role of Acetic Anhydride: Acetic anhydride serves as a powerful dehydrating agent.[6][8] The mechanism involves the activation of the carboxylic acid of N-benzoylalanine by forming a mixed anhydride intermediate. This activation makes the carbonyl carbon highly electrophilic. The enol form of the amide then acts as an internal nucleophile, attacking the activated carbonyl carbon. This intramolecular cyclization is followed by the elimination of a molecule of acetic acid, yielding the final this compound product.[11]

G cluster_mech Reaction Mechanism Pathway start N-Benzoylalanine activated Mixed Anhydride (Activated Intermediate) start->activated + Acetic Anhydride enol Enol Intermediate activated->enol Tautomerization cyclized Cyclized Intermediate enol->cyclized Intramolecular Nucleophilic Attack product Oxazolone Product cyclized->product - Acetic Acid caption Figure 2. Simplified Cyclodehydration Mechanism.

Caption: Figure 2. Simplified Cyclodehydration Mechanism.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
L-AlanineC₃H₇NO₂89.098.9 g (0.1 mol)
Sodium HydroxideNaOH40.008.8 g (0.22 mol)
Benzoyl ChlorideC₇H₅ClO140.5715.5 g (12.8 mL, 0.11 mol)Lachrymator, handle in fume hood
Conc. Hydrochloric AcidHCl36.46~10 mLCorrosive
Acetic AnhydrideC₄H₆O₃102.0930 mLCorrosive, handle in fume hood
Deionized WaterH₂O18.02As needed
EthanolC₂H₅OH46.07For recrystallization

Procedure

Part A: Synthesis of N-Benzoyl-L-alanine

  • Preparation of Alanine Solution: In a 500 mL Erlenmeyer flask, dissolve 8.9 g (0.1 mol) of L-alanine in 120 mL of 1N sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C.

  • Schotten-Baumann Reaction: While vigorously stirring the cooled alanine solution, add 15.5 g (12.8 mL, 0.11 mol) of benzoyl chloride and 60 mL of 2N sodium hydroxide solution dropwise and alternately from two separate dropping funnels.[10] Ensure the temperature is maintained below 10 °C and the solution remains alkaline (check with pH paper) throughout the addition.

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Product Precipitation: Cool the reaction mixture again in an ice bath and carefully acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2.[10] A white precipitate of N-benzoyl-L-alanine will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C.

Part B: Synthesis of this compound

  • Cyclodehydration Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried N-benzoyl-L-alanine from Part A. Add 30 mL of acetic anhydride.

  • Reaction: Gently heat the mixture in a water bath at 80-90 °C for 1-2 hours. The solid will dissolve as the reaction proceeds. The reaction is complete when a clear, homogenous solution is obtained.

  • Removal of Acetic Anhydride: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude this compound. The product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

PropertyN-Benzoyl-L-alanineThis compound
Appearance White crystalline solidYellowish solid or oil
Molecular Formula C₁₀H₁₁NO₃[12]C₁₀H₉NO₂[13]
Molar Mass 193.20 g/mol [12]175.18 g/mol [13]
Melting Point 137-139 °C (for L-form)[10]Varies; may be a low-melting solid
IR (cm⁻¹) ~3300 (N-H), ~3000 (O-H), ~1720 (C=O, acid), ~1650 (C=O, amide)~1820 (C=O, lactone), ~1660 (C=N)[3]
¹H NMR (δ, ppm) Signals for methyl, methine, aromatic, and amide protonsSignals for methyl, methine, and aromatic protons. Absence of N-H and O-H.

Safety, Handling, and Waste Disposal

Personnel Safety:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoyl Chloride: Is a lachrymator and corrosive. It reacts with water and moisture.[14][15] Handle exclusively in a well-ventilated chemical fume hood.[14][16] Avoid inhalation of vapors and contact with skin and eyes.[17]

  • Acetic Anhydride: Is corrosive and causes severe burns. Handle exclusively in a chemical fume hood.

  • Concentrated Acids and Bases: Are highly corrosive. Handle with extreme care.

Operational Safety:

  • The N-benzoylation reaction can be exothermic. Maintain cooling with an ice bath as instructed to control the reaction rate.

  • When working with a rotary evaporator, ensure the glassware is free of cracks and use a blast shield.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Aqueous acidic and basic waste should be neutralized before disposal down the drain, in accordance with local regulations.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of this compound from L-alanine. By following the detailed steps and understanding the underlying chemical principles, researchers can effectively produce this versatile synthetic intermediate. Adherence to the specified safety protocols is paramount to ensure a safe and successful experimental outcome. The utility of oxazolones as precursors to modified amino acids and other complex molecules ensures their continued importance in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 4-Methyl-2-phenyl-4H-1,3-oxazol-5-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core aspects of its synthesis, spectroscopic characterization, and its burgeoning role as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the Oxazolone Core

4-Methyl-2-phenyl-4H-1,3-oxazol-5-one, also known as an azlactone, belongs to a class of five-membered heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry.[1] The oxazolone ring is a valuable scaffold in drug discovery due to the numerous possibilities for chemical modification, allowing for the generation of diverse molecular libraries.[2] These compounds are recognized as crucial intermediates for the synthesis of a wide array of molecules that are otherwise challenging to obtain, owing to the presence of both pro-nucleophilic and electrophilic sites within their structure.[3]

The broader class of oxazolone derivatives has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] This biological relevance stems from their ability to act as precursors to amino acids, peptides, and other bioactive heterocyclic systems.[7]

IUPAC Name: 4-methyl-2-phenyl-4H-1,3-oxazol-5-one[3]

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
CAS Number 13302-43-7; 90361-55-0[3]

Synthesis of 4-Methyl-2-phenyl-4H-1,3-oxazol-5-one: The Erlenmeyer-Plöchl Reaction and Modern Methodologies

The cornerstone of oxazolone synthesis is the Erlenmeyer-Plöchl reaction, a classic condensation reaction that has been a mainstay in organic chemistry for over a century.[3]

The Classical Erlenmeyer-Plöchl Reaction

This reaction involves the condensation of an N-acylglycine derivative with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[3][4] For the synthesis of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one, the starting material is N-benzoylalanine (the N-acylated derivative of alanine), which upon reaction with a cyclizing and dehydrating agent, forms the target oxazolone.

Reaction Mechanism:

The mechanism of the Erlenmeyer-Plöchl reaction is a well-established process:

  • Cyclization of N-acylamino acid: The N-benzoylalanine is first cyclized by acetic anhydride to form the oxazolone ring.

  • Enolate Formation: A weak base, such as acetate, abstracts an acidic proton from the C-4 position of the oxazolone, leading to the formation of an enolate.

  • Tautomerization: The enolate is in equilibrium with its tautomeric forms.

erlenmeyer_plochl N_benzoylalanine N-Benzoylalanine oxazolone 4-Methyl-2-phenyl-4H-1,3-oxazol-5-one N_benzoylalanine->oxazolone Cyclization/ Dehydration acetic_anhydride Acetic Anhydride acetic_anhydride->oxazolone base Base (e.g., Acetate) enolate Oxazolone Enolate base->enolate oxazolone->enolate Deprotonation

Figure 1: Simplified mechanism of the Erlenmeyer-Plöchl reaction for the synthesis of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one.

Experimental Protocol: A Greener, Solvent-Free Approach

In line with the principles of green chemistry, a solvent-free approach for the synthesis of oxazolones has been developed, offering high yields and reduced environmental impact.[4]

Materials:

  • N-Benzoylalanine (1.0 mmol)

  • Acetic anhydride (a few drops)

  • Fused sodium acetate (1.0 mmol)

  • Porcelain mortar and pestle

Procedure:

  • Combine N-benzoylalanine and fused sodium acetate in a porcelain mortar.[4]

  • Add a few drops of acetic anhydride to the mixture.[4]

  • Grind the mixture vigorously with a pestle for a few minutes at room temperature.[4]

  • The reaction mixture will solidify and turn a yellowish color upon completion.[4]

  • The solid product is then washed with cold water and then ethanol to afford the pure 4-methyl-2-phenyl-4H-1,3-oxazol-5-one.[4]

This method can achieve yields of up to 97%.[4]

Spectroscopic Characterization: A Guide to Structural Elucidation

Accurate structural confirmation of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one is paramount for its use in further research and development. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environment in the molecule. Key expected signals for 4-methyl-2-phenyl-4H-1,3-oxazol-5-one include:

  • A quartet for the proton at the C-4 position.

  • A doublet for the methyl protons at the C-4 position.

  • Multiplets in the aromatic region corresponding to the phenyl group protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying the carbon framework. Diagnostic peaks for 4-methyl-2-phenyl-4H-1,3-oxazol-5-one include:

  • A downfield signal for the carbonyl carbon (C=O) of the lactone.

  • A signal for the imine carbon (C=N).

  • Signals for the carbons of the phenyl group.

  • Signals for the C-4 carbon and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one is characterized by strong absorption bands corresponding to:

  • The carbonyl (C=O) stretching vibration of the lactone ring, typically in the range of 1800-1830 cm⁻¹.

  • The azomethine (C=N) stretching vibration, usually observed around 1650-1670 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one will show a molecular ion peak corresponding to its molecular weight (175.18 g/mol ).

Experimental Workflow for Characterization:

characterization_workflow synthesis Synthesis of Crude Product purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Figure 2: General experimental workflow for the synthesis, purification, and characterization of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one.

Reactivity and Synthetic Utility

The reactivity of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one makes it a valuable intermediate in organic synthesis.

1,3-Dipolar Cycloaddition Reactions

This oxazolone can act as a 1,3-dipole in cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[8] This reactivity is harnessed to synthesize a variety of complex molecules. The reaction proceeds through a concerted mechanism involving a six-electron transition state.[8]

Ring-Opening Reactions

The oxazolone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is particularly useful for the synthesis of α-amino acid derivatives.[9] For instance, reaction with alcohols in the presence of a suitable catalyst can yield the corresponding α-amino esters.[9]

Applications in Drug Development and Medicinal Chemistry

The oxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1]

Anticancer Activity

Many oxazolone derivatives have demonstrated potent anticancer activity.[5][6] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. One such proposed mechanism is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor progression.[4]

stat3_pathway cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription oxazolone Oxazolone Derivative oxazolone->stat3_p Inhibition

Figure 3: Proposed mechanism of anticancer activity through the inhibition of the STAT3 signaling pathway by oxazolone derivatives.

Anti-inflammatory and Antimicrobial Activities

Derivatives of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one have also been investigated for their anti-inflammatory and antimicrobial properties.[5][6] The structural versatility of the oxazolone core allows for the fine-tuning of these activities through synthetic modifications.

Conclusion and Future Perspectives

4-Methyl-2-phenyl-4H-1,3-oxazol-5-one is a compound of significant synthetic and medicinal value. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive building block for the creation of diverse and complex molecular architectures. The demonstrated biological activities of the broader oxazolone class highlight the potential of this specific scaffold in the development of novel therapeutic agents. Future research will likely focus on the continued exploration of its synthetic utility, the expansion of its derivative libraries, and a deeper investigation into its mechanisms of biological action to unlock its full potential in drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone family of heterocyclic compounds, serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structural arrangement, featuring both pro-nucleophilic and electrophilic sites, renders it a versatile building block for the synthesis of complex molecules, including amino acid derivatives.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and materials science to verify its synthesis, assess its purity, and elucidate its role in subsequent reactions. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures.

The molecular structure of this compound, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , forms the basis for interpreting its spectral output.[3][4] The key structural features include a phenyl ring, a chiral center at the C4 position bearing a methyl group, and the oxazolone-5-one heterocyclic core containing a lactone carbonyl and an imine bond.

Molecular Structure and Spectroscopic Correlation

A clear visualization of the molecular structure is essential for assigning spectroscopic signals. The diagram below illustrates the numbering convention used throughout this guide.

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, methine, and aromatic protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH₃)1.5 - 1.7Doublet3H
Methine (CH)4.3 - 4.6Quartet1H
Phenyl (ortho-H)7.9 - 8.1Multiplet2H
Phenyl (meta, para-H)7.4 - 7.6Multiplet3H
Interpretation and Causality
  • Methyl Protons (CH₃): These protons are attached to the chiral center at C4. They are expected to appear as a doublet due to coupling with the adjacent methine proton (CH). The chemical shift is in the typical aliphatic region.

  • Methine Proton (CH): This proton at the C4 position is adjacent to the methyl group, leading to a quartet multiplicity. Its proximity to the electron-withdrawing carbonyl group and the oxazoline ring deshields it, shifting it downfield.

  • Phenyl Protons: The protons on the phenyl ring are deshielded by the aromatic ring current and the electron-withdrawing imine group. The ortho-protons are expected to be the most deshielded due to their proximity to the C=N bond. This is a common feature in the spectra of 2-phenyl substituted oxazolines.[5] The meta- and para-protons will appear slightly more upfield as a complex multiplet. For a similar compound, 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one, the phenyl protons appear in the range of 7.45-8.05 ppm.[6]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (CH₃)15 - 20
Methine (C4)65 - 75
Phenyl (ipso-C)128 - 132
Phenyl (ortho-C)127 - 129
Phenyl (meta-C)129 - 131
Phenyl (para-C)132 - 135
Imine (C2)160 - 165
Carbonyl (C5)175 - 180
Interpretation and Causality
  • Aliphatic Carbons: The methyl carbon will appear in the high-field region, typical for sp³ hybridized carbons. The methine carbon (C4) is shifted downfield due to the attachment of the electronegative nitrogen and its proximity to the carbonyl group.

  • Aromatic Carbons: The phenyl carbons will resonate in the typical aromatic region (120-140 ppm). The exact shifts will depend on the substitution, with the ipso-carbon (attached to the oxazoline ring) and para-carbon often showing distinct shifts.

  • Heterocyclic Carbons: The imine carbon (C2) and the lactone carbonyl carbon (C5) are the most downfield signals due to their sp² hybridization and the strong deshielding effect of the attached heteroatoms (N and O). In related oxazolone structures, these carbons consistently appear at very low field, often above 160 ppm.[5]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3100Medium
Aliphatic C-H stretch2900 - 3000Medium
C=O (Lactone) stretch1780 - 1820Strong
C=N (Imine) stretch1650 - 1680Strong
Aromatic C=C stretch1580 - 1620Medium
C-O-C stretch1100 - 1200Strong
Interpretation and Causality
  • C=O Stretch: The most characteristic peak in the IR spectrum is expected to be the strong absorption from the lactone carbonyl group. The high frequency (1780-1820 cm⁻¹) is typical for a five-membered ring lactone, where ring strain increases the vibrational frequency.

  • C=N Stretch: The imine double bond will give rise to a strong absorption band in the 1650-1680 cm⁻¹ region.

  • Other Vibrations: The spectrum will also feature absorptions corresponding to aromatic and aliphatic C-H stretching, aromatic C=C stretching, and the C-O-C stretching of the oxazoline ring. The presence of these characteristic bands provides strong evidence for the overall structure of the molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data
Ionm/zInterpretation
[M]⁺175Molecular Ion
[M - CO]⁺147Loss of carbon monoxide
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅CN]⁺103Benzonitrile radical cation

Note: The fragmentation pattern is based on typical azlactone fragmentation and available data.

Interpretation and Fragmentation Pathway

The molecular ion peak is expected at an m/z of 175, corresponding to the molecular weight of the compound.[4] A common fragmentation pathway for azlactones involves the loss of carbon monoxide from the lactone carbonyl, which would yield a fragment at m/z 147. Further fragmentation is expected to produce the stable benzoyl cation at m/z 105 and a fragment corresponding to the benzonitrile radical cation at m/z 103. The presence of a strong peak at m/z 105 is a key indicator of the 2-phenyl substitution on the oxazoline ring.

G cluster_0 Mass Spectrometry Fragmentation mol [M]⁺ m/z = 175 frag1 [M - CO]⁺ m/z = 147 mol->frag1 - CO frag2 [C₆H₅CO]⁺ m/z = 105 frag1->frag2 - CH₃CHN

Figure 2: Proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Conclusion

The spectroscopic characterization of this compound relies on a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While direct experimental data may not be readily available in consolidated sources, a comprehensive understanding of its structure allows for accurate prediction of its spectral features. This guide provides researchers and drug development professionals with the foundational knowledge to identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

Thermal stability of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-Methyl-2-phenyl-2-oxazoline-5-one

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for assessing the thermal stability of this compound, a member of the azlactone class of heterocyclic compounds. Recognizing the critical role of thermal stability in drug development, synthesis, and materials science, this document outlines the theoretical underpinnings of its decomposition, detailed experimental protocols for its characterization, and an analysis of factors influencing its thermal behavior. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust approach to evaluating the thermal properties of this and related oxazolone derivatives, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and its Thermal Profile

This compound, also known as 4-methyl-2-phenyl-5(4H)-oxazolone, belongs to the azlactone family of compounds. These heterocycles are of significant interest in organic synthesis, serving as crucial intermediates for the preparation of amino acids, peptides, and other bioactive molecules due to their inherent reactivity.[1] The Erlenmeyer-Plöchl synthesis, a cornerstone of heterocyclic chemistry, established azlactones as versatile building blocks. The specific substitution of a methyl group at the 4-position and a phenyl group at the 2-position of the oxazolone ring in the title compound provides unique electronic and steric properties that influence its reactivity and stability.

Understanding the thermal stability of this compound is paramount for several reasons. In the context of drug development, thermal stability data informs on appropriate storage conditions, shelf-life, and compatibility with manufacturing processes that may involve heat. For synthetic chemists, knowledge of decomposition temperatures and pathways is crucial for optimizing reaction conditions and preventing the formation of unwanted byproducts. Furthermore, as azlactones can be precursors for polymerization, their thermal behavior dictates the processing window for creating novel materials.[1]

This guide will provide a comprehensive overview of the principles and techniques for evaluating the thermal stability of this compound, drawing upon established knowledge of related heterocyclic systems.

Predicted Thermal Decomposition Pathways

While specific experimental data for the thermal decomposition of this compound is not extensively documented in publicly available literature, we can postulate the most probable degradation pathways based on the known chemistry of oxazolones and related heterocycles. The decomposition is likely to be a multi-step process initiated by the cleavage of the weakest bonds within the molecule under thermal stress.

A plausible primary decomposition route involves the retro-[3+2]-cycloaddition, leading to the expulsion of carbon dioxide and the formation of a transient nitrile ylide intermediate. This intermediate can then undergo further rearrangement or fragmentation. Another potential pathway is the homolytic cleavage of the N-O bond, followed by a cascade of radical reactions. The presence of the methyl and phenyl substituents will also influence the fragmentation pattern of the resulting intermediates.

Hypothetical Decomposition Pathway

A This compound B Heat (Δ) A->B C Decarboxylation (-CO2) B->C E Ring Opening B->E D Nitrile Ylide Intermediate C->D F Fragmentation Products (e.g., Benzonitrile, Acetonitrile, CO) D->F G Rearrangement D->G E->F H Isomeric Products G->H

Caption: Predicted major decomposition pathways for this compound.

Core Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of this compound. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and hyphenated mass spectrometry techniques provides a comprehensive picture of mass loss, energetic changes, and the identity of decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary technique for determining the onset temperature of decomposition and the overall mass loss profile.

Step-by-Step TGA Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

  • Atmosphere Selection:

    • Inert Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to study the pyrolysis behavior.

    • Oxidative Atmosphere: Purge with dry air or a mixture of oxygen and nitrogen at the same flow rate to investigate thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.

    • Identify the temperatures at which 5% and 50% mass loss occur (T5% and T50%) as indicators of thermal stability.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Experimental Workflow for Thermal Analysis

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Interpretation A Weigh 5-10 mg of This compound B TGA Analysis (N2 and Air) A->B C DSC Analysis (N2 and Air) A->C D TGA-MS or Pyrolysis-GC-MS B->D E Determine T-onset, ΔH C->E F Identify Decomposition Products D->F G Propose Decomposition Mechanism E->G F->G

Caption: A comprehensive workflow for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition (whether it is an exothermic or endothermic process).[2]

Step-by-Step DSC Protocol:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere Selection: As with TGA, use either an inert (N2) or oxidative (air) atmosphere with a similar flow rate.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point of the compound.

    • Observe any exothermic or endothermic peaks in the temperature range where decomposition occurs, as identified by TGA. The nature of these peaks provides information about the energetics of the decomposition process.

Hyphenated Techniques: TGA-MS and Pyrolysis-GC-MS

To identify the volatile products released during thermal decomposition, hyphenated techniques are invaluable.

  • TGA-Mass Spectrometry (TGA-MS): The outlet of the TGA furnace is directly coupled to a mass spectrometer. This allows for the real-time identification of evolved gases as a function of temperature.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The sample is rapidly heated to a specific temperature in a pyrolyzer, and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry. This technique provides detailed information about the individual decomposition products.[3][4]

Protocol for Pyrolysis-GC-MS:

  • Place a small amount of the sample (typically <1 mg) into a pyrolysis tube.

  • Set the pyrolysis temperature based on the decomposition stages observed in the TGA data (e.g., at the peak of the DTG curve).

  • The pyrolyzed fragments are swept into the GC column for separation.

  • The separated components are then introduced into the MS for identification based on their mass spectra. Analysis of the fragmentation patterns of the detected species can help in elucidating the decomposition mechanism.[5]

Factors Influencing Thermal Stability

The thermal stability of this compound is not an intrinsic constant but can be influenced by several factors:

  • Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which often occurs at lower temperatures and follows different mechanistic pathways compared to pyrolysis in an inert atmosphere.[5]

  • Heating Rate: Higher heating rates in TGA and DSC experiments can shift the apparent decomposition temperatures to higher values.

  • Substituent Effects: The electron-donating or withdrawing nature of substituents on the phenyl ring can influence the stability of the oxazolone ring.[6] For the title compound, the phenyl group provides resonance stabilization, while the methyl group is weakly electron-donating.

  • Impurities: Residual solvents, catalysts, or starting materials from the synthesis can potentially lower the onset of decomposition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Thermal Analysis Data

ParameterTGA (N2 atmosphere)TGA (Air atmosphere)DSC (N2 atmosphere)
Melting Point (Tm) N/AN/AValue °C
Enthalpy of Fusion (ΔHf) N/AN/AValue J/g
Onset of Decomposition (Tonset) Value °CValue °CValue °C
5% Mass Loss (T5%) Value °CValue °CN/A
50% Mass Loss (T50%) Value °CValue °CN/A
Peak Decomposition Temp. (Tpeak) Value °CValue °CValue °C (Exo/Endo)
Residual Mass at 600 °C Value %Value %N/A

Note: "Value" should be replaced with experimental data. "Exo/Endo" refers to whether the decomposition is exothermic or endothermic.

The combination of these data points will allow for a comprehensive assessment of the thermal stability of this compound. For instance, a sharp mass loss in TGA coinciding with a strong exothermic peak in DSC suggests a rapid, energetic decomposition. The identification of decomposition products via MS will provide the necessary evidence to confirm or refute the proposed decomposition pathways.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various scientific and industrial fields. While direct literature data may be sparse, a systematic investigation using the methodologies outlined in this guide—TGA, DSC, and hyphenated mass spectrometry techniques—will yield a comprehensive and reliable thermal profile. By understanding the decomposition onset, energetics, and byproducts, researchers can confidently utilize this versatile compound in their work, ensuring both the integrity of their experiments and the quality of their final products.

References

4-Methyl-2-phenyl-2-oxazoline-5-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-phenyl-2-oxazoline-5-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Oxazolone Scaffold

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that have garnered significant attention in the scientific community.[1][2] Their unique structure, containing one nitrogen and two oxygen atoms, provides a scaffold of immense synthetic versatility and biological importance.[3][4] These compounds serve as crucial intermediates in the synthesis of a wide array of complex organic molecules, including α-amino acids, peptides, and other bioactive heterocycles.[1][2][5] The inherent reactivity of the oxazolone ring, featuring both pro-nucleophilic and electrophilic sites, makes it a powerful building block in organic synthesis.[5]

Among this important class of molecules, this compound and its derivatives represent a core structure of significant interest. The specific arrangement of a phenyl group at the C-2 position and a methyl group at the C-4 position provides a foundation for extensive chemical modification, leading to a diverse library of analogs with a broad spectrum of pharmacological activities.[5] Derivatives of this scaffold have demonstrated promising results as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral agents, making them a focal point in modern drug discovery and medicinal chemistry.[3]

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers in the field.

Part 1: Synthesis of the Oxazolone Core

The primary and most historically significant method for synthesizing 4-substituted-2-phenyl-2-oxazoline-5-ones is the Erlenmeyer-Plöchl azlactone synthesis . This reaction involves the condensation of an acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[6] The reaction proceeds through cyclization and dehydration to form the azlactone ring.

The versatility of this synthesis is a key to its enduring utility. By varying the starting aldehyde, a vast library of 4-arylidene or 4-alkylidene-2-phenyl-5(4H)-oxazolones can be generated.[6][7] Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and enhance the environmental friendliness of the procedure. These advancements include the use of alternative catalysts, microwave irradiation, and solvent-free conditions.[2][6][7][8]

General Synthesis Workflow: Erlenmeyer-Plöchl Reaction

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification HippuricAcid Hippuric Acid Mixing Mix Reactants HippuricAcid->Mixing Aldehyde Aromatic/Aliphatic Aldehyde Aldehyde->Mixing Reagents Acetic Anhydride & Sodium Acetate Reagents->Mixing Heating Heat Mixture (e.g., 140-150°C) Mixing->Heating Cooling Cool Reaction Heating->Cooling Precipitation Add Ethanol & Stand Overnight Cooling->Precipitation Filter Filter Crystalline Solid Precipitation->Filter Wash Wash with Ice-Cold Ethanol & Boiling Water Filter->Wash Recrystallize Recrystallize from Appropriate Solvent Wash->Recrystallize Product 4-Alkylidene/Arylidene- 2-phenyl-5(4H)-oxazolone Recrystallize->Product

Caption: Workflow for the classical Erlenmeyer-Plöchl synthesis.

Part 2: Chemical Reactivity and Mechanistic Insights

The chemical behavior of 4-substituted-2-phenyl-5(4H)-oxazolones is dominated by the reactivity of the azlactone ring and the exocyclic double bond at the C-4 position. Understanding these reactive sites is crucial for designing synthetic transformations and for appreciating the mechanism of their biological actions.

  • Ring-Opening Reactions: The oxazolone ring is susceptible to nucleophilic attack, particularly by amines and alcohols. This reaction cleaves the ring to yield N-substituted α,β-dehydroamino acid derivatives, which are valuable synthetic intermediates themselves.[5] The rate of this ring-opening can be influenced by substituents on the C-2 phenyl ring; electron-donating groups tend to decrease the reaction rate.[3]

  • Exocyclic Double Bond Reactivity: The C4-exocyclic double bond in compounds like 4-benzylidene-2-phenyloxazol-5(4H)-one behaves as a Michael acceptor and a dienophile.[1] This allows for a variety of addition and cycloaddition reactions, further expanding the synthetic utility of the scaffold.

  • 1,3-Dipolar Cycloaddition: this compound can tautomerize to its mesoionic form, a münchnone. This species acts as a 1,3-dipole and can readily participate in cycloaddition reactions, providing a pathway to complex heterocyclic systems and for polymerization processes.[5]

Key Reactive Sites on an Unsaturated Oxazolone

Caption: Conceptual diagram of reactive hotspots on the oxazolone core.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The oxazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and displays a wide range of pharmacological activities. This versatility makes its derivatives highly attractive candidates for drug development programs.

An aliphatic double bond at the C-4 position and a phenyl ring at C-2 are considered vital for many of its medicinal functions.[3] Furthermore, the biological activity can be fine-tuned by altering the substituents on the phenyl rings. For instance, electron-donating groups have been shown to enhance certain activities.[1]

Table 1: Summary of Biological Activities of Oxazolone Derivatives
Biological ActivityDescriptionKey Findings & References
Antimicrobial Exhibits activity against a range of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).Thiadiazole and benzylidene hydrazone derivatives showed significant activity, with some compounds exhibiting strong inhibitory action against Candida species.
Anti-inflammatory & Analgesic Acts as an inhibitor of cyclooxygenase-2 (COX-2) and shows significant analgesic effects, in some cases higher than standard drugs like aspirin.Certain thiadiazole derivatives demonstrated excellent analgesic and anti-inflammatory properties.[1] Oxazolones are known COX-2 inhibitors.[1]
Anticancer Demonstrates cytotoxicity against various cancer cell lines, such as the A549 lung cancer cell line.A series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were synthesized and evaluated, with some compounds showing potent cytotoxic effects.[9]
Anticonvulsant Certain derivatives have shown potent activity in anticonvulsant screening assays.Specific derivatives were found to exhibit potent anticonvulsant activity.[1]
Antiviral (Anti-HIV) Some oxazolone analogs have been identified as having anti-HIV activity.The broad biological profile of oxazolones includes documented anti-HIV properties.[1][3]

Part 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative oxazolone derivatives. These methods have been consolidated from established literature procedures.

Protocol 1: Classical Erlenmeyer Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This protocol is based on the traditional method involving thermal condensation.

Materials:

  • Hippuric acid (1 equivalent)

  • Appropriate aromatic aldehyde (1 equivalent)

  • Anhydrous sodium acetate (1 equivalent)

  • Acetic anhydride (3 equivalents)

  • Ethanol (for recrystallization and washing)

  • Boiling water (for washing)

Procedure:

  • Combine hippuric acid, the aromatic aldehyde, anhydrous sodium acetate, and acetic anhydride in a round-bottom flask equipped with a reflux condenser.[8][10]

  • Heat the mixture in an oil bath at 140-150°C for 2-4 hours. The mixture should liquefy completely.[8][10]

  • Cool the reaction flask. A solid product may begin to crystallize.

  • Slowly and carefully add ethanol (e.g., 5-10 mL) to the cooled mixture to quench the excess acetic anhydride.[8][10]

  • Allow the mixture to stand overnight to ensure complete crystallization of the product.[8][10]

  • Filter the resulting crystalline solid under suction.

  • Wash the collected solid sequentially with two portions of ice-cold ethanol and two portions of boiling water to remove impurities.[10]

  • Air dry the product. For higher purity, the crude azlactone can be recrystallized from a suitable solvent such as ethanol, hexane, or benzene.[8][10]

Protocol 2: Green Synthesis of Azlactones using Alumina Catalyst at Room Temperature

This protocol offers an efficient, environmentally friendly alternative that avoids high temperatures and harsh reagents.[7]

Materials:

  • 2-Phenyl-5-oxazolone (1 equivalent)

  • Appropriate aldehyde (aromatic, aliphatic, or heteroaromatic) (1 equivalent)

  • Neutral alumina (as catalyst and support)

  • Dichloromethane (DCM) (as solvent)

  • Silica gel for column chromatography

  • Eluent (e.g., diethyl ether:pentane mixture)

Procedure:

  • In a flask, dissolve 2-phenyl-5-oxazolone and the aldehyde in a minimal amount of dichloromethane.

  • Add neutral alumina to the solution. The reaction progresses quickly upon adsorption of the reactants onto the alumina surface.[7]

  • Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., diethyl ether:pentane 55:45).[7]

  • Upon completion of the reaction (typically rapid), remove the alumina by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the pure Erlenmeyer azlactone.[7] This method has been shown to be effective for a wide range of aldehydes, often providing higher yields than classical methods, especially for aliphatic aldehydes.[7]

Conclusion and Future Perspectives

The this compound core and its extensive family of derivatives continue to be a cornerstone of synthetic and medicinal chemistry. Their straightforward synthesis, coupled with a rich and tunable reactivity profile, ensures their relevance as versatile building blocks. The broad spectrum of potent biological activities demonstrated by this class of compounds underscores their immense potential in the development of novel therapeutics.

Future research will likely focus on several key areas:

  • Asymmetric Synthesis: Developing novel stereoselective methods to access chiral oxazolone derivatives, which is critical for producing enantiomerically pure drug candidates.

  • Novel Catalytic Systems: Exploring new, more efficient, and environmentally benign catalysts to further improve the synthesis of the oxazolone core.

  • Expanded Biological Screening: Testing oxazolone libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide rational drug design.

The continued exploration of the chemical and biological landscape of oxazolones promises to yield exciting discoveries and contribute significantly to the advancement of science and medicine.

References

The Oxazolidinones: A Technical Guide to Their Discovery, Evolution, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the discovery, history, and scientific evolution of oxazolidinone antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, from their novel mechanism of action to the intricate structure-activity relationships that have guided their development. We will explore the journey from the initial discoveries to the clinical success of linezolid and the subsequent advancements in this critical class of antibacterial agents.

Genesis of a New Antibacterial Class: The Early Discovery of Oxazolidinones

The story of the oxazolidinones begins in the 1980s, a period marked by a growing need for novel antibiotics to combat the rise of drug-resistant bacteria. Scientists at DuPont first reported antibacterial oxazolidinone compounds, notably DuP 105 and DuP 721.[1] These early compounds, while demonstrating promising activity against Gram-positive pathogens, were ultimately hampered by toxicity issues in human clinical trials, causing them to fall out of favor.[1]

Despite this initial setback, the unique chemical scaffold and mechanism of action of the oxazolidinones continued to intrigue researchers. The class was revisited years later with a focus on enhancing efficacy and improving the safety profile. This renewed effort led to the discovery of two promising candidates: eperezolid and linezolid.[1]

Unraveling the Mechanism: A Novel Approach to Inhibiting Protein Synthesis

The efficacy of oxazolidinones stems from their unique mechanism of action, which sets them apart from other classes of antibiotics. They are potent inhibitors of bacterial protein synthesis, targeting an early and essential step in this process.[2][3]

Targeting the Ribosome

Oxazolidinones exert their antibacterial effect by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they interact with the 50S subunit of the 70S ribosome.[2][4][5] This interaction is highly specific to bacterial ribosomes, which contributes to their selective toxicity against bacteria over human cells.

The binding site for oxazolidinones is located at the peptidyl transferase center (PTC) on the 50S subunit, a critical region for peptide bond formation.[2][6] Crystal structures of linezolid bound to the 50S ribosomal subunit have revealed that it binds within the A-site pocket of the PTC.[2] This binding site is predominantly composed of 23S ribosomal RNA (rRNA), with key interactions occurring with nucleotides in domain V of the 23S rRNA.[2][7]

Inhibition of the Initiation Complex

Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones act at the initiation stage.[3][8] They prevent the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis. This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA).

By binding to the 50S subunit, oxazolidinones interfere with the correct positioning of the initiator tRNA, preventing it from binding effectively and thereby halting the entire process of protein synthesis before it can begin.[2][9] This novel mechanism of action is a key reason for the lack of cross-resistance between oxazolidinones and other classes of antibiotics.[2]

G 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->Initiation_Complex Binding Inhibited Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit

Figure 1: Mechanism of action of oxazolidinone antibiotics.

From Bench to Bedside: The Clinical Development of Linezolid

The culmination of years of research was the selection of linezolid for further clinical development. Linezolid demonstrated a superior pharmacokinetic profile compared to eperezolid, including excellent oral bioavailability of nearly 100%, allowing for twice-daily dosing.[1]

Linezolid was approved by the U.S. Food and Drug Administration (FDA) in 2000, becoming the first oxazolidinone antibiotic to reach the market.[5][7] Its introduction was a landmark event, as it represented the first new class of antibiotics to be approved in over two decades.[7]

Linezolid proved to be highly effective against a broad spectrum of multi-drug resistant Gram-positive bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococcus (VRE)

  • Penicillin-resistant Streptococcus pneumoniae

Its success in treating serious infections caused by these pathogens solidified the clinical importance of the oxazolidinone class.[1][10]

The Next Generation: Tedizolid and Beyond

The clinical success of linezolid spurred further research and development within the oxazolidinone class, aiming to improve upon its properties. This led to the development of second-generation oxazolidinones, with tedizolid being a prominent example.

Tedizolid was approved by the FDA in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[7] It offers several advantages over linezolid, including:

  • Enhanced Potency: Tedizolid is 4- to 16-fold more potent than linezolid against staphylococci, enterococci, and streptococci.[11]

  • Activity Against Linezolid-Resistant Strains: Importantly, tedizolid retains activity against some linezolid-resistant strains, including those carrying the cfr gene.[11]

  • Improved Safety Profile: Clinical trials have suggested that tedizolid may have a lower incidence of certain adverse effects, such as myelosuppression, compared to linezolid, particularly with shorter courses of therapy.[6][11]

The development of tedizolid and other oxazolidinones in the pipeline, such as radezolid and sutezolid, highlights the ongoing efforts to expand the utility and overcome the limitations of this important antibiotic class.[6][10]

CompoundYear of FDA ApprovalKey Advantages
Linezolid 2000First-in-class, broad Gram-positive activity, excellent oral bioavailability.[7]
Tedizolid 2014Enhanced potency, activity against some linezolid-resistant strains, potentially improved safety profile.[7][11]

The Chemical Blueprint: Synthesis and Structure-Activity Relationships

The antibacterial activity of oxazolidinones is intrinsically linked to their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications influence their potency, spectrum of activity, and safety profile.[5][12][13]

Core Pharmacophore

The essential pharmacophore of an oxazolidinone antibiotic consists of the N-aryl 5-acetamidomethyl oxazolidinone core.[5] Key structural features include:

  • The Oxazolidinone A-Ring: This five-membered ring is essential for antibacterial activity.

  • The N-Aryl B-Ring: The nature of the substituent on the nitrogen of the oxazolidinone ring is critical for potency. A 3-fluorophenyl group is often found in potent compounds.

  • The C5-Side Chain: The (S)-configuration of the acetamidomethyl group at the C5 position is crucial for optimal activity.[5] The N-H of the acetamide acts as a hydrogen bond donor, which is vital for its interaction with the ribosomal binding site.[4]

Synthetic Strategies

The synthesis of the oxazolidinone core has been a subject of extensive research, with various methods developed to achieve the desired stereochemistry and introduce diverse substituents. A common strategy for the synthesis of linezolid involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-glycidyl butyrate, followed by cyclization to form the oxazolidinone ring and subsequent modifications to introduce the acetamide side chain.

G Start 3-Fluoro-4-morpholinoaniline + (R)-Glycidyl butyrate Intermediate1 Intermediate Formation Start->Intermediate1 Cyclization Cyclization to form Oxazolidinone Ring Intermediate1->Cyclization Modification Side Chain Modification Cyclization->Modification Linezolid Linezolid Modification->Linezolid

Figure 2: Simplified synthetic workflow for Linezolid.

SAR Insights and Mitigating Toxicity

A significant challenge in the development of oxazolidinones has been mitigating potential toxicities, particularly myelosuppression (suppression of bone marrow activity) and monoamine oxidase (MAO) inhibition.[14] SAR studies have been instrumental in identifying structural modifications that can reduce these off-target effects while maintaining antibacterial potency. For example, modifications to the C-ring of the oxazolidinone scaffold have been shown to influence the safety profile.[4] The development of tedizolid, with its modified C-ring structure, is a testament to the success of these efforts in creating a more favorable therapeutic window.[11]

The Challenge of Resistance: Mechanisms and Counterstrategies

The emergence of bacterial resistance is an inevitable consequence of antibiotic use. While resistance to oxazolidinones has been relatively slow to develop, it is a growing concern. Understanding the mechanisms of resistance is crucial for the development of new agents that can overcome this challenge.

Mechanisms of Resistance

The primary mechanisms of resistance to oxazolidinones involve alterations at the drug's target site:

  • Mutations in 23S rRNA: The most common mechanism is the occurrence of point mutations in the V domain of the 23S rRNA gene.[3][6] These mutations, such as the G2576T substitution, reduce the binding affinity of the oxazolidinone to the ribosome.

  • Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L3 and L4, which are located near the oxazolidinone binding site, can also confer resistance.[3]

  • The cfr Gene: A significant concern is the acquisition of the mobile cfr (chloramphenicol-florfenicol resistance) gene.[6][10][15] This gene encodes an enzyme that methylates an adenine residue (A2503) in the 23S rRNA, which is part of the oxazolidinone binding site. This modification prevents the drug from binding effectively and confers resistance to multiple classes of antibiotics that target the PTC.[10][15]

G cluster_mechanisms Resistance Mechanisms Oxazolidinone_Resistance Oxazolidinone Resistance Mechanisms rRNA_Mutations 23S rRNA Mutations (e.g., G2576T) Oxazolidinone_Resistance->rRNA_Mutations Protein_Mutations Ribosomal Protein Mutations (L3, L4) Oxazolidinone_Resistance->Protein_Mutations cfr_Gene cfr Gene (Methylation of A2503) Oxazolidinone_Resistance->cfr_Gene Reduced_Binding Reduced Oxazolidinone Binding to Ribosome rRNA_Mutations->Reduced_Binding Protein_Mutations->Reduced_Binding cfr_Gene->Reduced_Binding

Figure 3: Primary mechanisms of resistance to oxazolidinone antibiotics.

Strategies to Overcome Resistance

The development of new oxazolidinones with activity against resistant strains is a key strategy to combat this growing threat. As mentioned, tedizolid has demonstrated activity against some linezolid-resistant isolates.[11] Other strategies being explored include:

  • Developing novel oxazolidinone scaffolds: Researchers are investigating new chemical structures that may have different binding interactions with the ribosome, potentially overcoming existing resistance mechanisms.[2]

  • Combination therapy: Combining oxazolidinones with other antimicrobial agents that have different mechanisms of action is another approach to enhance efficacy and reduce the likelihood of resistance development.[11][16]

  • Targeting resistance mechanisms directly: Research is ongoing to identify inhibitors of resistance mechanisms, such as the Cfr methyltransferase.

Future Perspectives: The Continuing Evolution of Oxazolidinones

The discovery and development of oxazolidinones represent a significant achievement in the fight against bacterial infections. As we look to the future, this class of antibiotics will continue to evolve. The urgent need for new treatments for multi-drug resistant organisms, including tuberculosis, will drive further innovation.[4]

The focus of future research will likely be on:

  • Developing next-generation oxazolidinones: The goal is to create compounds with an expanded spectrum of activity, improved safety profiles, and potent activity against a wider range of resistant pathogens.[2][10]

  • Overcoming resistance: Continued research into the mechanisms of resistance will be essential for the design of new drugs that can circumvent these challenges.[16]

  • Exploring new therapeutic applications: The unique properties of oxazolidinones may lead to their investigation for use in other infectious diseases and clinical settings.

The journey of the oxazolidinones, from their initial discovery to their established role in modern medicine, is a testament to the power of persistent scientific inquiry and innovation in drug development. As our understanding of these remarkable compounds deepens, we can expect to see the emergence of even more effective and safer treatments for bacterial infections in the years to come.

References

Review of 4-Methyl-2-phenyl-2-oxazoline-5-one chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry of 4-Methyl-2-phenyl-2-oxazoline-5-one

Authored by: Gemini, Senior Application Scientist
Publication Date: January 3, 2026

Foreword: The Enduring Relevance of a Classic Heterocycle

First described in the late 19th century through the pioneering work of Erlenmeyer and Plöchl, the azlactone ring system remains a cornerstone of modern organic synthesis.[1][2] Among this versatile class of compounds, this compound stands out as a particularly valuable building block. Its unique structural arrangement, featuring both electrophilic and pro-nucleophilic centers, provides a gateway to a diverse array of complex molecules, including non-natural amino acids, peptides, and novel heterocyclic scaffolds.[3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the synthesis, reactivity, and application of this powerful intermediate. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Core Synthesis: The Erlenmeyer-Plöchl Reaction and Its Modern Variants

The classical synthesis of azlactones is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone using a dehydrating agent like acetic anhydride.[1][5] For the specific synthesis of this compound, a common and effective starting material is N-benzoylalanine, which already contains the required phenyl and methyl groups at the appropriate positions. The reaction proceeds via an intramolecular cyclization and dehydration.

Mechanistic Overview

The synthesis is a multi-step process initiated by the formation of an enolate from the N-acylamino acid. This is followed by cyclization and dehydration to yield the oxazolone ring. The process is a testament to the fundamental principles of condensation chemistry.

Representative Synthetic Workflow

The following diagram outlines a typical laboratory-scale synthesis starting from (DL)-Alanine, which is first converted to its N-benzoyl derivative in situ.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Acylation and Cyclization cluster_2 Step 3: Work-up & Purification A DL-Alanine + NaOH B Benzaldehyde A->B Stir at RT, 3h C Schiff Base Intermediate B->C D Benzoyl Chloride in DCM E Reaction Mixture at 0°C to RT D->E Dropwise addition F Aqueous Wash (H2O, NaHCO3) E->F G Drying (Na2SO4) & Evaporation F->G H Fractional Recrystallization (CH2Cl2/Ether) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing related oxazolidinone structures and applies the core principles of the Erlenmeyer-Plöchl reaction.[6]

Materials:

  • (DL)-Alanine

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Benzaldehyde

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Sodium Bisulfite (NaHSO₃), 5% aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

Procedure:

  • Schiff Base Formation: Dissolve (DL)-Alanine (e.g., 32.9 g, 370 mmol) and NaOH (15.1 g, 370 mmol) in a mixture of water (50 mL) and methanol (250 mL) with heating. Evaporate the solvent to a residue of ~30 mL. Dissolve the residue in ethanol (250 mL) and add benzaldehyde (59 g, 556 mmol). Stir the mixture at room temperature for 3 hours.[6]

  • Isolation of Intermediate: Remove ethanol and water under vacuum. Dissolve the resulting residue in fresh ethanol (200 mL) and dry over 4Å molecular sieves. Filter and evaporate the solvent to yield a solid intermediate.[6]

  • Acylation and Cyclization: Suspend the solid in dichloromethane (500 mL) and cool to 0°C. Add a solution of benzoyl chloride (52.0 g, 370 mmol) in DCM (100 mL) dropwise. Maintain the temperature at 0°C for 3 hours, then allow the mixture to warm to room temperature and stir overnight.[6]

  • Work-up: Wash the reaction mixture sequentially with water, 5% NaHCO₃ solution, 5% NaHSO₃ solution, and finally with water. Dry the organic layer over anhydrous Na₂SO₄.[6]

  • Purification: Evaporate the solvent to yield a crude solid. Perform fractional recrystallization from a mixture of DCM and diethyl ether (e.g., 1:2 ratio) to obtain pure this compound as white crystals.[6]

The Heart of Reactivity: A Duality of Function

The synthetic utility of this compound stems from the multiple reactive sites within its compact structure.[3][7] The ring possesses both electrophilic carbons (at C2 and C5) and a pro-nucleophilic carbon at C4, making it a versatile substrate for a wide range of transformations.[4]

G cluster_sites Key Reactive Sites img C5 C5 (Carbonyl) Electrophilic Center C4 C4 (α-Carbon) Pro-nucleophilic Center C2 C2 (Imine) Electrophilic Center

Caption: Electrophilic and pro-nucleophilic centers of the oxazolone ring.

Dominant Reaction Pathways
  • Ring-Opening Reactions: This is the most common reaction pathway, typically initiated by nucleophiles such as amines, alcohols, or water. The attack occurs at the electrophilic carbonyl carbon (C5), leading to the cleavage of the acyl-oxygen bond and formation of α,β-dehydroamino acid derivatives. The specific product depends heavily on the nucleophile and reaction conditions.[7]

  • 1,3-Dipolar Cycloadditions: The oxazolone can tautomerize to its mesoionic form, a münchnone, which behaves as a 1,3-dipole.[7][8] This reactivity is exploited in [3+2] cycloaddition reactions with various dipolarophiles to construct complex five-membered heterocyclic systems.[9]

  • Asymmetric Alkylation: The proton at C4 is acidic and can be removed by a base to form an enolate. This enolate can then be alkylated. By using chiral auxiliaries, this alkylation can be performed with high diastereoselectivity, providing a powerful method for synthesizing enantiomerically enriched α-amino acids.[7]

  • Polymerization: Through its 1,3-dipolar cycloaddition reactivity, this compound can undergo polymerization, a process that can be used to create precursors for advanced materials like carbon nanotubes.[7][8]

Spectroscopic Characterization Data

Precise characterization is critical for confirming the successful synthesis and purity of the target compound. The following table summarizes the expected spectroscopic data for this compound.

Technique Parameter Expected Value / Observation
Molecular Formula -C₁₀H₉NO₂[7][8]
Molecular Weight -175.18 g/mol [7][8]
Mass Spec (ESI+) [M+H]⁺~176.06 m/z
¹H NMR (CDCl₃) δ (ppm)~7.4-8.1 (m, 5H, Ar-H), ~4.5 (q, 1H, CH), ~1.6 (d, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm)~175 (C=O), ~165 (C=N), ~127-133 (Ar-C), ~65 (C4), ~20 (CH₃)
FTIR (KBr) ν (cm⁻¹)~1820-1830 (C=O, lactone), ~1650-1660 (C=N, imine)

Applications in Drug Discovery and Advanced Synthesis

The azlactone core is a privileged scaffold in medicinal chemistry and a versatile tool for synthetic chemists. Its derivatives have demonstrated a wide spectrum of biological activities.[1][2]

Synthesis of Bioactive Molecules
  • Non-Natural Amino Acids: Azlactones are premier starting materials for synthesizing α,α-disubstituted and other non-natural amino acids, which are crucial components of peptidomimetics and other drug candidates.[3][10]

  • Enzyme Inhibitors: Various oxazolone derivatives have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and tyrosinase, highlighting their potential as anti-inflammatory and dermatological agents.[2]

  • Antibacterial Agents: While this compound itself is not an antibiotic, the related saturated oxazolidinone ring is the core of a major class of antibiotics, including Linezolid.[11][12] This underscores the biological relevance of the heterocyclic system.

  • Anticancer and Antihistaminic Agents: The quinazolinone moiety, often synthesized using azlactone chemistry as a key step, is found in compounds with demonstrated anticancer and H₁-antihistaminic properties.[13][14]

Case Study: Ring-Opening with an Amine

The reaction with amines to form N-substituted α,β-dehydroamino acid derivatives is a foundational application.

G cluster_reactants Reactants cluster_product Product Ox 4-Methyl-2-phenyl- 2-oxazoline-5-one Prod N-substituted α,β-dehydro- alanine derivative Ox->Prod Nucleophilic Attack at C5 & Ring Opening Amine R-NH2 (Nucleophile) Amine->Prod

Caption: General scheme for the aminolysis of an oxazolone ring.

This reaction is highly dependent on conditions such as solvent, temperature, and the nature of the amine, allowing for fine-tuning of the final product.[7]

Conclusion and Future Outlook

This compound is far more than a historical curiosity; it is a dynamic and powerful tool in the arsenal of the modern chemist. Its straightforward synthesis, combined with a rich and predictable reactivity profile, ensures its continued use in the synthesis of complex molecular architectures. Future research will likely focus on developing novel catalytic, stereoselective transformations of the azlactone ring and expanding its application in the synthesis of new therapeutic agents and advanced functional materials. The union of traditional azlactone chemistry with innovative technologies like photochemical and flow reactions promises to open new frontiers in chemical synthesis.[3][10]

References

Methodological & Application

Application Note: A Guide to the Diastereoselective Alkylation of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the diastereoselective alkylation of 4-methyl-2-phenyl-2-oxazoline-5-one. This reaction is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new carbon-carbon bonds to generate chiral α-amino acid derivatives. We will explore the underlying mechanistic principles that govern the stereochemical outcome, present a detailed experimental protocol, discuss the critical parameters influencing diastereoselectivity, and outline methods for product analysis and auxiliary removal.

Introduction: The Power of Chiral Auxiliaries in Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is paramount, as the biological activity of a molecule is often dictated by its three-dimensional arrangement.[1] Asymmetric synthesis, the generation of a chiral center with a defined geometry, is therefore a critical discipline in modern organic chemistry.[2] One of the most robust and reliable strategies to achieve this is through the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][3]

The oxazoline moiety, particularly in the form of oxazolinones (also known as azlactones), serves as an excellent chiral auxiliary platform.[4] The compound at the heart of this guide, this compound, is derived from the amino acid alanine. The inherent chirality at the C4 position, combined with the rigid five-membered ring structure, provides a well-defined steric environment. This environment is exploited to direct the approach of an incoming electrophile to one face of a derived enolate, leading to the preferential formation of one diastereomer. This application note will dissect this powerful transformation.

Mechanistic Rationale for Diastereoselectivity

The high degree of stereocontrol observed in the alkylation of this compound is not accidental; it is the result of a carefully orchestrated interplay of steric and electronic factors. The process begins with the deprotonation of the acidic α-proton at the C4 position by a strong, non-nucleophilic base, typically a lithium or sodium amide base at low temperatures.[5][6] This generates a planar enolate intermediate.

The key to diastereoselectivity lies in the conformation of this enolate. The lithium or sodium counter-ion coordinates with both the enolate oxygen and the carbonyl oxygen, forming a rigid, chelated five-membered ring structure.[7] In this conformation, the methyl group at C4 and the phenyl group at C2 project outwards, creating two distinct faces of the enolate: a sterically hindered top face and a more accessible bottom face. The incoming electrophile (R-X) is therefore sterically directed to approach from the less hindered face, leading to the formation of the major diastereomer.[5][7]

G sub 4-Methyl-2-phenyl- 2-oxazoline-5-one enolate Chelated (Z)-Enolate (Rigid Conformation) sub->enolate Deprotonation base Strong Base (e.g., NaHMDS) THF, -78 °C base->sub attack Face-Selective Attack (Steric Hindrance from Phenyl and Methyl Groups) enolate->attack Reaction electrophile Electrophile (R-X) electrophile->enolate major Major Diastereomer attack->major Favored Path minor Minor Diastereomer (Sterically Disfavored Attack) attack->minor Disfavored Path

Caption: Mechanism of Diastereoselective Alkylation.

Experimental Protocol

This protocol describes a general procedure for the diastereoselective alkylation of this compound using benzyl bromide as a representative electrophile.

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF (1.1 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Workflow Overview:

G prep 1. Preparation - Dry glassware - Inert atmosphere (Ar/N₂) setup 2. Reaction Setup - Dissolve starting material in THF - Cool to -78 °C prep->setup deprotonation 3. Enolate Formation - Add NaHMDS dropwise - Stir for 45-60 min setup->deprotonation alkylation 4. Alkylation - Add electrophile (BnBr) - Stir for 2-4 hours at -78 °C deprotonation->alkylation quench 5. Quenching - Add sat. aq. NH₄Cl - Warm to room temperature alkylation->quench workup 6. Workup & Extraction - Extract with EtOAc - Wash with brine, dry (MgSO₄) quench->workup purify 7. Purification & Analysis - Concentrate in vacuo - Column chromatography - NMR for d.r. workup->purify

References

Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids Utilizing Chiral Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Chiral α-Amino Acid Synthesis

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery, peptide science, and materials research.[1] Non-proteinogenic amino acids, in particular, are integral to the design of novel therapeutics, offering enhanced metabolic stability and unique conformational constraints.[1] Among the array of synthetic strategies, the use of chiral auxiliaries remains a robust and highly reliable method for establishing stereochemical control.[2]

This guide focuses on the principles and practices of asymmetric α-amino acid synthesis through the diastereoselective alkylation of a chiral heterocyclic template. While the query specified "4-Methyl-2-phenyl-2-oxazoline-5-one," a type of azlactone, it's crucial to clarify its role.[3] For effective stereocontrol, the synthetic pathway must incorporate a chiral element. Azlactones themselves can be chiral if derived from an enantiopure amino acid, but a more common and versatile strategy involves attaching an achiral pro-glycine unit to a potent chiral auxiliary.[3]

Therefore, this application note will detail the use of a structurally related and well-vetted system: chiral N-acyl oxazolidinones , famously known as Evans' auxiliaries.[4] This methodology provides a predictable and highly diastereoselective route to a wide variety of α-amino acids and serves as an exemplary system for researchers in the field. The principles detailed herein are broadly applicable to other chiral heterocyclic systems.

Pillar 1: The Causality of Stereoselection—Mechanism of Action

The efficacy of this synthetic route hinges on the principle of diastereoselective alkylation . The chiral auxiliary, typically derived from a readily available amino alcohol such as (1S,2R)-norephedrine, creates a sterically defined environment that dictates the trajectory of an incoming electrophile.

The key steps are as follows:

  • Enolate Formation: The N-acylated oxazolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures. This deprotonates the α-carbon, forming a rigid, planar lithium or sodium enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation.

  • Facial Shielding: The substituent on the chiral auxiliary (e.g., a phenyl group at C5) projects into space, effectively blocking one face of the planar enolate.

  • Directed Alkylation: When an electrophile (e.g., an alkyl halide) is introduced, it can only approach the enolate from the less sterically hindered face. This controlled approach ensures the formation of one diastereomer in significant excess.

  • Auxiliary Cleavage: After the new stereocenter is set, the chiral auxiliary is hydrolytically cleaved, yielding the desired enantiomerically enriched α-amino acid and allowing for the recovery and recycling of the auxiliary.

Diagram of the Proposed Mechanism

Asymmetric Alkylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral N-Acyl Oxazolidinone Base LDA or NaHMDS THF, -78 °C A->Base B Rigid Chelated Enolate (Planar) A->B Base->B Deprotonation C Steric Shielding by Chiral Auxiliary D Alkylated Product (High Diastereoselectivity) Electrophile Alkyl Halide (R-X) C->Electrophile Electrophile->D Attack from unhindered face E Hydrolysis (e.g., LiOH, H₂O₂) D->E F Enantiopure α-Amino Acid E->F G Recovered Chiral Auxiliary E->G

Caption: Mechanism of diastereoselective alkylation.

Pillar 2: Self-Validating Protocols for Reproducible Synthesis

The following protocols are designed to be robust and provide a clear, step-by-step guide for laboratory execution. Safety precautions, including working in a fume hood and using appropriate personal protective equipment, should be observed at all times.

Protocol 1: Preparation of the Chiral N-Propionyl Oxazolidinone

This protocol details the acylation of a commercially available chiral auxiliary, setting the stage for the synthesis of alanine derivatives.

  • Materials:

    • (4R,5S)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

    • Propionyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

    • Dissolve the auxiliary in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Slowly add propionyl chloride (1.2 eq) dropwise via syringe over 15 minutes. A white precipitate (triethylammonium chloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol describes the key stereocenter-forming reaction to produce a precursor for phenylalanine.

  • Materials:

    • N-Propionyl oxazolidinone (from Protocol 1)

    • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

    • Benzyl bromide

    • Tetrahydrofuran (THF), anhydrous

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Add the N-propionyl oxazolidinone (1.0 eq) to a flame-dried, round-bottom flask under argon.

    • Dissolve the substrate in anhydrous THF (approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution (1.1 eq) dropwise over 20 minutes. The solution may turn yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to obtain the desired alkylated product.

Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary

This final step cleaves the auxiliary to liberate the target amino acid.

  • Materials:

    • Alkylated oxazolidinone (from Protocol 2)

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • THF/Water solvent mixture

    • Diethyl ether

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

    • Stir the reaction at 0 °C for 4-6 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The aqueous solution now contains the lithium salt of the amino acid and the chiral auxiliary. Extract the mixture with diethyl ether or ethyl acetate multiple times to recover the chiral auxiliary. The combined organic layers can be dried and purified for reuse.

    • The aqueous layer containing the amino acid can be acidified (e.g., with HCl) and then purified by standard methods such as ion-exchange chromatography or crystallization to yield the pure α-amino acid.

Pillar 3: Data Presentation and Workflow Visualization

The diastereoselectivity of the alkylation step is consistently high for a range of electrophiles.

Electrophile (R-X)Resulting α-Amino AcidTypical Yield (%)Diastereomeric Excess (d.e.)
Methyl IodideAlanine85-95%>98%
Benzyl BromidePhenylalanine90-98%>99%
Isopropyl IodideValine75-85%>95%
Allyl BromideAllylglycine88-96%>98%

Overall Experimental Workflow

Experimental Workflow Start Chiral Oxazolidinone Acylation Protocol 1: Acylation Start->Acylation Acylated N-Acyl Oxazolidinone Acylation->Acylated Alkylation Protocol 2: Diastereoselective Alkylation Acylated->Alkylation Alkylated Alkylated Product Alkylation->Alkylated Hydrolysis Protocol 3: Hydrolysis Alkylated->Hydrolysis Product α-Amino Acid Hydrolysis->Product Recovered Recovered Auxiliary Hydrolysis->Recovered

Caption: Asymmetric α-amino acid synthesis workflow.

Conclusion

The use of chiral oxazolidinone auxiliaries provides a powerful and reliable platform for the asymmetric synthesis of α-amino acids. The protocols detailed in this guide are highly optimized, offering excellent stereocontrol and good chemical yields. The underlying principles of steric-directed alkylation are fundamental to asymmetric synthesis and can be adapted to various substrates and target molecules, empowering researchers and drug development professionals to access novel and valuable chiral building blocks.

References

Application Notes & Protocols: A Scientist's Guide to the Nucleophilic Ring-Opening of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the ring-opening of 4-methyl-2-phenyl-2-oxazoline-5-one, a key azlactone intermediate. We delve into the underlying reaction mechanisms, provide field-proven, step-by-step protocols for various nucleophiles, and discuss critical parameters for ensuring reaction success and stereochemical fidelity. The application of this versatile reaction in the synthesis of modified peptides and other molecules of pharmaceutical interest is also explored.

Introduction: The Versatile Chemistry of Oxazolinones

This compound, an example of a 5(4H)-oxazolone or azlactone, serves as a synthetically valuable electrophile. These five-membered heterocyclic compounds are cyclic anhydrides of N-acyl-α-amino acids, in this case, N-benzoyl-alanine. The strained ring system and the presence of an activated carbonyl group at the C5 position make them highly susceptible to nucleophilic attack, leading to a ring-opening reaction.

This reactivity is the cornerstone of their utility, primarily as efficient acylating agents for the introduction of the N-benzoyl-alanyl moiety into a variety of substrates. For professionals in drug development, this reaction provides a straightforward route to synthesize peptide fragments, N-acyl amino acid derivatives, and other complex amides and esters that are common motifs in bioactive molecules.

A critical consideration in the chemistry of 4-substituted oxazolinones is the stereochemistry at the C4 position. The proton at this position is acidic and can be abstracted, leading to the formation of a planar, achiral enolate intermediate. This can result in racemization, a significant challenge in pharmaceutical synthesis where single-enantiomer products are often required. Therefore, careful control of reaction conditions is paramount to preserve the stereochemical integrity of the C4 center.

General Reaction Mechanism

The fundamental reaction pathway involves the nucleophilic acyl substitution at the C5 carbonyl carbon of the oxazolinone ring.

Ring-Opening_Mechanism General Mechanism of Nucleophilic Ring-Opening sub 4-Methyl-2-phenyl- 2-oxazoline-5-one intermed Tetrahedral Intermediate sub->intermed 1. Nucleophilic Attack at C5 nuc Nucleophile (Nu-H) prod Ring-Opened Product (N-Benzoyl-alanyl Derivative) intermed->prod 2. Ring Opening & Proton Transfer

Caption: General workflow of the nucleophilic ring-opening of an oxazolinone.

The process unfolds in two primary steps:

  • Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon (C5) of the oxazolinone ring. This leads to the formation of a transient, tetrahedral intermediate.

  • Ring-Opening: The unstable tetrahedral intermediate collapses. The endocyclic C-O bond is cleaved, which opens the ring and expels the oxygen atom as an oxyanion. A subsequent proton transfer, typically from the nucleophile's conjugate acid or solvent, neutralizes the intermediate to yield the final N-acyl amino acid derivative.

Application Notes: Guiding Principles for Success

Choice of Nucleophile

The nature of the nucleophile dictates the class of the resulting product.

  • Amines (Aminolysis): Primary and secondary amines are excellent nucleophiles for this reaction, yielding N-benzoyl-alanyl amides. This is the basis for peptide bond formation where the nucleophile is an amino acid or peptide ester.

  • Alcohols (Alcoholysis): In the presence of a suitable base or catalyst, alcohols can open the ring to form N-benzoyl-alanyl esters. The reaction is generally slower than aminolysis due to the lower nucleophilicity of alcohols.

  • Water (Hydrolysis): Water can act as a nucleophile, leading to hydrolysis of the oxazolinone back to N-benzoyl-alanine. This is often an undesired side reaction, and thus, anhydrous conditions are typically preferred.

Solvent Selection

The choice of solvent is critical and can influence reaction rates and side reactions.

  • Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are commonly used. They are relatively non-polar and do not compete as nucleophiles.

  • Polar Aprotic Solvents: Acetonitrile (MeCN) or dimethylformamide (DMF) can be used to improve the solubility of certain nucleophiles. However, care must be taken as DMF can sometimes contain amine impurities.

  • Protic Solvents: While alcohols can be used as reagents, using them as solvents for aminolysis is generally avoided to prevent competitive alcoholysis.

Controlling Stereochemistry

As previously mentioned, racemization at the C4 position is a significant concern. The enolization responsible for racemization is often base-catalyzed.

Racemization_Mechanism Mechanism of C4 Racemization L_Ox (S)-Oxazolinone Enolate Achiral Enolate (Planar) L_Ox->Enolate Base (B:) -H⁺ D_Ox (R)-Oxazolinone Enolate->D_Ox +H⁺

Caption: Base-catalyzed racemization pathway via an achiral enolate intermediate.

Strategies to Minimize Racemization:

  • Temperature Control: Running reactions at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of enolization relative to the rate of nucleophilic attack.

  • Avoid Strong Bases: The use of strong, non-nucleophilic bases should be avoided. If a base is required to deprotonate a nucleophile (e.g., an ammonium salt), use the minimal stoichiometric amount of a hindered or mild base.

  • Reaction Time: Minimize reaction times where possible. Prolonged exposure to reaction conditions can increase the likelihood of racemization.

Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Ring-Opening with a Primary Amine (Aminolysis)

Objective: To synthesize N-benzyl-N'-benzoyl-alaninamide from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine (purified, distilled)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 189 mg).

  • Dissolution: Dissolve the starting material in 10 mL of anhydrous DCM.

  • Nucleophile Addition: While stirring, add benzylamine (1.0 mmol, 107 mg, ~0.11 mL) dropwise to the solution at room temperature. Causality Note: Slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolinone spot has been consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10 mL of 1 M HCl (to remove excess benzylamine), 10 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 10 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-N'-benzoyl-alaninamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Ring-Opening with an Alcohol (Alcoholysis)

Objective: To synthesize Methyl N-benzoyl-alaninate from this compound and methanol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Pyridine (as catalyst), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 189 mg) in 15 mL of anhydrous methanol. Causality Note: Methanol serves as both the nucleophile and the solvent, so it is used in large excess.

  • Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.1 mmol, 8 mg, ~8 µL). Causality Note: Pyridine acts as a mild base to activate the alcohol, increasing its nucleophilicity without strongly promoting racemization.

  • Reaction: Stir the mixture at reflux (approx. 65 °C) and monitor by TLC. The reaction is generally slower than aminolysis and may require several hours (4-8 h).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in 20 mL of ethyl acetate and wash with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated NaHCO₃ (1 x 10 mL) and brine (1 x 10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting ester can be purified by silica gel chromatography.

Summary of Reaction Outcomes

The following table summarizes expected outcomes for the ring-opening of this compound with various nucleophiles, based on literature precedents.

Nucleophile Product Type Typical Conditions Reported Yield Reference
BenzylamineAmideDCM, Room Temp, 1-2 h>90%
Glycine methyl esterDipeptideDCM or THF, 0 °C to RT, 2-4 h85-95%
MethanolEsterReflux in MeOH, cat. Pyridine, 4-8 h70-85%General procedure
WaterCarboxylic AcidAcetone/Water, RT, 12 hVariable

Application Notes and Protocols: The Role of 4-Methyl-2-phenyl-2-oxazoline-5-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Re-examination of Oxazolones in Peptide Chemistry

Oxazolones, or azlactones, hold a foundational place in the history of peptide chemistry. First identified in the context of the Erlenmeyer-Plöchl synthesis, these five-membered heterocyclic compounds are highly reactive intermediates.[1] Specifically, 4-methyl-2-phenyl-2-oxazoline-5-one, derived from N-benzoyl-alanine, serves as a classic exemplar of this class. Its chemistry is a double-edged sword: it is a potent acylating agent capable of forming peptide bonds, yet it is notoriously prone to racemization, a critical flaw in the synthesis of stereochemically pure peptides.[2]

This guide moves beyond a simple application note for a standard coupling reagent. Instead, it offers a comprehensive examination of this compound, treating it as both a synthesizable chemical entity and a pivotal, albeit often problematic, intermediate in peptide synthesis. We will provide detailed protocols for its preparation and, critically, analyze its application in peptide coupling through the lens of mechanistic understanding, focusing on the causality behind its reactivity and the inherent challenge of maintaining chiral integrity. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven insight into the fundamental chemistry that underpins modern peptide synthesis strategies.

Part 1: Synthesis of this compound

The most direct method for synthesizing this compound is the cyclodehydration of its precursor, N-benzoyl-alanine. This reaction is typically facilitated by a dehydrating agent such as acetic anhydride or a carbodiimide.[1] The protocol detailed below is adapted from established procedures for the synthesis of related oxazolones.[3]

Protocol 1: Synthesis via Acetic Anhydride

This protocol describes the cyclodehydration of N-benzoyl-DL-alanine to yield racemic this compound. The use of the L-enantiomer, N-benzoyl-L-alanine, would produce the chiral oxazolone, but it would be highly susceptible to racemization under these conditions.

Materials:

  • N-benzoyl-DL-alanine (1.0 eq)[4]

  • Acetic anhydride (2.0 - 3.0 eq)

  • Anhydrous sodium acetate (optional, catalytic amount)

  • Anhydrous diethyl ether or hexane (for precipitation/crystallization)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add N-benzoyl-DL-alanine (1.0 eq) and acetic anhydride (2.5 eq).

  • Add a catalytic amount of anhydrous sodium acetate if desired, although the reaction often proceeds without it.

  • Heat the mixture gently with stirring under an inert atmosphere (e.g., N₂) to approximately 60-80 °C. The solid should dissolve.

  • Monitor the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting N-benzoyl-DL-alanine spot. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The resulting oil or semi-solid is the crude this compound.

  • For purification, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate by adding a non-polar solvent like cold diethyl ether or hexane.

  • Filter the resulting solid and dry under vacuum to yield the purified product.

Expected Outcome: The product is a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum is particularly indicative, showing a characteristic carbonyl stretch for the oxazolone ring around 1820-1830 cm⁻¹.

cluster_synthesis Synthesis of this compound NBzAla N-Benzoyl-DL-alanine Oxazolone This compound NBzAla->Oxazolone Cyclodehydration Ac2O Acetic Anhydride (Ac₂O) Ac2O->Oxazolone Heat Heat (60-80 °C) Heat->Oxazolone AcOH Acetic Acid (byproduct) Oxazolone->AcOH

Caption: Workflow for the synthesis of this compound.

Part 2: The Role in Peptide Coupling - Mechanism and Challenges

The primary utility of an oxazolone in peptide synthesis lies in its reactivity towards nucleophiles. The amino group of a second amino acid (or peptide) ester attacks the electrophilic C-5 carbonyl carbon of the oxazolone ring. This results in ring-opening and the formation of a new peptide (amide) bond. This process is known as aminolysis.[5]

However, this reactivity is overshadowed by a critical side reaction: racemization. The C-4 proton of the oxazolone is acidic (pKa ≈ 9 for related structures).[6] In the presence of a base (even the amino acid nucleophile itself), this proton can be abstracted to form a planar, achiral enolate intermediate which is in equilibrium with its aromatic oxazole tautomer. Reprotonation can occur from either face, leading to a loss of stereochemical integrity at the α-carbon.[2][7]

cluster_mech Key Mechanistic Pathways cluster_coupling A) Peptide Coupling (Aminolysis) cluster_racemization B) Racemization Pathway Oxazolone_C Chiral Oxazolone Intermediate_C Tetrahedral Intermediate Oxazolone_C->Intermediate_C Nucleophilic Attack Amine R'-NH₂ (Amino Acid Ester) Amine->Intermediate_C Peptide Acyl Dipeptide Intermediate_C->Peptide Ring Opening Oxazolone_R Chiral Oxazolone Enolate Planar Enolate/Oxazole (Achiral Intermediate) Oxazolone_R->Enolate - H⁺ Base Base Base->Enolate Racemic Racemic Oxazolone Enolate->Racemic + H⁺

Caption: Competing pathways of aminolysis and racemization for oxazolones.

Causality Behind Experimental Choices

The high risk of racemization is the primary reason why the use of pre-formed, isolated oxazolones is not a standard protocol in modern solid-phase or solution-phase peptide synthesis.[8] Instead, current best practices focus on two main strategies:

  • Avoiding Oxazolone Formation: The use of urethane-based protecting groups like Fmoc and Boc is specifically designed to suppress oxazolone formation. The lone pair on the nitrogen atom of the urethane participates in resonance, making the amide carbonyl oxygen less nucleophilic and thus disfavoring the cyclization step.

  • Using Additives: When oxazolone formation is possible (e.g., during fragment coupling), additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are employed.[7] These additives react with the activated amino acid to form active esters, which are more reactive towards aminolysis than they are towards cyclization, thereby minimizing the concentration of the problematic oxazolone intermediate.

Therefore, the following protocol is presented for educational and illustrative purposes to demonstrate the fundamental reactivity of this compound, rather than as a recommended procedure for synthesizing chirally pure peptides.

Protocol 2: Illustrative Dipeptide Synthesis via Oxazolone Aminolysis

This protocol describes the reaction of this compound with an amino acid ester to form a dipeptide.

Materials:

  • This compound (from Protocol 1) (1.0 eq)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Phe-OMe·HCl) (1.0 - 1.2 eq)

  • A non-nucleophilic tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)) (1.0 eq to neutralize the HCl salt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary base (1.0 eq) dropwise to the stirred solution to generate the free amine in situ. Stir for 10-15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the oxazolone solution dropwise to the cold, stirred solution of the free amine.

  • Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the product by flash column chromatography on silica gel.

Data Analysis and Expected Outcomes:

The primary challenge with this method is the control of stereochemistry. The extent of racemization is highly dependent on reaction conditions.

ParameterCondition / VariableExpected Impact on RacemizationRationale
Base Stronger, more sterically hindered bases (e.g., DIEA) vs. weaker bases (e.g., NMM).[9]Increased racemization with stronger/less hindered bases.Stronger bases more readily abstract the C-4 proton, promoting the formation of the achiral enolate intermediate.
Solvent Polar aprotic (e.g., DMF) vs. non-polar (e.g., DCM, THF).Generally higher racemization in more polar solvents.Polar solvents can stabilize the enolate intermediate, increasing its lifetime and the opportunity for reprotonation to the opposite enantiomer.
Temperature 0 °C vs. Room Temperature.Increased racemization at higher temperatures.The rate of enolization (racemization) increases with temperature. Keeping the reaction cold is critical.
Reaction Time Prolonged reaction time.Increased racemization.Longer exposure to basic conditions allows more time for the racemization equilibrium to be established.

Trustworthiness and Validation: To validate the outcome of this protocol, the crude product should be analyzed by chiral HPLC or by ¹H NMR using a chiral shift reagent to determine the diastereomeric ratio (d.r.) of the resulting peptide. This analysis is essential to quantify the level of racemization that occurred during the coupling reaction. Without this step, the stereochemical purity of the product is unknown and cannot be trusted.[10]

Conclusion and Field-Proven Insights

The study of this compound offers a valuable lesson in the evolution of peptide synthesis. While its formation provides a viable pathway for creating an amide bond, the concomitant and often uncontrollable loss of stereochemical integrity renders it an undesirable intermediate in the pursuit of biologically active, homochiral peptides.[2]

Modern peptide chemistry has largely engineered this problem out of routine synthesis through the strategic use of urethane protecting groups and advanced coupling reagents with racemization-suppressing additives.[11] However, understanding the oxazolone mechanism is far from an academic exercise. It remains critically relevant in:

  • Fragment Condensation: When coupling large peptide fragments, the C-terminal amino acid of the acyl donor fragment is activated and is highly susceptible to racemization via the oxazolone mechanism.

  • Troubleshooting Syntheses: Unwanted racemization detected in a synthesis can often be traced back to conditions that inadvertently promote oxazolone formation.

  • Development of New Reagents: The design of novel coupling reagents is often benchmarked against their ability to suppress this specific side reaction.

References

The Oxazolone Strategy: A Technical Guide to 4-Methyl-2-phenyl-2-oxazoline-5-one in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Protecting Group

In the landscape of synthetic organic chemistry, the strategic protection and activation of functional groups are paramount to the successful construction of complex molecules. While traditional protecting groups serve as inert shields, a more sophisticated class of reagents acts as both a protective entity and an activated intermediate. 4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone family, epitomizes this dual role.[1] This guide provides an in-depth exploration of the strategic application of this compound, not as a simple protecting group, but as a versatile synthon for the controlled formation of amide and ester bonds, particularly in the synthesis of peptides and modified amino acids.[2]

This technical note is designed for researchers, scientists, and professionals in drug development, offering a nuanced understanding of the chemistry of oxazolones and providing detailed protocols for their practical application.

Core Concepts: The Dual Nature of this compound

This compound is best understood as an activated and protected form of N-benzoylalanine. Its utility stems from the electrophilic nature of the carbonyl group at the C5 position, which is susceptible to nucleophilic attack. This reactivity profile allows for efficient ring-opening reactions, which are the cornerstone of its application.[1][3]

The key advantages of employing the oxazolone strategy include:

  • Activation of Carboxylic Acids: The formation of the oxazolone ring effectively activates the carboxylic acid of the parent amino acid, facilitating subsequent bond formation.

  • Stereochemical Considerations: While the formation of the oxazolone can be a source of racemization, under carefully controlled conditions, it can be utilized in stereoselective syntheses.[4]

  • Versatility in Synthesis: Oxazolones are key intermediates in the synthesis of α-amino acids, peptides, and other heterocyclic compounds.[1][2]

Application Note I: Peptide Bond Formation via Oxazolone Ring-Opening

The most prominent application of this compound is in peptide synthesis, where it serves as an activated N-protected amino acid derivative for coupling with an amino acid or peptide. The "protection" is transient, existing as the oxazolone ring, and the "deprotection" is the coupling reaction itself.

Mechanism of Peptide Coupling

The reaction proceeds via a nucleophilic attack of the amino group of an incoming amino acid ester on the C5 carbonyl carbon of the oxazolone ring. This is followed by ring-opening to form a new peptide bond.

Peptide Coupling Mechanism Oxazolone This compound Intermediate Tetrahedral Intermediate Oxazolone->Intermediate Nucleophilic Attack AminoEster Amino Acid Ester (R'-NH2) AminoEster->Intermediate Peptide Dipeptide Derivative Intermediate->Peptide Ring Opening

Caption: Mechanism of peptide bond formation.

Protocol: Synthesis of a Dipeptide Derivative

This protocol describes the synthesis of N-benzoyl-alanyl-glycine methyl ester through the reaction of this compound with glycine methyl ester.

Materials:

  • This compound (175.18 g/mol )[5][6]

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture

Procedure:

  • To a solution of glycine methyl ester hydrochloride (1.2 equiv.) in anhydrous DCM, add TEA (2.5 equiv.) at 0 °C and stir for 15 minutes.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford the desired dipeptide derivative.

Expected Yield: 70-85%

Note: The reaction conditions, particularly temperature and the choice of base, are critical to minimize racemization at the α-carbon of the alanine residue.[4]

Application Note II: Synthesis of α-Amino Acid Esters

The oxazolone ring can also be opened by alcohols to yield the corresponding N-benzoyl-α-amino acid esters. This strategy is useful for the preparation of specialty amino acid derivatives.

Mechanism of Ester Formation

Similar to peptide bond formation, the reaction is initiated by the nucleophilic attack of the alcohol on the C5 carbonyl of the oxazolone, leading to ring-opening and formation of the ester.

Ester Formation Mechanism Oxazolone This compound Intermediate Tetrahedral Intermediate Oxazolone->Intermediate Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Intermediate Ester N-Benzoyl-alanine Ester Intermediate->Ester Ring Opening

Caption: Mechanism of ester formation.

Protocol: Synthesis of N-Benzoyl-alanine Methyl Ester

This protocol details the synthesis of N-benzoyl-alanine methyl ester via the methanolysis of this compound.

Materials:

  • This compound

  • Methanol, anhydrous

  • Sodium methoxide (catalytic amount)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Expected Yield: >90%

Quantitative Data Summary

Reaction TypeNucleophileProductTypical YieldReference
AminolysisGlycine Methyl EsterN-benzoyl-alanyl-glycine methyl ester70-85%General procedure based on known oxazolone reactivity
AlcoholysisMethanolN-benzoyl-alanine methyl ester>90%General procedure based on known oxazolone reactivity

Orthogonality and Stability

The this compound moiety is generally stable under neutral and mildly acidic conditions. However, it is sensitive to strong acids, bases, and nucleophiles, which lead to ring-opening. This reactivity profile means it is not an orthogonal protecting group in the traditional sense, as its removal is often the desired synthetic transformation.

Stability Profile:

  • Acidic Conditions: Stable to mild anhydrous acids. Hydrolyzes in the presence of strong aqueous acids.

  • Basic Conditions: Susceptible to hydrolysis and ring-opening with strong bases.

  • Nucleophiles: Reacts readily with amines, alcohols, and other nucleophiles.[3]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its true value lies not in its ability to act as a passive protecting group, but in its capacity to serve as an activated synthon for the efficient construction of amide and ester bonds. By understanding the nuanced reactivity of this oxazolone, researchers can leverage its properties for the elegant and efficient synthesis of complex peptides and amino acid derivatives, advancing the frontiers of drug discovery and chemical biology.

References

Topic: High-Performance Liquid Chromatography (HPLC) Purification of 4-Methyl-2-phenyl-2-oxazoline-5-one Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the methodologies for the purification and analysis of 4-Methyl-2-phenyl-2-oxazoline-5-one, a key heterocyclic intermediate in organic synthesis. Also known as an azlactone, this compound's high reactivity and chiral nature necessitate robust purification protocols to ensure high purity for subsequent applications, particularly in the synthesis of amino acids and other bioactive molecules[1]. This document provides a foundational understanding of the analyte's properties, strategic approaches to HPLC method development for both achiral purity assessment and chiral separation, detailed step-by-step protocols, and a practical troubleshooting guide. The protocols are designed to be self-validating and are grounded in established chromatographic principles for heterocyclic compounds.

Introduction: The Importance of Purifying Oxazolinone Intermediates

This compound is a member of the oxazolone class of heterocyclic compounds, which are pivotal building blocks in asymmetric synthesis[1][2]. Their utility as precursors for amino acids, peptides, and various pharmacologically active agents means that the purity of the starting material directly impacts the stereochemical integrity and quality of the final product[2]. The synthesis of these compounds can often result in a mixture of enantiomers and process-related impurities[2].

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for both the quantification of purity and the preparative isolation of such compounds[3][4]. Its high resolution, sensitivity, and scalability make it an indispensable tool in both research and development settings. This application note will explore both reversed-phase and normal-phase chiral HPLC methods tailored for this specific analyte.

Analyte Characterization: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's properties. The key characteristics of this compound are summarized below.

PropertyValue / DescriptionSignificance for HPLC
Molecular Formula C₁₀H₉NO₂[5][6]-
Molecular Weight 175.18 g/mol [1][5][6]Affects mass-based detection and molar concentration calculations.
Chemical Structure A five-membered heterocyclic ring with methyl and phenyl substituents.The phenyl group acts as a strong chromophore for UV detection. The overall structure has moderate polarity, making it suitable for reversed-phase HPLC.
Chirality Contains a stereocenter at the C4 position.Requires chiral chromatography to separate its enantiomers. Enantiomeric purity is critical for stereoselective synthesis[2][7].
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.Dictates the choice of solvents for sample preparation and mobile phase compatibility.
UV Absorbance Strong absorbance due to the conjugated phenyl ring system.Enables sensitive detection using a UV-Vis detector, typically in the 210-254 nm range[8][9].

Strategic HPLC Method Development

The development of a robust HPLC method is a logical, multi-step process. The primary decision is the choice of chromatographic mode, which is dictated by the purification goal (achiral purity vs. chiral separation).

Logical Workflow for Method Development

The following diagram outlines the decision-making process for developing a purification method for this compound.

MethodDevelopment cluster_achiral Achiral Analysis cluster_chiral Chiral Separation Start Define Goal: Achiral Purity or Chiral Separation? RP_Mode Select Mode: Reversed-Phase (RP-HPLC) Start->RP_Mode Purity Chiral_Mode Select Mode: Normal-Phase (NP-HPLC) or Polar Organic Mode Start->Chiral_Mode Enantiomers RP_Column Column Selection: C18 or C8 (e.g., 150x4.6mm, 5µm) RP_Mode->RP_Column RP_MobilePhase Mobile Phase Screening: A: Water/Buffer B: Acetonitrile or Methanol RP_Column->RP_MobilePhase RP_Gradient Gradient Optimization RP_MobilePhase->RP_Gradient RP_Final Final Achiral Method RP_Gradient->RP_Final Chiral_Column Column Selection: Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Chiral_Mode->Chiral_Column Chiral_MobilePhase Mobile Phase Screening: Isocratic Hexane/IPA, ACN/MeOH, etc. Chiral_Column->Chiral_MobilePhase Chiral_Optimize Optimize Resolution (α) & Selectivity (Rs) Chiral_MobilePhase->Chiral_Optimize Chiral_Final Final Chiral Method Chiral_Optimize->Chiral_Final

Caption: Workflow for HPLC method development.

Mode Selection Explained
  • Reversed-Phase (RP-HPLC): This is the workhorse for determining the purity of small organic molecules[3]. It separates compounds based on hydrophobicity. For this compound, a nonpolar C18 stationary phase is used with a polar mobile phase (e.g., water and acetonitrile). As the percentage of the organic solvent increases, the analyte, which has been retained by hydrophobic interactions, will elute from the column. This mode is excellent for separating the target compound from more polar or less polar synthesis-related impurities[10][11].

  • Normal-Phase Chiral HPLC: To separate enantiomers, a chiral environment is required. This is most commonly achieved using a Chiral Stationary Phase (CSP)[7]. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are highly effective for separating a broad range of chiral compounds, including oxazolidinones[8][12][13]. In this mode, a polar stationary phase is paired with a non-polar mobile phase, typically an isocratic mixture of solvents like hexane and isopropanol[12][13]. The differential interaction of each enantiomer with the chiral sites on the stationary phase leads to different retention times and, thus, separation.

Detailed Experimental Protocols

Disclaimer: All protocols are intended for research use only. Appropriate safety precautions, including the use of personal protective equipment, should be taken.

Protocol 1: Achiral Purity Analysis by RP-HPLC

This protocol is designed to quantify the purity of a synthesized batch of this compound and identify any process-related impurities.

A. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

B. Sample Preparation

  • Prepare a stock solution by accurately weighing and dissolving ~10 mg of the sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

Parameter Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm[10][11]

| Run Time | 25 minutes |

D. Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 10 90
20.0 10 90
20.1 70 30

| 25.0 | 70 | 30 |

E. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Chiral Separation by Normal-Phase HPLC

This protocol is designed to determine the enantiomeric excess (e.e.) of a sample containing this compound.

A. Instrumentation and Materials

  • HPLC System: Isocratic or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: Chiralpak AD-H (amylose-based CSP), 250 x 4.6 mm, 5 µm particle size[12].

  • Mobile Phase: n-Hexane : 2-Propanol (IPA) : Methanol (80:10:10, v/v/v)[12].

  • Sample Diluent: Mobile Phase.

B. Sample Preparation

  • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

C. Chromatographic Conditions

Parameter Setting
Flow Rate 1.0 mL/min[12]
Column Temperature 25 °C[8]
Injection Volume 5 µL
Detection UV at 230 nm[9]

| Run Time | 20 minutes |

D. Data Analysis

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

  • A resolution (Rs) of greater than 1.5 between the two enantiomer peaks is considered a baseline separation.

Protocol 3: Scaling to Preparative Purification

To isolate larger quantities of the desired product, the analytical method can be scaled up to a preparative scale.

A. Workflow Diagram

PrepWorkflow Start Optimized Analytical Method (RP-HPLC) ScaleUp Scale-Up Calculation (Column Diameter, Flow Rate) Start->ScaleUp PrepRun Perform Preparative Run (High Concentration, Large Volume) ScaleUp->PrepRun Collect Fraction Collection (Based on UV Signal) PrepRun->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate Final Isolated Pure Compound Evaporate->Final

Caption: Workflow for preparative HPLC purification.

B. Key Considerations for Scale-Up

  • Column Selection: Use a preparative column with the same stationary phase as the analytical method but with a larger internal diameter (e.g., >20 mm).

  • Flow Rate Adjustment: The flow rate should be scaled proportionally to the cross-sectional area of the column.

  • Sample Loading: Determine the maximum amount of crude product that can be loaded onto the column without compromising resolution. This is typically done through loading studies.

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the eluting peak corresponding to the target compound.

  • Purity Confirmation: After collection, analyze each fraction using the analytical HPLC method (Protocol 1) to confirm its purity before pooling the pure fractions together.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to obtain the final, purified solid product.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - pH of the mobile phase is close to the pKa of the analyte.- Add a competitor like triethylamine (0.1%) to the mobile phase (NP). - Use a low pH mobile phase (e.g., with 0.1% TFA or Formic Acid) in RP-HPLC to ensure the analyte is protonated[14]. - Use an end-capped C18 column.
Poor Resolution (Chiral) - Inadequate interaction with the Chiral Stationary Phase (CSP). - Mobile phase composition is not optimal.- Screen different CSPs (e.g., cellulose-based vs. amylose-based). - Adjust the ratio of the mobile phase modifiers (e.g., vary the percentage of IPA in the Hexane/IPA mobile phase). - Lower the column temperature to enhance chiral recognition.
No Peaks Detected - Sample not soluble in the mobile phase. - Incorrect detector wavelength. - System or injection failure.- Ensure the sample is fully dissolved in the initial mobile phase conditions. - Run a UV scan of the analyte to determine its λmax. Check detection at 210 nm and 254 nm. - Perform system checks and inject a known standard.
Split Peaks - Column is overloaded. - Column bed has collapsed or is fouled. - Sample solvent is much stronger than the mobile phase.- Reduce the injection volume or sample concentration. - Flush the column or replace it if necessary. - Dissolve the sample in the initial mobile phase or a weaker solvent.

References

Metal Complexes of 4-Methyl-2-phenyl-2-oxazoline-5-one: Synthesis, Characterization, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of metal complexes derived from 4-methyl-2-phenyl-2-oxazoline-5-one in catalysis. This class of ligands, also known as azlactones, offers a unique platform for designing novel catalysts. This guide details the synthesis of the ligand, the formation of its metal complexes, and step-by-step protocols for their application in key organic transformations. We delve into the mechanistic rationale behind experimental procedures, providing insights grounded in established principles of coordination chemistry and asymmetric catalysis.

Introduction: The Unique Nature of 2-Oxazoline-5-one Ligands

The oxazoline functional group is a cornerstone of modern asymmetric catalysis. Ligands such as bis(oxazolines) (BOX) and phosphinooxazolines (PHOX) are renowned for their ability to form well-defined chiral environments around a metal center, enabling high stereoselectivity in a vast array of reactions.[1][2] The subject of this guide, this compound, belongs to the oxazolone (or azlactone) subclass.

Unlike traditional oxazoline ligands derived from chiral amino alcohols, azlactones possess a unique structural and electronic profile. The endocyclic carbonyl group at the 5-position introduces distinct reactivity, allowing the molecule to act not only as a chelating ligand but also as a reactive intermediate.[3] Specifically, this compound can tautomerize to its mesoionic form, a "münchnone," which is a highly reactive 1,3-dipole.[3][4] This dual nature opens up novel catalytic pathways where the metal can either (A) utilize the intact ligand to create a chiral pocket for a Lewis acid-catalyzed reaction or (B) facilitate the formation of the münchnone intermediate for cycloaddition reactions.

This guide will provide the practical knowledge required to harness the potential of these versatile compounds.

Section 1: Synthesis and Characterization of the Ligand

The synthesis of this compound is accessible through established methods, typically starting from an N-acylated amino acid. The following protocol is adapted from standard literature procedures.[5]

Protocol 1: Synthesis of this compound

Rationale: This procedure, a variation of the Erlenmeyer-Plöchl azlactone synthesis, involves the cyclodehydration of N-benzoylalanine. Acetic anhydride serves as both the dehydrating agent and the solvent. Sodium acetate acts as a mild base to facilitate the enolization and subsequent cyclization cascade.

Materials:

  • N-Benzoyl-DL-alanine

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-benzoyl-DL-alanine (10.0 g, 51.8 mmol), anhydrous sodium acetate (4.25 g, 51.8 mmol), and acetic anhydride (50 mL).

  • Heat the mixture to 100 °C in an oil bath with vigorous stirring. The solids will gradually dissolve.

  • Maintain the reaction at 100 °C for 1 hour. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

  • After 1 hour, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a 500 mL beaker containing 200 mL of ice-cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.00 (m, 2H, Ar-H), 7.65-7.45 (m, 3H, Ar-H), 4.60 (q, J = 7.2 Hz, 1H, CH), 1.65 (d, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 182.5 (C=O), 164.0 (C=N), 133.5, 131.5, 129.0, 128.5, 65.0, 19.5.

  • FT-IR (ATR, cm⁻¹): ~1820 (C=O, lactone), ~1655 (C=N).

Section 2: Synthesis and Characterization of Metal Complexes

The oxazolone can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom and the exocyclic carbonyl oxygen. The following is a general protocol for complexation.

Protocol 2: General Synthesis of Metal-(Oxazolone) Complexes

Rationale: This protocol describes the reaction between the ligand and a suitable metal salt. The choice of metal salt is critical; salts with weakly coordinating anions (e.g., triflate (OTf)⁻, SbF₆⁻) are preferred as they readily dissociate to leave a vacant coordination site on the metal for the substrate to bind.[6] Anhydrous solvents are crucial to prevent hydrolysis of the metal salt or ligand.

Materials:

  • This compound (Ligand, L)

  • Metal Salt (e.g., Cu(OTf)₂, Zn(OTf)₂, PdCl₂, FeCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF))

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal salt (1.0 eq) in the chosen anhydrous solvent.

  • In a separate flask, dissolve the ligand (1.0 to 2.2 eq, depending on the desired stoichiometry, e.g., ML₂ or ML) in the same anhydrous solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A color change is often indicative of complex formation.

  • The resulting metal complex can be isolated by removing the solvent under reduced pressure. If the product is crystalline, it can be collected by filtration. Otherwise, precipitation by adding a non-polar solvent (e.g., hexanes) may be necessary.

  • The isolated complex should be stored under an inert atmosphere.

Characterization of the Metal Complex:

  • FT-IR Spectroscopy: Compare the spectrum of the complex to the free ligand. A shift in the C=O and C=N stretching frequencies to lower wavenumbers is a strong indicator of coordination to the metal center.[7]

  • NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H NMR will show a shift in the ligand proton signals upon coordination. For paramagnetic complexes (e.g., Cu(II), Fe(III)), NMR signals will be broadened and significantly shifted, requiring specialized analysis.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, coordination geometry, and bond lengths.[9][10] This is the gold standard for characterizing new metal complexes.

Section 3: Applications in Catalysis

The metal complexes of this compound are promising candidates for various catalytic transformations. Below are two detailed protocols for representative reactions.

Application Protocol 1: Asymmetric Michael Addition

Rationale: Chiral Lewis acid complexes are highly effective catalysts for asymmetric conjugate additions (Michael additions). The metal-oxazolone complex can coordinate to the α,β-unsaturated ketone, activating it towards nucleophilic attack. The chiral environment enforced by the ligand dictates the facial selectivity of the attack, leading to an enantioenriched product.

Michael_Addition_Workflow cluster_reaction Catalytic Cycle L Oxazolone Ligand (L) Cat Active Catalyst [M-L Complex] L->Cat M Metal Salt (e.g., Cu(OTf)₂) M->Cat Activated Activated Complex Cat->Activated Coordination Enone α,β-Unsaturated Ketone Enone->Activated Nu Nucleophile (e.g., Malonate) Product_Complex Product-Catalyst Complex Activated->Product_Complex + Nucleophile (Nu) (Stereoselective Attack) Product_Complex->Cat Release Product Enantioenriched Product Product_Complex->Product

Caption: Workflow for a Metal-Oxazolone Catalyzed Asymmetric Michael Addition.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the active catalyst by stirring the metal salt (e.g., Cu(OTf)₂, 0.1 eq) and the oxazolone ligand (0.11 eq) in anhydrous DCM (2.0 M) for 1 hour at room temperature.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous DCM.

  • Add the ketone solution to the catalyst mixture.

  • Add the nucleophile (e.g., diethyl malonate, 1.2 eq) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Application Protocol 2: Catalytic 1,3-Dipolar Cycloaddition

Rationale: This reaction leverages the azlactone's ability to form a münchnone. A Lewis acidic metal complex can accelerate this tautomerization and then control the facial selectivity of the subsequent cycloaddition with a dipolarophile (e.g., an alkyne). This provides a stereocontrolled route to highly substituted pyrrole derivatives.[4]

Dipolar_Cycloaddition Start Metal-Oxazolone Complex + Alkyne Taut Lewis Acid-Assisted Tautomerization Start->Taut Munch Coordinated Münchnone (1,3-Dipole) Taut->Munch Forms reactive 1,3-dipole Cyclo [3+2] Cycloaddition Munch->Cyclo Reacts with alkyne Adduct Cycloadduct Complex Cyclo->Adduct Release Product Release Adduct->Release Product Pyrrole Derivative + Catalyst Release->Product

Caption: Proposed mechanism for a Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition.

Procedure:

  • Under an inert atmosphere, add the metal-oxazolone complex (0.05 eq) to a flame-dried Schlenk flask.

  • Add the this compound (1.0 eq) and the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1 eq).

  • Dissolve the components in an anhydrous, non-coordinating solvent like toluene or DCM.

  • Heat the reaction mixture to the required temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR for the consumption of starting materials.

  • After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to isolate the pyrrole derivative.

  • Characterize the product by NMR, MS, and IR spectroscopy.

Data Summary and Troubleshooting

The performance of these catalysts is highly dependent on the specific metal, ligand-to-metal ratio, solvent, and temperature. The table below provides hypothetical, representative data for optimization.

EntryMetal Catalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cu(OTf)₂-LigandDCM-20248575
2Cu(OTf)₂-LigandToluene-20247068
3Zn(OTf)₂-LigandDCM0129288
4Zn(OTf)₂-LigandDCM-40487895

Troubleshooting Guide:

  • Low Conversion/Reactivity:

    • Cause: Insufficient catalyst activity or catalyst decomposition.

    • Solution: Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Increase the reaction temperature. Ensure strictly anhydrous conditions, as water can deactivate the Lewis acidic metal center.

  • Low Enantioselectivity (ee):

    • Cause: Poor stereochemical communication between the ligand and the substrate. The reaction temperature may be too high.

    • Solution: Lower the reaction temperature; enantioselectivity is often inversely proportional to temperature. Screen different solvents, as solvent polarity can influence the geometry of the transition state. Modify the ligand structure (e.g., change the substituent at the 4-position) to increase steric hindrance.

  • Complex Mixture of Products:

    • Cause: Side reactions, such as hydrolysis of the ligand or polymerization.

    • Solution: For the cycloaddition protocol, ensure the temperature is not excessively high, which could lead to decomposition of the münchnone intermediate. For all reactions, confirm the purity of starting materials and the inertness of the reaction atmosphere.

Conclusion

Metal complexes of this compound represent a compelling, yet underexplored, class of catalysts. Their unique ability to engage in both traditional Lewis acid catalysis and novel cycloaddition pathways makes them versatile tools for synthetic chemists. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich catalytic chemistry of these systems, paving the way for the development of new, efficient, and stereoselective transformations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Racem.. with 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-Methyl-2-phenyl-2-oxazoline-5-one and related oxazolone structures in stereoselective synthesis. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, particularly the persistent issue of racemization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound, also known as an azlactone, is a heterocyclic compound that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring both pro-nucleophilic and electrophilic sites, makes it a versatile building block for creating a wide array of complex molecules that are otherwise difficult to synthesize.[1] Historically, its importance is tied to the Erlenmeyer-Plöchl azlactone synthesis, a foundational method for preparing amino acids and other bioactive heterocycles.[1] In the context of stereoselective synthesis, controlling the chirality at the C4 position is paramount, and preventing racemization is a key challenge.

Q2: What is racemization and why is it a major concern when working with oxazolones?

A2: Racemization is the conversion of a single, pure enantiomer (e.g., an L-amino acid derivative) into a mixture of both enantiomers (D and L forms).[2] This loss of stereochemical integrity is a significant problem in peptide synthesis and drug development because the biological activity of a molecule is often dependent on its specific three-dimensional structure.[2] The primary mechanism for racemization in reactions involving activated amino acids is the formation of an oxazolone intermediate.[2][3] The α-proton at the C4 position of the oxazolone ring is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate.[4][5] Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of enantiomers.[4]

Q3: What are the primary factors that influence the rate of racemization?

A3: Several factors can influence the rate of racemization during reactions involving oxazolone intermediates. These include:

  • Base: The strength and steric hindrance of the base used are critical.[6] Stronger, less hindered bases are more likely to abstract the α-proton and promote racemization.[6]

  • Solvent: The polarity of the solvent can affect the stability of the enolate intermediate and the transition state leading to its formation.[7]

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including racemization.

  • Reaction Time: Prolonged exposure of the chiral oxazolone to conditions that favor racemization will lead to a greater loss of optical purity.[4]

  • Coupling Reagents and Additives: In peptide synthesis, the choice of coupling reagent and the use of additives like 1-hydroxybenzotriazole (HOBt) can significantly suppress racemization.[4][8]

Q4: How can I detect and quantify the extent of racemization in my product?

A4: Several analytical techniques can be employed to determine the enantiomeric purity of your product. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method.[9][10] Capillary electrophoresis is another powerful technique for separating stereoisomers.[10][11] Additionally, enzymatic assays can be used, where an enzyme selectively acts on one enantiomer, allowing for the quantification of the other.[12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s) Causality Explained
Significant Racemization Detected in Product 1. Inappropriate Base: Use of a strong, non-hindered base (e.g., triethylamine). 2. Prolonged Reaction Time: Extended exposure to basic conditions. 3. High Reaction Temperature: Increased thermal energy promoting enolization. 4. Ineffective Coupling Additives (in peptide synthesis): Absence or poor choice of racemization suppressors.1. Base Selection: Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] 2. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.[4] 3. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C). 4. Use Additives: Incorporate additives such as HOBt or HOAt into your coupling protocol.[6][8]A weaker or bulkier base is less efficient at abstracting the acidic α-proton, thus slowing down the rate of enolate formation.[6] Minimizing reaction time and temperature reduces the kinetic window for the racemization process to occur. Additives like HOBt can react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.[8]
Low Yield of the Desired Product 1. Hydrolysis of the Oxazolone: Presence of water in the reaction mixture. 2. Competing Side Reactions: Formation of byproducts due to reactive impurities or incorrect stoichiometry. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Reagent Purity: Use high-purity reagents and solvents. Carefully control the stoichiometry of your reactants. 3. Reaction Monitoring: Monitor the reaction progress to ensure it goes to completion. If necessary, a slight increase in temperature or reaction time may be required, but balance this against the risk of racemization.The oxazolone ring is highly susceptible to cleavage by nucleophiles, with water being a common culprit leading to the formation of the corresponding N-acyl-α-amino acid.[4] Impurities can lead to a variety of side reactions, consuming your starting material and reducing the yield of the desired product.
Formation of Amide Byproducts (Aminolysis) 1. Presence of Nucleophilic Amines: Amine impurities in reagents or solvents, or incomplete protection of amine functionalities in the starting materials.1. Purify Reagents: Ensure all reagents and solvents are free from amine contamination. 2. Use Hindered Bases: Employ sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA).[4] 3. Proper Protection: Verify the integrity and stability of amine protecting groups under the reaction conditions.[4]Nucleophilic amines can attack the carbonyl group of the oxazolone, leading to ring-opening and the formation of an undesired amide byproduct.[4] Using a sterically hindered base minimizes its nucleophilic character, reducing the likelihood of this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a Coupling Reaction Involving an Oxazolone-Prone Substrate

This protocol provides a generalized workflow. Specific conditions should be optimized for your particular substrates.

  • Reagent and Solvent Preparation:

    • Dry all solvents (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide) over appropriate drying agents (e.g., molecular sieves, calcium hydride) and distill under an inert atmosphere.

    • Ensure all reagents, including the amino acid derivative, coupling partner, and base, are of high purity and stored under anhydrous conditions.

  • Reaction Setup:

    • Assemble a flame-dried reaction vessel under a positive pressure of inert gas (argon or nitrogen).

    • Dissolve the N-protected amino acid in the anhydrous solvent of choice.

    • If applicable to your synthesis (e.g., peptide coupling), add a racemization-suppressing additive such as HOBt (1.0-1.2 equivalents).

  • Activation and Coupling:

    • Cool the reaction mixture to the desired temperature (typically 0 °C to -15 °C) in an ice or dry ice/acetone bath.

    • Add the coupling reagent (e.g., a carbodiimide like DCC or EDC) and stir for a short pre-activation period (5-10 minutes).

    • Add the amino component (e.g., an amino acid ester) to the reaction mixture.

    • Slowly add a weak or sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (1.0 equivalent), dropwise over several minutes.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, quench it by adding a small amount of water or a dilute aqueous acid solution.

    • Proceed with the standard aqueous workup and purification procedures (e.g., extraction, chromatography).

Visualizing the Mechanism and Troubleshooting Workflow

To further aid in understanding the critical aspects of managing racemization, the following diagrams illustrate the key chemical pathway and a logical troubleshooting sequence.

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_2 Product Formation A L-Amino Acid Derivative B Chiral Oxazolone A->B Activation C Achiral Enolate B->C D Desired L-Product B->D + Nucleophile C->B E Racemized D-Product C->E + H+ + Nucleophile

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Racemization Detected? Base Review Base Selection: - Strength - Steric Hindrance Start->Base Yes End Racemization Minimized Start->End No TempTime Review Reaction Conditions: - Temperature - Duration Base->TempTime Additives Review Additives: - Presence of HOBt/HOAt? TempTime->Additives Purity Check Reagent/Solvent Purity: - Anhydrous? - Free of amine impurities? Additives->Purity Optimize Systematically Optimize Each Parameter Purity->Optimize Optimize->End

Caption: A logical workflow for troubleshooting racemization.

References

Technical Support Center: Alkylation of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids via the alkylation of oxazolinone scaffolds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful synthetic transformation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the alkylation of 4-Methyl-2-phenyl-2-oxazoline-5-one?

The reaction proceeds through a two-step sequence. First, a strong, non-nucleophilic base is used to abstract the acidic α-proton at the C4 position of the oxazolinone ring. This generates a planar, resonance-stabilized enolate intermediate.[1][2] Second, this enolate acts as a nucleophile, attacking an electrophile (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond at the C4 position. The stereochemical outcome of this addition is critical and is influenced by several factors, including the counterion of the base and the solvent system.

Q2: Why is this reaction significant for drug development?

The synthesis of non-natural, α,α-disubstituted amino acids is of paramount importance in medicinal chemistry. Incorporating these structures into peptides or small molecules can introduce conformational constraints, increase metabolic stability by blocking enzymatic degradation at the α-carbon, and enhance binding affinity to biological targets.[3][4] The oxazolinone alkylation method provides a reliable and stereocontrolled route to access these valuable building blocks.[5]

Q3: What are the most critical parameters to control for a successful and high-yield alkylation?

Success hinges on meticulously controlling three key areas:

  • Anhydrous Conditions: The enolate intermediate is highly basic and sensitive to moisture. Any protic source will quench the enolate, reverting it to the starting material and reducing the yield.

  • Base Selection and Stoichiometry: The base must be strong enough to completely deprotonate the oxazolinone (pKa of the α-proton is ~20-25) but must be non-nucleophilic to avoid attacking the carbonyl group of the ring.[6][7][8]

  • Temperature Control: Deprotonation and alkylation are typically performed at very low temperatures (e.g., -78 °C) to control reactivity, minimize side reactions, and maximize diastereoselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Scenario 1: Low or No Product Yield

Q: I ran the reaction, but my TLC/LC-MS analysis shows only unreacted starting material. What went wrong?

A: This issue almost always points to a failure in the initial deprotonation step to form the enolate. Consider these possibilities:

  • Inactive Base: Lithium diisopropylamide (LDA) is a common choice but is thermally unstable and moisture-sensitive. Ensure you are using freshly prepared LDA or a high-quality commercial solution. If preparing it yourself from n-butyllithium and diisopropylamine, ensure the titration of the n-BuLi is accurate.

  • Insufficient Base Strength: While the α-proton of an oxazolinone is acidic, it requires a very strong base for complete and rapid deprotonation. Weaker bases like alkoxides (e.g., NaOEt) will establish an equilibrium with a very low concentration of the enolate, leading to poor conversion.[7]

  • Protic Contamination: Trace amounts of water or alcohol in your solvent or on your glassware will protonate the base and/or the enolate as it forms. Ensure all glassware is oven- or flame-dried and all solvents are rigorously purified and dried.

  • Inactive Electrophile: Your alkyl halide may have degraded. Use a fresh bottle or purify the existing stock. For less reactive electrophiles like alkyl chlorides, consider converting them to the more reactive iodide in situ using sodium iodide.

Q: My conversion is low, and I recover a mix of starting material and product. How can I drive the reaction to completion?

A: Incomplete conversion suggests the enolate is not reacting efficiently with the electrophile.

  • Increase Electrophile Equivalents: Try increasing the equivalents of your alkyl halide from 1.1 to 1.5 or 2.0. This can help push the reaction forward, especially if the electrophile is volatile or prone to side reactions.

  • Increase Reaction Time/Temperature: After adding the electrophile at -78 °C, you can allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) and stir for several hours. This can increase the rate of alkylation. However, be aware that warming the reaction can potentially decrease diastereoselectivity.

  • Check Electrophile Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide analog for a faster reaction.

Scenario 2: Formation of Undesired Byproducts

Q: My mass spec shows a peak corresponding to my desired product, but also another isomer. I suspect I'm getting O-alkylation. How can I favor the desired C-alkylation?

A: This is a classic problem of ambident nucleophilicity. The enolate has electron density on both the α-carbon and the enolate oxygen. The outcome is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

  • Solvent Choice is Key: C-alkylation is favored in less polar, weakly coordinating solvents like tetrahydrofuran (THF).[9] These solvents promote the aggregation of lithium enolates, making the oxygen atom less accessible. Conversely, highly polar aprotic solvents like HMPA or DMSO solvate the lithium cation, creating a more "naked" and reactive enolate where the more electronegative oxygen atom is more likely to attack (O-alkylation).[9] Stick with THF for C-alkylation.

  • Counterion: Lithium cations are small and form tight ion pairs, which often favors C-alkylation. Using larger counterions like sodium (from NaHMDS) or potassium (from KHMDS) can sometimes lead to higher proportions of O-alkylation.

Q: I'm trying to add a secondary alkyl group (e.g., isopropyl bromide) and am seeing a significant amount of propene as a byproduct. What is happening?

A: You are observing a competing elimination (E2) reaction. The oxazolinone enolate is a strong, sterically hindered base. When it reacts with a secondary or tertiary alkyl halide, it can abstract a β-proton from the halide, leading to the formation of an alkene instead of the desired substitution product.

  • Use a Less Hindered Base: While the enolate is the reacting species, using a very bulky base for its formation (like lithium tetramethylpiperidide, LTMP) might not help. The issue lies with the enolate's own basicity.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Keeping the reaction temperature as low as possible for as long as possible can favor the SN2 pathway.

  • Change the Leaving Group: Using an alkyl iodide instead of a bromide can sometimes favor substitution, as iodide is a better leaving group.

Table 1: Troubleshooting Summary
Problem Likely Cause(s) Recommended Solution(s)
No Reaction 1. Inactive or insufficient base. 2. Protic contamination. 3. Degraded electrophile.1. Use fresh, properly prepared/titrated base (e.g., LDA). 2. Rigorously dry all glassware, solvents, and reagents. 3. Use a fresh or purified alkyl halide.
Low Conversion 1. Insufficient reaction time/temp. 2. Low electrophile reactivity.1. Allow reaction to warm slowly after electrophile addition. 2. Switch from R-Cl to R-Br or R-I. Increase equivalents of electrophile.
O-Alkylation 1. Use of polar aprotic solvents (DMSO, HMPA).1. Use THF as the solvent to favor C-alkylation.[9]
Elimination (E2) 1. Use of secondary/tertiary alkyl halides. 2. High reaction temperature.1. Primary alkyl halides are strongly preferred. 2. Maintain low temperature (-78 °C) throughout the reaction.
Low Diastereo-selectivity 1. Reaction temperature too high. 2. Non-chelating counterion (Na+, K+).1. Perform the reaction at -78 °C or even -100 °C. 2. Use a lithium base (e.g., LDA) to promote a rigid, chelated transition state.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the standard procedure for the alkylation reaction.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Syringes B Add Anhydrous THF & Oxazolinone A->B C Cool to -78 °C (Dry Ice/Acetone) B->C D Add Base (LDA) Dropwise C->D E Stir for 1h (Enolate Formation) D->E F Add Alkyl Halide (R-X) Dropwise E->F G Stir for 2-4h at -78 °C F->G H Quench with sat. aq. NH4Cl G->H I Warm to RT & Extract with Ether/EtOAc H->I J Dry, Filter, Concentrate I->J K Purify (Column Chromatography) J->K

Caption: Standard workflow for oxazolinone alkylation.

Troubleshooting Decision Tree

Use this logic diagram to diagnose common issues with reaction yield.

G Start Low or No Yield? Check_SM Is Starting Material Consumed? Start->Check_SM No_Conv Problem: No Conversion Check_SM->No_Conv No Low_Conv Problem: Low Conversion / Complex Mixture Check_SM->Low_Conv Yes Sol_NoConv1 Action: Verify Base Activity (Freshly prepare/titrate LDA) No_Conv->Sol_NoConv1 Sol_NoConv2 Action: Ensure Strict Anhydrous Conditions (Dry glassware/solvents) No_Conv->Sol_NoConv2 Sol_LowConv1 Action: Increase Electrophile Reactivity (Switch Cl -> Br -> I) Low_Conv->Sol_LowConv1 Sol_LowConv2 Action: Optimize Reaction Time/Temp (Allow slow warming post-addition) Low_Conv->Sol_LowConv2 Sol_LowConv3 Action: Check for Side Reactions (O-alkylation, Elimination) Low_Conv->Sol_LowConv3

References

Technical Support Center: Scalable Synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. This compound, also known as N-benzoylalanine azlactone, is a valuable building block in organic synthesis, particularly for the preparation of α-amino acids and peptide derivatives.[1][2] Its reactivity, stemming from the strained and electrophilic azlactone ring, makes it a potent synthon, but also introduces specific challenges in its synthesis and handling.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Synthesis Overview and Mechanism

The most direct and common method for synthesizing this compound is the cyclodehydration of N-benzoylalanine. This reaction is a specific application of the broader Erlenmeyer-Plöchl synthesis, which is used to form various azlactones.[3][4] The reaction is typically achieved by treating N-benzoylalanine with a strong dehydrating agent, most commonly acetic anhydride.

The mechanism involves the activation of the carboxylic acid by acetic anhydride to form a mixed anhydride. This is followed by an intramolecular nucleophilic attack from the amide oxygen onto the activated carbonyl carbon, leading to the formation of the five-membered oxazolone ring and the elimination of acetic acid.

Core Reaction Pathway

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products SM1 N-Benzoylalanine INT1 Mixed Anhydride SM1->INT1 Activation SM2 Acetic Anhydride (Ac₂O) SM2->INT1 INT2 Tetrahedral Intermediate INT1->INT2 Intramolecular Cyclization PROD1 4-Methyl-2-phenyl- 2-oxazoline-5-one INT2->PROD1 Dehydration/ Ring Closure PROD2 Acetic Acid (2 eq.) INT2->PROD2

Caption: Reaction mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

❓ Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is the most common complaint. The cause is often multifactorial. Let's break down the potential culprits:

  • Presence of Moisture: The azlactone ring is highly susceptible to hydrolysis.[1] Even trace amounts of water in the starting materials or solvent can react with the product, causing ring-opening to regenerate N-benzoylalanine.

    • Solution: Ensure your N-benzoylalanine is thoroughly dried under vacuum before use. Use a fresh, unopened bottle of acetic anhydride or distill it prior to the reaction. All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material, N-benzoylalanine, is significantly more polar than the product azlactone. A developing system like 3:1 Hexanes:Ethyl Acetate should show a clear distinction. If the starting material spot persists, consider increasing the reaction time or temperature moderately (e.g., from room temperature to 40-50°C).

  • Side Reactions: At elevated temperatures, acetic anhydride can promote side reactions, including polymerization or decomposition, which may present as an intractable brown oil.[5]

    • Solution: Maintain careful temperature control. The reaction is often exothermic upon addition of the anhydride. Use an ice bath to manage the initial temperature, then allow it to warm to room temperature or heat gently as needed. Avoid excessive heating.

  • Purification Losses: The product can be lost during workup and purification.

    • Solution: The product is typically isolated by removing the acetic acid and excess acetic anhydride under reduced pressure. Avoid aqueous workups if possible. If an aqueous wash is necessary to remove a catalyst like sodium acetate, use ice-cold, saturated sodium bicarbonate solution quickly and minimize contact time. For purification, recrystallization from a non-polar solvent like ether or a hexane/dichloromethane mixture is often effective.[6]

❓ Question 2: The final product is an oil or discolored solid. What are the common impurities and how can they be removed?

Answer: A pure product should be a crystalline solid. An oily or discolored appearance points to impurities.

  • Common Impurities:

    • Residual Acetic Acid/Anhydride: This is the most common impurity if the product is not thoroughly dried under high vacuum.

    • Unreacted N-benzoylalanine: Results from an incomplete reaction.

    • Hydrolyzed Product (N-benzoylalanine): Forms during a non-anhydrous workup.

    • Polymeric Byproducts: Can form from self-condensation or decomposition, especially if the product tautomerizes to its mesoionic münchnone form.[1]

  • Purification Strategy:

    • Primary Removal: First, ensure all volatile components (acetic acid/anhydride) are removed on a rotary evaporator followed by a high vacuum line for several hours.

    • Recrystallization: This is the most effective method for removing both polar (starting material) and non-polar (polymeric) impurities. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then add a non-polar anti-solvent (e.g., hexanes or petroleum ether) until turbidity is observed. Cool the mixture slowly to induce crystallization.

    • Characterization: Confirm purity using NMR and IR spectroscopy. The ¹H NMR should show a characteristic quartet for the C4 proton and a doublet for the methyl group. The IR spectrum should display a strong carbonyl stretch for the lactone around 1820-1830 cm⁻¹.

❓ Question 3: The reaction generates significant pressure or becomes difficult to control. What is happening and what are the safety risks?

Answer: This indicates a runaway reaction, which is a significant safety hazard.

  • Causality: The reaction between the carboxylic acid and acetic anhydride is exothermic. If the reagents are mixed too quickly without adequate cooling, the heat generated can accelerate the reaction rate, leading to a rapid increase in temperature and pressure as the solvent and byproduct (acetic acid) begin to boil.

  • Preventative Measures:

    • Controlled Addition: Add the acetic anhydride dropwise to the suspension of N-benzoylalanine, ideally in a flask equipped with a dropping funnel and a reflux condenser.

    • Temperature Management: Perform the initial addition in an ice-water bath to dissipate the heat generated.

    • Proper Venting: Never run the reaction in a sealed vessel. Ensure the system is open to an inert gas line with an oil bubbler or a drying tube to safely vent any pressure buildup.

    • Scale-Up Considerations: When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is critical to use a jacketed reactor with controlled cooling and to perform a thorough safety assessment before attempting a large-scale synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? Handle acetic anhydride in a well-ventilated fume hood. It is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] The product, this compound, may cause skin, eye, and respiratory irritation.[8]

Q2: What are the key considerations for scaling up this synthesis? The primary challenge in scaling up is heat management, as discussed in the troubleshooting section. Mechanical stirring is essential to ensure homogenous mixing and heat distribution. A controlled, slow addition of the acetic anhydride is critical. Post-reaction, removing large quantities of acetic acid via distillation requires careful vacuum and temperature control to avoid product decomposition.

Q3: How should the final product be stored? Due to its moisture sensitivity, the product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a desiccator at low temperatures (0-4°C) is recommended to minimize degradation.

Q4: Can other dehydrating agents be used instead of acetic anhydride? Yes, other reagents like ethyl chloroformate or tosyl chloride in the presence of a non-nucleophilic base (like triethylamine) can also effect the cyclization.[9][10] These methods can sometimes be milder and avoid the generation of acetic acid, which can simplify the workup. However, they introduce other reagents and byproducts that need to be removed.

Section 4: Data & Protocols

Table 1: Comparison of Cyclodehydration Conditions for Azlactone Synthesis
Starting MaterialDehydrating Agent / CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Hippuric AcidAcetic Anhydride / NaOAcNone100166-89[3]
Hippuric AcidEthyl Chloroformate / TriethylamineBenzeneRT-Good[9]
N-acylglycineAcetic AnhydrideIonic LiquidRT1.5~71[11]
N-benzoylalanineAcetic AnhydrideNoneRT -> 502>80Internal Method
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-benzoylalanine (10.0 g, 51.8 mmol).

  • Reagent Addition: Add acetic anhydride (25 mL, 264 mmol) to the flask. Use a water bath to maintain the temperature around 20-25°C during the addition.

  • Reaction: Stir the mixture vigorously. The solid will gradually dissolve. Once a clear solution is formed (this may require gentle warming to 40°C), continue stirring at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the N-benzoylalanine spot (Rf ≈ 0.1) and the appearance of the product spot (Rf ≈ 0.6).

  • Workup: Once the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator (bath temperature should not exceed 50°C). A Kugelrohr apparatus can also be effective.

  • Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude material in a minimum amount of warm dichloromethane and add cold hexanes dropwise until the solution becomes cloudy. Allow the flask to cool to room temperature and then place it in a 4°C refrigerator for several hours to complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. The expected yield is typically 75-90%.

Section 5: Visual Workflows

Diagram 1: Standard Experimental Workflow

Experimental_Workflow prep 1. Preparation (Dry Glassware, Inert Atm.) react 2. Reagent Addition (N-Benzoylalanine + Ac₂O) prep->react reaction 3. Reaction (Stir at RT-40°C, 2h) react->reaction monitor 4. Monitoring (TLC Analysis) reaction->monitor monitor->reaction Incomplete workup 5. Workup (Vacuum Distillation) monitor->workup Reaction Complete purify 6. Purification (Recrystallization) workup->purify isolate 7. Isolation & Drying (Filtration, High Vacuum) purify->isolate

Caption: A standard step-by-step workflow for the synthesis and purification.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield Observed check_tlc Analyze Crude by TLC start->check_tlc sm_present Significant Starting Material Present? check_tlc->sm_present streaking Streaking or Baseline Material Present? sm_present->streaking No incomplete Diagnosis: Incomplete Reaction sm_present->incomplete Yes hydrolysis Diagnosis: Hydrolysis/Decomposition streaking->hydrolysis Yes purif_loss Diagnosis: Purification Loss streaking->purif_loss No sol_incomplete Solution: - Increase reaction time/temp - Check reagent quality incomplete->sol_incomplete sol_hydrolysis Solution: - Use anhydrous reagents/solvents - Avoid aqueous workup - Maintain inert atmosphere hydrolysis->sol_hydrolysis sol_purif Solution: - Optimize recrystallization solvent - Avoid chromatography if possible purif_loss->sol_purif

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

References

Technical Support Center: Synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable azlactone intermediate. As a cornerstone for the stereoselective synthesis of α-amino acids and other bioactive molecules, mastering its preparation is critical.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, ensuring high yield and purity.

The primary synthetic route involves the cyclodehydration of N-benzoylalanine, typically using acetic anhydride. While straightforward in principle, the reaction is highly sensitive to conditions, particularly moisture and temperature, which can lead to a variety of side reactions.

Core Synthesis Pathway & Mechanism

The reaction proceeds via the activation of the carboxylic acid of N-benzoylalanine by acetic anhydride, forming a mixed anhydride intermediate. This is followed by an intramolecular nucleophilic attack from the amide oxygen onto the activated carbonyl carbon, leading to cyclization. Elimination of acetic acid yields the desired azlactone.

main_reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products N_Benzoylalanine N-Benzoylalanine Mixed_Anhydride Mixed Anhydride Intermediate N_Benzoylalanine->Mixed_Anhydride Activation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Azlactone 4-Methyl-2-phenyl- 2-oxazoline-5-one Mixed_Anhydride->Azlactone Intramolecular Cyclization Acetic_Acid Acetic Acid (Byproduct) Mixed_Anhydride->Acetic_Acid

Caption: Core synthesis pathway for this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is disappointingly low, or I've only recovered the N-benzoylalanine starting material. What is the likely cause?

A1: This is the most frequent issue and typically points to two main culprits: incomplete reaction or premature hydrolysis of the product.

  • Probable Cause 1: Ineffective Dehydration. The cyclization requires the complete removal of a water molecule. If your dehydrating agent, acetic anhydride, is old or has been exposed to atmospheric moisture, its efficacy will be compromised.

    • Solution: Use a fresh, unopened bottle of acetic anhydride or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is protected from moisture with a drying tube.

  • Probable Cause 2: Product Hydrolysis during Workup. The azlactone ring is highly susceptible to cleavage by water, especially under non-neutral pH conditions.[2] This reverts the product to N-benzoylalanine.

    • Solution: Perform the aqueous workup steps rapidly and at low temperatures (0-5 °C). Use of a non-polar organic solvent like toluene or dichloromethane during the initial quench can help protect the product.[3] Minimize the time the product spends in contact with aqueous layers.

  • Probable Cause 3: Insufficient Thermal Energy. The reaction requires heat to overcome the activation energy for cyclization.

    • Solution: Ensure your reaction mixture reaches and maintains the recommended temperature (typically 90-100 °C for this specific transformation).[3] Use a thermometer to monitor the internal temperature, not just the bath temperature.

Q2: The reaction mixture turned into a dark red or brown tar. Is the product lost?

A2: A dark, tarry appearance is indicative of decomposition and polymerization, which can occur when azlactones are subjected to harsh conditions.[3][4]

  • Probable Cause 1: Overheating. Excessive temperatures or prolonged heating can cause the azlactone to degrade. The formation of a red material is a known consequence of product degradation and subsequent condensation reactions.[3]

    • Solution: Strictly control the reaction temperature and time. Once the starting material has been consumed (as monitored by TLC), proceed with the workup immediately. The reaction is often complete within 15-30 minutes at the target temperature.[3]

  • Probable Cause 2: Impurities in Starting Materials. Acidic or basic impurities in the N-benzoylalanine or solvent can catalyze decomposition pathways.

    • Solution: Recrystallize the N-benzoylalanine starting material if its purity is questionable. Use high-purity, dry solvents.

Q3: My crude product is a sticky oil that won't crystallize. How can I induce solidification?

A3: Oily products are common and usually result from residual impurities that inhibit the formation of a crystal lattice.

  • Probable Cause 1: Residual Acetic Acid. Acetic acid, a byproduct of the reaction, can act as a crystallization inhibitor.

    • Solution: Ensure a thorough wash with a cold, dilute sodium bicarbonate solution during the workup to neutralize and remove all acidic residues.[3] Be cautious, as a basic pH can also promote hydrolysis.

  • Probable Cause 2: Presence of Hydrolyzed Product. N-benzoylalanine mixed with the desired azlactone can form a eutectic mixture that is difficult to crystallize.

    • Solution: If washing fails, purification by column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity.

  • Probable Cause 3: Inappropriate Crystallization Solvent.

    • Solution: The choice of solvent is critical. A mixture of dichloromethane and ether or petroleum ether is often effective.[5] Dissolve the oil in a minimum amount of a good solvent (like dichloromethane) and slowly add a poor solvent (like hexane or petroleum ether) until turbidity persists. Scratching the flask's inner surface with a glass rod can initiate nucleation.

Troubleshooting Decision Flowchart

troubleshooting Start Experiment Complete CheckYield Check Yield & Appearance Start->CheckYield LowYield Low Yield / SM Recovered CheckYield->LowYield Low OilyProduct Product is Oily CheckYield->OilyProduct Oily DarkTar Dark Tar Formed CheckYield->DarkTar Tar GoodProduct Solid Product, Good Yield CheckYield->GoodProduct Good Cause_Hydrolysis Cause: Hydrolysis during workup? LowYield->Cause_Hydrolysis Cause_Acid Cause: Residual Acetic Acid? OilyProduct->Cause_Acid Cause_Overheat Cause: Overheating? DarkTar->Cause_Overheat Sol_ColdWorkup Solution: - Use cold (0°C) workup - Minimize aqueous contact time Cause_Hydrolysis->Sol_ColdWorkup Yes Cause_Dehydration Cause: Ineffective dehydration? Cause_Hydrolysis->Cause_Dehydration No Sol_FreshReagent Solution: - Use fresh/distilled Ac₂O - Ensure dry glassware Cause_Dehydration->Sol_FreshReagent Yes Sol_Wash Solution: - Thorough NaHCO₃ wash Cause_Acid->Sol_Wash Yes Cause_Impurity Cause: Other impurities? Cause_Acid->Cause_Impurity No Sol_Chromatography Solution: - Purify via column chromatography Cause_Impurity->Sol_Chromatography Yes Sol_TempControl Solution: - Monitor internal temp - Reduce reaction time Cause_Overheat->Sol_TempControl Yes

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: I started with optically pure L-Benzoylalanine. Will my final product also be optically pure?

A1: It is highly unlikely. The proton at the C4 position of the azlactone ring is acidic and is readily abstracted under the reaction conditions, especially with heat. This leads to the formation of a planar enolate or related mesoionic intermediate (a münchnone), which is achiral.[6] Reprotonation occurs from either face, leading to racemization. If stereochemical integrity is paramount, milder dehydrating agents (e.g., carbodiimides at low temperatures) should be considered, though some degree of racemization is often unavoidable.

Q2: What are the key side reactions I should be aware of?

A2: Beyond the issues covered in troubleshooting, the main side reactions are hydrolysis and racemization. Unintended reaction with nucleophiles is also a consideration. If a nucleophilic solvent (like methanol or ethanol) is used for purification or workup, it can open the ring to form the corresponding methyl or ethyl ester of N-benzoylalanine.

side_reactions cluster_hydrolysis Hydrolysis cluster_racemization Racemization Pathway Azlactone Azlactone Product (Chiral or Racemic) N_Benzoylalanine N-Benzoylalanine Azlactone->N_Benzoylalanine + H₂O Enolate Achiral Enolate/ Münchnone Intermediate Azlactone->Enolate - H⁺ (Base/Heat) Racemic_Azlactone Racemic Azlactone Enolate->Racemic_Azlactone + H⁺

Caption: Key side reaction pathways: Hydrolysis and Racemization.

Q3: Can I use a different dehydrating agent?

A3: Yes, other reagents can be used, but they come with their own challenges.

  • Carbodiimides (DCC, EDC): These can effect the cyclization under milder conditions, potentially reducing racemization. However, the urea byproducts formed can be difficult to remove.

  • Trifluoroacetic Anhydride (TFAA): This is a very powerful dehydrating agent but is also more expensive and corrosive. It can sometimes lead to cleaner reactions if acetic anhydride proves problematic.

Q4: What are the characteristic spectroscopic signals for the product and common impurities?

A4: Proper characterization is key to confirming success. Below is a summary table.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
This compound (Product) ~8.0 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~4.4 (q, 1H, CH -CH₃), ~1.6 (d, 3H, CH-CH₃ )~180 (C=O, lactone), ~163 (C=N), ~133-127 (Ar-C), ~65 (C4), ~20 (CH₃)1825-1830 (C=O, Azlactone) , 1655 (C=N)
N-Benzoylalanine (Starting Material/Hydrolysis) ~8.5 (br s, 1H, COOH), ~7.8 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~7.0 (br d, 1H, NH), ~4.8 (m, 1H, CH -CH₃), ~1.6 (d, 3H, CH-CH₃ )~175 (C=O, acid), ~167 (C=O, amide), ~134-127 (Ar-C), ~50 (Cα), ~18 (CH₃)3300-2500 (br, OH), 1725 (C=O, acid), 1635 (Amide I), 1530 (Amide II)
Acetic Acid (Byproduct) ~11.0 (br s, 1H, COOH), ~2.1 (s, 3H, CH₃)~178 (C=O), ~21 (CH₃)3300-2500 (br, OH), 1710 (C=O)

Note: Exact chemical shifts can vary based on solvent and concentration.

Standard Experimental Protocol

This protocol is a representative procedure adapted from established methods for azlactone synthesis.[3]

Materials:

  • N-Benzoylalanine (1.0 eq)

  • Acetic Anhydride (Ac₂O) (3.0-5.0 eq)

  • Anhydrous Toluene (optional, for workup)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃), ice-cold

  • Brine, ice-cold

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Crystallization solvents (e.g., Dichloromethane, Hexane, Diethyl Ether)

Procedure:

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-benzoylalanine (1.0 eq). Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add acetic anhydride (3.0-5.0 eq) to the flask.

  • Reaction: Heat the mixture in a pre-heated oil bath to 90-100 °C with vigorous stirring. The solid should dissolve to form a clear, pale-yellow solution. Maintain this temperature for 15-20 minutes. Monitor the reaction by TLC (staining with permanganate can help visualize the product).

  • Quenching: Remove the flask from the heat and allow it to cool slightly. In a separate flask, prepare a vigorously stirred mixture of ice and toluene (if used). Carefully and slowly pour the warm reaction mixture into the ice/toluene slurry.

  • Workup: Transfer the mixture to a separatory funnel. If a precipitate (unreacted starting material) forms, it may be removed by filtration. Wash the organic layer sequentially with ice-cold water, ice-cold saturated NaHCO₃ solution (repeat until CO₂ evolution ceases), and finally with ice-cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator bath temperature should not exceed 35-40 °C).

  • Purification: The resulting crude solid or oil should be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

References

Technical Support Center: Purification of 4-Methyl-2-phenyl-2-oxazoline-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-methyl-2-phenyl-2-oxazoline-5-one and its derivatives. These compounds, often referred to as azlactones, are exceptionally valuable synthons in organic chemistry, serving as precursors to amino acids, peptides, and various heterocyclic structures.[1] However, their inherent reactivity, particularly the strained five-membered ring, presents unique purification challenges.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common purification issues, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound derivatives in a question-and-answer format.

Question 1: After the aqueous workup, I'm experiencing significantly low yields. My crude NMR looks messy, suggesting product loss. What's happening?

Answer: This is a classic problem often traced back to the hydrolytic instability of the oxazolinone ring.

  • Primary Cause: Ring Hydrolysis. The ester and imine functionalities within the oxazolinone ring are susceptible to cleavage by water, especially under non-neutral pH conditions. Prolonged exposure to acidic or basic aqueous solutions during the workup can hydrolyze the ring, converting your product back to an N-acylamino acid derivative, which may be water-soluble or difficult to isolate with the organic layer.[2]

  • Troubleshooting and Solutions:

    • Minimize Contact Time: Perform aqueous extractions swiftly. Do not let the biphasic mixture stir for extended periods.

    • Control pH: Instead of strong acids or bases, use milder washing agents. A saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize excess acid, and a saturated solution of ammonium chloride (NH₄Cl) can be used for quenching basic reactions.[3] Sequential washes with water should be performed quickly.[3][4]

    • Temperature Management: Conduct the workup at reduced temperatures (e.g., in an ice bath) to decrease the rate of hydrolysis.

    • Thorough Drying: After the aqueous wash, ensure the organic layer is dried rigorously with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[4] Residual water can cause degradation upon concentration.

Question 2: My product refuses to crystallize and remains an oil, even after extensive drying under a high vacuum. How can I induce crystallization?

Answer: The failure to crystallize is almost always due to impurities that disrupt the formation of a crystal lattice.

  • Primary Causes & Solutions:

    • Cause A: Residual Solvents: Trace amounts of high-boiling solvents (like DMF or DMSO) or even standard solvents (like ethyl acetate) can inhibit crystallization.

      • Solution: Ensure the product is dried under a high vacuum for an extended period. If high-boiling solvents were used, consider co-evaporation with a lower-boiling solvent like toluene or dissolving the crude material in a suitable solvent (e.g., dichloromethane) and re-concentrating.

    • Cause B: Unreacted Starting Materials or By-products: Reagents from the synthesis, such as unreacted hippuric acid derivatives or condensing agents, are common culprits.[5]

      • Solution: The most robust solution is to purify the crude oil via flash column chromatography before attempting crystallization. This will remove the impurities that are preventing lattice formation. A subsequent recrystallization of the purified material will then likely be successful.[6][7]

    • Cause C: Product is Inherently an Oil: Some derivatives, particularly those with long alkyl chains or other functional groups that disrupt molecular packing, may simply have a melting point below room temperature.

      • Solution: Confirm purity by high-resolution mass spectrometry and NMR. If the product is pure but oily, it should be stored as is, typically under an inert atmosphere to prevent degradation.

Question 3: I've purified my compound by column chromatography, but my NMR still shows persistent, unidentifiable impurities. What are my options?

Answer: This indicates that the impurities have similar polarity to your product, making separation by standard chromatography challenging.

  • Primary Cause: Co-eluting Impurities. These can be isomers, closely related by-products from the synthesis, or degradation products formed on the column.

  • Troubleshooting and Solutions:

    • Optimize Column Chromatography:

      • Change the Solvent System: If you used a standard ethyl acetate/hexane gradient, try a different system that offers alternative selectivity. For example, a dichloromethane/methanol or a toluene/acetone system can alter the elution order.

      • Use a Different Stationary Phase: Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[8] Consider using deactivated (neutral) silica gel (prepared by adding ~1% triethylamine to the eluent) or switching to a different stationary phase like neutral alumina.

    • Attempt Fractional Recrystallization: This technique can be highly effective for separating compounds with minor structural differences.

      • Procedure: Dissolve the impure solid in a minimum amount of a hot solvent in which it is moderately soluble. Allow it to cool slowly. The less soluble compound (hopefully your desired product) should crystallize first. Filter these crystals, then cool the mother liquor further to obtain subsequent crops, which can be analyzed for purity. Experiment with different solvent pairs (e.g., dichloromethane/ether, ethyl acetate/hexane).[3]

Purification Workflow & Troubleshooting Logic

The following diagram illustrates a typical purification workflow and the decision-making process for troubleshooting common issues.

Purification_Workflow Start Crude Product (Post-Synthesis) Workup Aqueous Workup (Control pH & Temp) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in Vacuo (Low Temperature) Dry->Concentrate Crude_Analysis Analyze Crude Material (TLC, Crude NMR) Concentrate->Crude_Analysis Decision Assess Purity & Form Crude_Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize Solid & Reasonably Pure Column Flash Column Chromatography Decision->Column Oily or Very Impure Oily Product is Oily Decision->Oily Impure Product is Impure Decision->Impure Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Column->Recrystallize Purified Fractions Degradation Evidence of Degradation (e.g., on silica) Column:e->Degradation:n Oily->Column Attempt Purification Impure->Column Purify Optimize_Column Optimize Chromatography (New eluent or stationary phase) Degradation->Optimize_Column Troubleshoot Optimize_Column->Column

Caption: General purification and troubleshooting workflow for oxazolinone derivatives.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent system for column chromatography of these derivatives?

    • A1: A gradient of ethyl acetate in hexanes (or heptane) is the most common starting point.[4][6] For more polar derivatives, a gradient of methanol in dichloromethane can be effective. Always determine the optimal system first using thin-layer chromatography (TLC).

  • Q2: My compound appears to be degrading on the silica gel column. What can I do?

    • A2: This is a strong indication of acid sensitivity. You have two main options: 1) "Deactivate" the silica gel by running a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine. 2) Switch to a more inert stationary phase, such as neutral alumina.

  • Q3: How should I store my purified this compound derivatives?

    • A3: Due to their sensitivity to moisture, they should be stored in a desiccator or under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage) to minimize hydrolysis and potential polymerization.[9]

  • Q4: Can I use reverse-phase chromatography for purification?

    • A4: While less common for primary purification from a reaction mixture, reverse-phase HPLC can be an excellent tool for purifying highly polar derivatives or for separating very closely related impurities in the final polishing step. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or ammonium formate.[10]

Key Purification Protocols

Protocol 1: Flash Column Chromatography (General Procedure)

This protocol outlines a standard procedure for purifying a crude oxazolinone derivative using silica gel.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your desired product an Rf value of ~0.25-0.35 and show good separation from major impurities.

  • Column Packing: Dry-pack a column with silica gel (60 Å, 230-400 mesh). Wet the column with the initial, least polar eluent mixture.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Scientist's Note: The acidity of standard silica gel can catalyze the hydrolysis of the oxazolinone ring. If you observe streaking on the TLC plate or product degradation, add 1% triethylamine to your eluent system to neutralize the silica surface.

Protocol 2: Recrystallization for Final Polishing

This protocol is for obtaining highly pure, crystalline material from an already purified solid.

  • Solvent Selection: Choose a solvent pair: one solvent in which your compound is highly soluble (e.g., dichloromethane, ethyl acetate) and a second "anti-solvent" in which it is poorly soluble (e.g., hexane, diethyl ether).[3]

  • Dissolution: Place the impure solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.

  • Induce Crystallization: Slowly add the "anti-solvent" to the warm solution until it just begins to turn cloudy. If necessary, add a drop or two of the "good" solvent to redissolve the solid.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Data Summary: Common Purification Solvents

Purification MethodRecommended Solvent SystemsRationale & Notes
Column Chromatography Ethyl Acetate / Hexanes (or Heptane)Standard choice for compounds of moderate polarity.[4][6]
Dichloromethane / MethanolEffective for more polar oxazolinone derivatives.
Toluene / AcetoneOffers different selectivity compared to ester/alkane systems.
Recrystallization Dichloromethane / Diethyl EtherGood for many standard derivatives.[3]
Ethyl Acetate / HexanesA common and effective pair for final purification.
Ethanol / WaterCan be used for more polar derivatives capable of H-bonding.[11]

Logical Relationships in Purification Strategy

The choice of purification strategy is dictated by the nature of the crude product. The following diagram outlines this decision-making process.

Strategy_Diagram Crude Crude Product Assessed by TLC Decision Primary Impurity Profile? Crude->Decision Path1 Baseline Impurities & Unreacted Polar Starting Materials Decision->Path1 Polar Path2 Non-polar By-products & Closely-Eluting Impurities Decision->Path2 Non-Polar/ Similar Polarity Path3 Product is a Crude Solid with Minor Impurities Decision->Path3 Mostly Pure Action1 Purify via Normal Phase Column Chromatography Path1->Action1 Action2 Optimize Chromatography (e.g., different solvent system) or attempt Fractional Recrystallization Path2->Action2 Action3 Direct Recrystallization Path3->Action3 Final Pure Compound Action1->Final Action2->Final Action3->Final

Caption: Decision tree for selecting a primary purification strategy.

References

Optimizing reaction conditions for 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-2-phenyl-2-oxazoline-5-one (also known as 4-methyl-2-phenyl-5(4H)-oxazolone). This molecule is a valuable heterocyclic intermediate in organic synthesis, particularly as a precursor for α-amino acids and peptides.[1][2] Unlike the more commonly discussed unsaturated azlactones derived from the Erlenmeyer-Plöchl condensation of aldehydes with hippuric acid, this saturated derivative presents its own unique set of synthetic challenges.[3][4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the cyclodehydration of N-benzoyl-alanine. This reaction is typically mediated by a strong dehydrating agent, with acetic anhydride being the most frequently used reagent.[4] The reaction proceeds via an initial formation of a mixed anhydride between the carboxylic acid of N-benzoyl-alanine and acetic anhydride. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, leading to ring closure and elimination of acetic acid to yield the desired oxazolone.

Below is a diagram illustrating the generally accepted mechanism.

ReactionMechanism cluster_intermediate Intermediate cluster_product Product NBA N-Benzoyl-Alanine MA Mixed Anhydride NBA->MA + Ac₂O - AcOH Ac2O Acetic Anhydride Product 4-Methyl-2-phenyl- 2-oxazoline-5-one MA->Product Intramolecular Cyclization AcOH Acetic Acid

Caption: Reaction mechanism for oxazolone formation.

Q2: My reaction yield is consistently low (<50%). What are the most common causes and how can I fix them?

Low yield is the most frequently reported issue. It can typically be traced to one of three areas: incomplete reaction, side reactions, or product degradation during workup.[5][6] Let's break these down.

Troubleshooting Workflow for Low Yield

Troubleshooting start Low Yield Detected check_reagents Reagent Quality Is Acetic Anhydride fresh? Is N-benzoyl-alanine pure and dry? start->check_reagents check_conditions Reaction Conditions Is temperature sufficient? Is reaction time adequate? start->check_conditions check_workup Workup Procedure Was the product exposed to water/alcohols for extended periods? Is purification method causing loss? start->check_workup solution_reagents Solution: - Use freshly opened or distilled Ac₂O. - Recrystallize/dry starting material. check_reagents:f1->solution_reagents No check_reagents:f2->solution_reagents No solution_conditions Solution: - Increase temperature (see Table 1). - Increase reaction time, monitor by TLC. check_conditions:f1->solution_conditions No check_conditions:f2->solution_conditions No solution_workup Solution: - Minimize contact with nucleophiles. - Use non-polar solvents for extraction. - Recrystallize from non-protic solvent system. check_workup:f1->solution_workup Yes check_workup:f2->solution_workup Yes

Caption: Decision tree for troubleshooting low yield.

Detailed Causes & Solutions:

  • Moisture and Reagent Quality: Acetic anhydride is highly susceptible to hydrolysis. Even trace amounts of water will consume the anhydride, rendering it ineffective for the cyclization.

    • Solution: Always use a freshly opened bottle of acetic anhydride or distill it immediately before use. Ensure your starting N-benzoyl-alanine is thoroughly dried.

  • Suboptimal Temperature: The cyclization requires sufficient thermal energy to overcome the activation barrier. Room temperature reactions are often sluggish and incomplete.

    • Solution: Heating is generally required. A temperature range of 80-150°C is commonly employed.[7][8] See the table below for a comparison of conditions.

  • Hydrolysis During Workup: The oxazolone ring is an activated ester and is highly susceptible to nucleophilic attack and ring-opening, especially by water or alcohols.[2][9] Adding water or ethanol to precipitate the product, a common step in related syntheses, can lead to significant hydrolysis back to N-benzoyl-alanine if not performed correctly.

    • Solution: When the reaction is complete, cool the mixture and remove excess acetic anhydride and acetic acid under reduced pressure. Dissolve the residue in a non-protic solvent like dichloromethane or ethyl acetate and wash cautiously with ice-cold saturated sodium bicarbonate solution to remove acidic impurities. Minimize contact time with the aqueous phase.

Table 1: Comparison of Reaction Conditions

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Microwave)Expected OutcomeReference
Temperature 100°C (Oil Bath)140-150°C (Oil Bath)120°CHigher temp can increase rate but also side reactions.[10],[8]
Time 2 hours3-4 hours5-10 minutesShorter times reduce byproduct formation.[10],[7]
Base Fused Sodium AcetateNone (Ac₂O only)Calcium AcetateBase can catalyze both cyclization and side reactions.[7][10]
Workup Slow addition of EthanolVacuum distillationSolid-phase extractionCareful workup is critical to prevent hydrolysis.[7][10]
Q3: I started with optically pure L-alanine, but my final product shows significant racemization. Why is this happening and can it be prevented?

This is a critical issue for applications in drug development. The proton at the C4 position (the chiral center) of the oxazolone ring is acidic. It is readily abstracted by bases present in the reaction mixture (like acetate, if used) or by the oxazolone itself acting as a base. This deprotonation forms a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to racemization.

Causality:

  • Acidity of C4-H: The proton at the C4 position is alpha to a carbonyl group, making it acidic.

  • Enolate Formation: In the presence of a base (even a weak one), this proton can be removed to form a planar, achiral enolate.

  • Loss of Stereochemistry: Reprotonation of the enolate is non-stereospecific, resulting in a racemic mixture.

Mitigation Strategies:

  • Avoid Strong Bases: If possible, perform the reaction using only acetic anhydride without an added base catalyst like sodium acetate.[3]

  • Lower Temperature & Shorter Time: Prolonged heating increases the likelihood and rate of enolization and racemization. Use the minimum temperature and time required for complete conversion (monitor by TLC).

  • Milder Cyclizing Agents: For highly sensitive substrates, consider alternatives to acetic anhydride that operate under milder conditions, though this may require more complex protocols.

Q4: What is the recommended experimental protocol for a high-yield synthesis?

This protocol is optimized to balance reaction speed with the minimization of side reactions and product degradation.

Detailed Experimental Protocol

Materials:

  • N-benzoyl-(DL)-alanine (1.0 eq)

  • Acetic Anhydride (3.0 - 5.0 eq)

  • Fused Anhydrous Sodium Acetate (Optional, 1.0 - 1.5 eq)

  • Ethanol (for workup)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-benzoyl-alanine (e.g., 10.0 g, 51.8 mmol) and fused anhydrous sodium acetate (4.25 g, 51.8 mmol, if used).

  • Reagent Addition: Add acetic anhydride (e.g., 25 mL, 26.4 g, 259 mmol) to the flask.

  • Reaction: Heat the mixture in an oil bath to 100-110°C. Stir vigorously. The solids should dissolve to form a clear solution. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 1-2 hours.

  • Workup - Method A (Precipitation):

    • Cool the reaction flask to room temperature, then place it in an ice bath.

    • Slowly and cautiously add ice-cold ethanol to the stirred mixture. This will quench the excess acetic anhydride and precipitate the product.

    • Allow the mixture to stand in the ice bath for 30 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration. Wash the crystals thoroughly with ice-cold water, followed by a small amount of cold ethanol.[7][8]

    • Dry the product under vacuum.

  • Workup - Method B (Extraction - Recommended to avoid hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Remove the excess acetic anhydride and acetic acid under high vacuum.

    • Dissolve the resulting oily residue in DCM (100 mL).

    • Transfer the DCM solution to a separatory funnel and wash carefully with ice-cold saturated NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/ether.[11]

References

Technical Support Center: Stability of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-phenyl-2-oxazoline-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile chemical intermediate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested insights to ensure the success and integrity of your experimental work.

Introduction to this compound and its Stability Challenges

This compound, an azlactone, is a valuable building block in organic synthesis, particularly for the preparation of α-amino acids and various heterocyclic compounds.[1] Its utility stems from the electrophilic nature of the carbonyl group and the potential for the ring to undergo various transformations.[1] However, this reactivity also presents a significant challenge: the stability of the oxazolone ring is highly dependent on the experimental conditions, most notably the choice of solvent.

The primary pathway for the degradation of this compound is through nucleophilic attack at the C5 carbonyl carbon, leading to ring-opening. This guide will provide a detailed exploration of how different solvents influence this process and how to mitigate unwanted degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in solution?

The principal degradation pathway is the nucleophilic ring-opening of the oxazolone ring. The carbonyl group at the 5-position is highly susceptible to attack by nucleophiles. In the presence of protic solvents, such as water or alcohols, this leads to hydrolysis or alcoholysis, respectively, yielding the corresponding N-benzoyl-alanine or its ester.

Q2: How does solvent polarity affect the stability of this compound?

Solvent polarity plays a crucial role in the stability of this compound. Polar solvents can stabilize the charged transition state of the nucleophilic attack, thereby accelerating the rate of ring-opening. However, the effect of polarity is nuanced and depends on whether the solvent is protic or aprotic.

  • Polar Protic Solvents: These solvents, such as water and alcohols, not only have high polarity but can also act as nucleophiles themselves, directly participating in the degradation of the oxazolone. They can also stabilize the forming charged intermediates through hydrogen bonding, further promoting the ring-opening reaction.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are polar but lack acidic protons. While they can still stabilize charged intermediates, they do not act as nucleophiles. Therefore, in the absence of other nucleophiles, this compound is generally more stable in polar aprotic solvents compared to polar protic solvents.

Q3: Is this compound stable in aqueous solutions?

No, this compound is generally unstable in aqueous solutions. Water is a nucleophile that readily attacks the carbonyl group, leading to hydrolysis and the formation of N-benzoyl-alanine. The rate of hydrolysis is influenced by pH.

Q4: How should I store solutions of this compound?

For short-term storage, solutions should be prepared in a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane and kept at a low temperature (2-8 °C) to minimize degradation. For long-term storage, it is best to store the compound as a solid under inert atmosphere. It is crucial to avoid contamination with water or other nucleophiles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or no yield of the desired product in a reaction where this compound is a reactant.

Possible Cause: Degradation of the starting material due to an inappropriate solvent or reaction conditions.

Troubleshooting Steps:

  • Solvent Selection:

    • Identify the Solvent Type: Determine if your solvent is protic (e.g., methanol, ethanol, water) or aprotic (e.g., acetonitrile, THF, dichloromethane, DMF, DMSO).

    • Rationale: Protic solvents can act as nucleophiles and cause ring-opening of the oxazolone.

    • Action: If you are using a protic solvent and your reaction does not require it, switch to a dry, aprotic solvent. Anhydrous acetonitrile or dichloromethane are often good starting points.

  • Moisture Contamination:

    • Assess Anhydrous Conditions: Review your experimental setup for potential sources of moisture. This includes glassware, solvents, and reagents.

    • Rationale: Even trace amounts of water can lead to hydrolysis of the oxazolone.

    • Action: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled or commercially available anhydrous solvents. Handle all materials under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Effects:

    • Review Reaction Temperature: Higher temperatures can accelerate the rate of degradation.

    • Rationale: The rate of most chemical reactions, including degradation, increases with temperature.

    • Action: If your reaction protocol allows, consider running the reaction at a lower temperature.

Issue 2: Appearance of unexpected byproducts in my reaction mixture.

Possible Cause: Ring-opening of the this compound by a nucleophile present in the reaction mixture.

Troubleshooting Steps:

  • Identify Potential Nucleophiles:

    • Analyze Reagents: Carefully examine all reagents in your reaction for nucleophilic functional groups (e.g., amines, alcohols, thiols, or even trace amounts of water).

    • Rationale: Any nucleophile can potentially react with the oxazolone.

    • Action: If a nucleophilic reagent is not essential for your desired transformation, consider replacing it or protecting the nucleophilic group. If the nucleophile is a necessary reactant, consider adding the oxazolone slowly to the reaction mixture to minimize side reactions.

  • Characterize Byproducts:

    • Analytical Techniques: Use techniques like NMR, LC-MS, or GC-MS to identify the structure of the unexpected byproducts.

    • Rationale: The structure of the byproduct will provide clues about the nucleophile that caused the ring-opening. For example, the presence of an ester suggests alcoholysis, while an amide suggests reaction with an amine.

    • Action: Once the byproduct is identified, you can pinpoint the source of the nucleophilic attack and modify your reaction conditions accordingly.

Data on Solvent-Dependent Stability

While precise kinetic data for this compound in a wide range of organic solvents is not extensively published, a qualitative understanding of its stability can be derived from its chemical properties and related studies on similar oxazolones. The following table provides a general guide to the expected stability in common laboratory solvents.

Solvent CategoryExamplesExpected StabilityRationale
Non-Polar Aprotic Hexane, TolueneHighLow polarity and lack of nucleophilic character minimize degradation pathways.
Polar Aprotic Acetonitrile, THF, DichloromethaneModerate to HighPolarity can stabilize the oxazolone, but the absence of acidic protons and nucleophilic character of the solvent itself leads to good stability, provided the solvent is dry.
Polar Aprotic (High Polarity) DMF, DMSOModerateHigher polarity can better stabilize any charged intermediates that might lead to degradation. These solvents must be scrupulously dry, as they are often hygroscopic.
Polar Protic Methanol, EthanolLowThese solvents are nucleophilic and will readily attack the oxazolone ring, leading to alcoholysis.
Aqueous Water, BuffersVery LowWater is a nucleophile and will cause rapid hydrolysis of the oxazolone ring.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving this compound

This protocol provides a standardized method for preparing solutions of this compound to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask, vials)

  • Inert atmosphere (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Place the required amount of this compound into the dried flask under a positive pressure of nitrogen or argon.

  • Solvent Addition: Add the desired volume of anhydrous solvent to the flask via a syringe through a septum.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, gentle warming can be applied, but prolonged heating should be avoided.

  • Storage: If the solution is not to be used immediately, store it under an inert atmosphere at 2-8 °C.

Protocol 2: Monitoring the Stability of this compound in a Given Solvent by HPLC

This protocol outlines a method to quantitatively assess the stability of this compound in a specific solvent over time.

Materials:

  • Solution of this compound in the solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent to be tested.

  • Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase and inject it into the HPLC system. Record the peak area of the this compound peak.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and inject it into the HPLC. Record the peak area.

  • Data Analysis: Plot the peak area of this compound as a function of time. A decrease in the peak area indicates degradation. The rate of degradation can be calculated from the slope of this plot.

Visualizing Stability and Degradation

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and processes.

G cluster_solvents Solvent Type cluster_stability Compound Stability Protic Protic Solvents (e.g., Methanol, Water) Low_Stability Low Stability (Ring-Opening) Protic->Low_Stability Nucleophilic Attack Aprotic Aprotic Solvents (e.g., Acetonitrile, DCM) High_Stability High Stability Aprotic->High_Stability Inert Environment

Caption: Relationship between solvent type and stability.

G Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack at C5 Nucleophile Nucleophile (Nu-H) e.g., H2O, ROH Nucleophile->Intermediate Product Ring-Opened Product (N-benzoyl-alanine derivative) Intermediate->Product Ring Opening

Caption: Generalized degradation pathway via nucleophilic attack.

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Removal of the 4-Methyl-2-phenyl-2-oxazoline-5-one Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the 4-methyl-2-phenyl-2-oxazoline-5-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the efficient and stereoretentive cleavage of this versatile auxiliary.

Introduction to the this compound Auxiliary

The this compound, a type of azlactone, is a widely used chiral auxiliary in asymmetric synthesis. Its rigid heterocyclic structure provides a well-defined steric environment, enabling high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably in the synthesis of chiral α-amino acids and their derivatives. The successful application of this auxiliary, however, is contingent upon its clean and efficient removal without compromising the stereochemical integrity of the newly formed chiral center.

This guide will explore the primary methods for the cleavage of this auxiliary: acidic hydrolysis, basic hydrolysis, and reductive cleavage. We will delve into the mechanisms of each method, provide detailed experimental protocols, and address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

The three most common methods for cleaving this auxiliary are:

  • Acidic Hydrolysis: Typically employed to yield the corresponding α-amino acid.

  • Basic Hydrolysis: Also used to generate α-amino acids, though it can be more prone to side reactions.

  • Reductive Cleavage: This method can be used to obtain the corresponding amino alcohol.

Q2: I am observing incomplete cleavage of the auxiliary. What are the likely causes and how can I resolve this?

Incomplete cleavage is a frequent issue. Consider the following troubleshooting steps:

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the hydrolyzing or reducing agent. For hydrolysis, increasing the concentration of the acid or base can be effective.

  • Reaction Time and Temperature: The cleavage may require longer reaction times or elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions. Be cautious with increasing temperature, as it may promote side reactions.

  • Steric Hindrance: If your substrate is sterically demanding, the cleavage reaction may be sluggish. Consider using less hindered reagents or optimizing the solvent system to improve accessibility to the reaction center.

Q3: How can I prevent epimerization of my product during auxiliary removal?

Preserving the stereochemical integrity of your product is paramount. Epimerization at the α-carbon is a significant risk, particularly under basic conditions, due to the formation of a planar enolate intermediate.[1] To mitigate this:

  • Use Mild Conditions: Opt for the mildest possible cleavage conditions that are effective for your substrate.

  • Low Temperatures: Perform reactions at lower temperatures (e.g., 0 °C or -78 °C) to minimize the rate of enolization.

  • Careful Choice of Base: If basic hydrolysis is necessary, use a weaker or more sterically hindered base to reduce the propensity for α-proton abstraction.

  • Buffered Workup: During the workup, use buffered aqueous solutions (e.g., saturated ammonium chloride) to avoid exposing the product to harsh pH changes.

Q4: I am seeing an unexpected byproduct in my reaction mixture. What could it be?

Unexpected byproducts can arise from several side reactions. A common byproduct during hydrolysis is the formation of a β-hydroxy amide, resulting from the nucleophilic attack at the endocyclic carbonyl of the oxazoline ring instead of the desired exocyclic carbonyl.[2] Additionally, under acidic conditions, you might observe products arising from acetyl scrambling if other hydroxyl groups are present in your molecule.[2] Careful monitoring of the reaction and purification by column chromatography are essential to isolate the desired product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Increase reaction time, temperature, or concentration of the cleavage reagent. Monitor reaction progress by TLC or LC-MS.
Degradation of the product.Use milder reaction conditions (lower temperature, weaker acid/base). Ensure a proper quench of the reaction.
Formation of side products.Optimize reaction conditions to favor the desired cleavage pathway. See specific protocols for guidance. Purify carefully using column chromatography.
Epimerization/Racemization of the Product Harsh basic or acidic conditions.Use the mildest effective conditions. Perform the reaction at a lower temperature. Use a non-nucleophilic or sterically hindered base for basic hydrolysis.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in Separating the Product from the Auxiliary Similar polarities of the product and the cleaved auxiliary.Optimize the purification method. Consider derivatizing the product or the auxiliary to alter their polarities before chromatography. For acidic products, an acid-base extraction can be effective.
Formation of β-Hydroxy Amide Byproduct Nucleophilic attack at the endocyclic carbonyl.This is more common under certain basic conditions. Consider switching to acidic hydrolysis or a reductive cleavage method. The use of lithium hydroperoxide (LiOOH) has been shown to be more selective for the exocyclic carbonyl in related systems compared to lithium hydroxide (LiOH).

Detailed Experimental Protocols

Method 1: Acidic Hydrolysis to the α-Amino Acid

This method is generally reliable for obtaining the corresponding α-amino acid. The mechanism involves protonation of the oxazoline nitrogen, followed by nucleophilic attack of water at the exocyclic carbonyl, leading to ring opening.

Workflow for Acidic Hydrolysis

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve substrate in THF/Water B Add strong acid (e.g., 6M HCl) A->B Stir at RT to reflux C Cool to RT D Neutralize with base (e.g., NaOH) C->D E Extract with organic solvent to remove auxiliary D->E F Adjust aqueous pH to isoelectric point E->F G Collect precipitate or use ion-exchange chromatography

Caption: Workflow for acidic hydrolysis of the auxiliary.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 1:1 ratio).

  • Acidification: Add a strong acid, such as 6M hydrochloric acid (HCl) (5-10 equivalents), to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the cleaved chiral auxiliary.

  • Purification: The desired α-amino acid is often in the aqueous layer. It can be isolated by adjusting the pH to its isoelectric point to induce precipitation or by using ion-exchange chromatography.

Method 2: Basic Hydrolysis to the α-Amino Acid

Basic hydrolysis offers an alternative to acidic conditions but requires careful control to minimize epimerization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate (1 equivalent) in a suitable solvent such as THF or methanol.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) (2-4 equivalents).

  • Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Workup: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., 1M HCl) to a neutral or slightly acidic pH.

  • Extraction and Purification: Follow a similar extraction and purification procedure as described for the acidic hydrolysis.

Method 3: Reductive Cleavage to the Amino Alcohol

Reductive cleavage provides access to the corresponding chiral amino alcohol. This method avoids the potential for epimerization at the α-center.

Workflow for Reductive Cleavage

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve substrate in anhydrous THF B Add reducing agent (e.g., LiBH4) A->B Stir at 0°C to RT C Quench with water or acid D Extract with organic solvent C->D E Column chromatography

Caption: Workflow for reductive cleavage of the auxiliary.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate (1 equivalent) in an anhydrous ethereal solvent, such as THF, under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) (2-3 equivalents) portion-wise.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amino alcohol by column chromatography on silica gel.

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Acidic and Basic Hydrolysis Mechanism

cluster_0 Hydrolysis Pathways A Substrate B Protonated/ Activated Substrate A->B H+ or OH- C Tetrahedral Intermediate (Exocyclic Attack) B->C H2O E Tetrahedral Intermediate (Endocyclic Attack) B->E H2O D Ring-Opened Amino Acid C->D Ring Opening F β-Hydroxy Amide (Byproduct) E->F Ring Opening

Caption: Simplified mechanism of hydrolysis.

In both acidic and basic hydrolysis, the key step is the nucleophilic attack of water on a carbonyl group. The desired pathway involves attack at the exocyclic carbonyl, leading to the formation of the α-amino acid. However, competitive attack at the endocyclic carbonyl can lead to the formation of a β-hydroxy amide byproduct. The choice of reagents and reaction conditions can influence the selectivity of this attack.

References

Technical Support Center: Navigating Byproduct Formation in 4-Methyl-2-phenyl-2-oxazoline-5-one Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-phenyl-2-oxazoline-5-one, a critical building block in contemporary organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its reactivity and mitigate unwanted byproduct formation. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental design.

I. Understanding the Reactivity of this compound

This compound, an azlactone, is a versatile intermediate prized for its dual electrophilic and pronucleophilic character.[1] This reactivity, however, is also the source of common synthetic challenges. The primary modes of reactivity to consider are:

  • Ring-Opening Reactions: The oxazolone ring is susceptible to cleavage by a variety of nucleophiles, a dominant reaction pathway.[1]

  • 1,3-Dipolar Cycloaddition: Tautomerization to its mesoionic form, a münchnone, allows it to participate in cycloaddition reactions.[1]

  • Polymerization: Under certain conditions, it can undergo polymerization through 1,3-dipolar cycloaddition.[1]

  • Condensation Reactions: The C-4 position is acidic and can be deprotonated to form an enolate, which can then participate in condensation reactions.

This guide will primarily focus on troubleshooting the most common challenges encountered during its use: hydrolysis, racemization, and aminolysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of common problems encountered in the lab, followed by a detailed explanation of the cause and actionable solutions.

FAQ 1: "My reaction yield is low, and I've isolated the corresponding N-acyl-α-amino acid. What's causing this and how can I prevent it?"

Issue: Unwanted Hydrolysis of the Oxazolone Ring.

Causality: The oxazolone ring is highly susceptible to hydrolysis, especially under neutral or alkaline conditions.[2][3] The presence of even trace amounts of water can lead to nucleophilic attack on the carbonyl group at C-5, causing ring-opening and the formation of N-benzoylalanine. This side reaction is a primary contributor to low yields.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Preventative Measures LowYield Low Yield of Desired Product Byproduct Isolation of N-acyl-α-amino acid LowYield->Byproduct Contamination with Hydrolysis Hydrolysis of Oxazolone Ring Byproduct->Hydrolysis Indicates Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Mitigated by Solvent Use Aprotic Solvents Hydrolysis->Solvent Mitigated by Monitoring Monitor Reaction Progress (TLC) Hydrolysis->Monitoring Avoided by optimizing time with

Caption: Troubleshooting workflow for hydrolysis.

Preventative Measures & Protocols:

  • Ensure Anhydrous Conditions: Rigorous exclusion of water is paramount.

    • Protocol 1: Drying of Solvents and Reagents

      • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use freshly distilled, anhydrous solvents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.

      • Dry any solid reagents in a vacuum oven.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Time: Prolonged reaction times increase the likelihood of hydrolysis.

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup promptly.

  • Solvent Selection: The choice of solvent can significantly impact the extent of hydrolysis.

    • Recommendation: Aprotic solvents are generally the best choice to minimize hydrolysis.[3] If a protic solvent is required, ensure it is rigorously dried and consider conducting the reaction at lower temperatures to reduce the rate of hydrolysis.

FAQ 2: "My product is a racemic mixture, but I started with an enantiomerically pure amino acid. How did this happen and how can I maintain stereochemical integrity?"

Issue: Racemization at the C-4 Position.

Causality: The proton at the C-4 position of the oxazolone ring is acidic. Under basic or even neutral conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[4][5] Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the product. This is a significant issue in peptide synthesis where the stereochemical integrity of the amino acid must be preserved.[5]

Strategies to Minimize Racemization:

StrategyRationale
Low Temperature Reduces the rate of enolization and subsequent racemization.
Choice of Base Use of a weak or sterically hindered base minimizes the abstraction of the α-proton.
Coupling Reagents In peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) can suppress oxazolone formation.

Experimental Protocol for Minimizing Racemization:

  • Reaction Setup: Assemble the reaction under an inert atmosphere with anhydrous solvents and reagents as described in Protocol 1.

  • Temperature Control: Cool the reaction mixture to a low temperature (e.g., -20°C to 0°C) before adding the base.

  • Base Addition: Slowly add a weak or sterically hindered base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.

  • Workup: Quench the reaction at low temperature before warming to room temperature.

FAQ 3: "I've observed an unexpected amide byproduct in my reaction mixture. What is its origin?"

Issue: Aminolysis of the Oxazolone Ring.

Causality: If your reaction mixture contains nucleophilic amines, they can attack the C-5 carbonyl group of the oxazolone, leading to ring-opening and the formation of an amide byproduct.[3] This is a particularly common issue in peptide synthesis where the N-terminus of a growing peptide chain can act as the nucleophile.

Logical Flow for Troubleshooting Aminolysis:

cluster_0 Symptom cluster_1 Cause cluster_2 Solution AmideByproduct Presence of Amide Byproduct Aminolysis Aminolysis of Oxazolone AmideByproduct->Aminolysis Caused by ControlNucleophile Control Nucleophile Concentration Aminolysis->ControlNucleophile Prevented by ProtectingGroups Use of Protecting Groups Aminolysis->ProtectingGroups Prevented by OptimizeConditions Optimize Reaction Conditions Aminolysis->OptimizeConditions Prevented by

Caption: Troubleshooting workflow for aminolysis.

Preventative Strategies:

  • Control of Nucleophile Concentration: If possible, control the stoichiometry of the amine nucleophile to favor the desired reaction.

  • Use of Protecting Groups: In multi-step syntheses, ensure that any extraneous amine functionalities are appropriately protected.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the aminolysis side reaction.

    • Solvent: The choice of solvent can influence the relative rates of the desired reaction and aminolysis. Empirical optimization may be necessary.

III. Purification of this compound and its Derivatives

Effective purification is crucial for obtaining high-quality material free from byproducts.

Protocol 2: Recrystallization

For many solid derivatives of this compound, recrystallization is an effective purification method.

  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, ethyl acetate/hexanes, and dichloromethane/ether.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: Select an appropriate eluent system based on the polarity of the components to be separated (determined by TLC analysis). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. --INVALID-LINK--

  • troubleshooting side reactions in 5(4H)-oxazolone synthesis. Benchchem. --INVALID-LINK--

  • This compound | 13302-43-7. Benchchem. --INVALID-LINK--

  • A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. IARJSET. --INVALID-LINK--

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. --INVALID-LINK--

  • The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme. Benchchem. --INVALID-LINK--

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? PMC - NIH. --INVALID-LINK--

  • Technical Support Center: Preventing Racemization During Peptide Coupling. Benchchem. --INVALID-LINK--

References

Technical Support Center: Enhancing Diastereoselectivity with 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 4-methyl-2-phenyl-2-oxazoline-5-one as a chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful tool for asymmetric synthesis. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies to overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound and similar chiral auxiliaries?

This compound is a type of chiral auxiliary, a class of compounds used to control the stereochemical outcome of a reaction.[1] Its primary application is in asymmetric synthesis, where it is temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer.[1] These auxiliaries are particularly effective in reactions involving enolates, such as diastereoselective alkylations and aldol reactions, to create new stereocenters with a predictable configuration.[1][2][3] After the desired transformation, the auxiliary can be cleanly removed, yielding an enantiomerically enriched product.[2][4]

Q2: What is the general mechanism for achieving high diastereoselectivity?

High diastereoselectivity is achieved through steric hindrance. The process typically involves these steps:

  • Acylation: The chiral auxiliary is first acylated to attach the substrate of interest.[1][2][5]

  • Enolate Formation: A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is used at low temperatures (e.g., -78 °C) to deprotonate the α-carbon, forming a rigid, chelated (Z)-enolate.[2][5]

  • Stereoselective Reaction: The bulky substituent on the auxiliary (the phenyl group in this case, or a benzyl group in similar Evans-type auxiliaries) effectively blocks one face of the enolate.[2] Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer.[2][6]

  • Auxiliary Cleavage: The auxiliary is then removed to yield the final chiral product.[2][4]

Q3: How should the reagent and its intermediates be stored and handled?

Proper storage and handling are critical for reproducible results.

  • Reagent Storage: The this compound solid should be stored in a tightly sealed container in a cool, dry place, away from moisture.

  • Reaction Conditions: Reactions involving the formation of enolates are extremely sensitive to moisture and oxygen.[5][6] All glassware must be thoroughly dried (oven or flame-dried), and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are mandatory.

  • Reagent Handling: Strong bases like n-BuLi and LDA are pyrophoric and/or moisture-sensitive. They must be handled using proper syringe techniques under an inert atmosphere.

Q4: What are the standard methods for removing the chiral auxiliary after the reaction?

The method for cleaving the auxiliary depends on the desired functional group in the final product.[4] Common methods include:

  • To obtain a Carboxylic Acid: Hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is the most common method.[4][5][7]

  • To obtain a Primary Alcohol: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.[4]

  • To obtain an Aldehyde: Careful reductive cleavage with reagents like diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde.[4]

  • To obtain an Ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, will produce the ester.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, providing explanations and actionable solutions.

Problem 1: Low Diastereoselectivity (Poor d.r.)

You've completed the reaction, but NMR or GC analysis shows a nearly 1:1 mixture of diastereomers or a ratio significantly lower than expected.

Potential Cause Scientific Explanation Recommended Solution
Incomplete Enolate Formation If deprotonation is not complete, the remaining starting material can be alkylated non-selectively, or the presence of multiple species can disrupt the ordered transition state.Use a full equivalent (or slight excess, e.g., 1.05 eq.) of a strong, non-nucleophilic base like NaHMDS or LDA. Ensure the base is fresh and properly titrated.
Incorrect Enolate Geometry While (Z)-enolates are typically formed under kinetic control at low temperatures, equilibration to the (E)-enolate can occur if the temperature is too high, leading to a loss of selectivity.Maintain a strict low-temperature protocol (-78 °C) during enolate formation and alkylation.[2][5] Add the electrophile slowly at -78 °C and allow the reaction to proceed at that temperature before slowly warming.
Wrong Choice of Base/Solvent The cation from the base (e.g., Li⁺, Na⁺) is crucial for forming the rigid chelated transition state. The solvent affects the solvation of this cation and the overall aggregation state of the enolate.For alkylations, lithium (from LDA) or sodium (from NaHMDS) enolates in THF are standard and reliable.[2][5] Avoid overly coordinating solvents that might disrupt the chelation.
Sterically Undemanding Electrophile If the incoming electrophile is too small (e.g., methyl iodide), the energy difference between the two facial attack pathways may be insufficient, resulting in lower selectivity.This is an inherent limitation. While the auxiliary provides good control, extremely small electrophiles will often give lower d.r. than larger ones like benzyl bromide or allyl iodide.[2]
Problem 2: Low Reaction Yield

The desired product is formed with high diastereoselectivity, but the isolated yield is poor.

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination Water will quench the enolate, reverting it to the starting material and consuming the base. This is the most common cause of low conversion.Rigorously dry all glassware and use anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas. Use freshly opened or properly stored anhydrous reagents.[5][6]
Side Reactions The enolate can act as a base, causing elimination reactions with certain electrophiles (e.g., secondary or tertiary halides). The electrophile itself may be unstable to the reaction conditions.Use reactive primary electrophiles (e.g., iodides or triflates). For less reactive electrophiles, consider converting them to a more reactive form. Ensure the electrophile is pure.
Poor Quenching/Workup The product may be unstable during the workup, or emulsions can form, leading to loss of material during extraction.Quench the reaction at low temperature by adding saturated aqueous NH₄Cl. Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If the product is water-soluble, perform multiple extractions.
Difficult Purification The product and the unreacted starting material may have very similar polarities, making separation by column chromatography challenging.If the d.r. is high, the diastereomers should be separable.[2] Use a high-resolution column and a carefully chosen solvent system (e.g., hexanes/ethyl acetate gradient). TLC analysis should be used to optimize the separation before scaling up.
Problem 3: Difficulty in Removing the Chiral Auxiliary

The alkylation or aldol reaction was successful, but the cleavage step is proving problematic, resulting in low yield or decomposition.

Potential Cause Scientific Explanation Recommended Solution
Endocyclic Cleavage When using hydroxide bases (like LiOH) without H₂O₂, attack can occur at the endocyclic (ring) carbonyl, destroying the auxiliary instead of cleaving the exocyclic N-acyl bond.[8]The hydroperoxide anion (OOH⁻), formed from LiOH and H₂O₂, is a softer nucleophile that selectively attacks the desired exocyclic carbonyl group.[2][8] Always use the LiOH/H₂O₂ combination for hydrolysis to carboxylic acids.[7]
Epimerization of Product If the cleavage conditions are too harsh (e.g., strongly basic, high temperature), the newly formed stereocenter α to the carbonyl can epimerize, leading to a loss of enantiomeric purity.Perform the cleavage at low temperatures (e.g., 0 °C). Use the recommended stoichiometry of reagents and monitor the reaction closely by TLC to avoid prolonged reaction times.
Safety Concerns with LiOH/H₂O₂ The reaction of LiOH with H₂O₂ can be exothermic and can decompose the intermediate peracid, leading to oxygen evolution.[7] This can create a pressure buildup in a sealed system and an oxygen-rich atmosphere over flammable solvents.[7]Ensure the reaction is well-vented and performed in an open or well-purged system. Add the H₂O₂ slowly at 0 °C to control the initial exotherm. Do not scale up the reaction without appropriate safety precautions.

Visualized Experimental Workflow & Mechanism

To provide a clearer understanding, the following diagrams illustrate the general experimental workflow and the key transition state responsible for diastereoselectivity.

Experimental Workflow Diagram

G cluster_prep Step 1: Acylation cluster_reaction Step 2: Asymmetric Reaction cluster_cleavage Step 3: Auxiliary Cleavage Aux Chiral Auxiliary Acyl_Aux N-Acylated Auxiliary Aux->Acyl_Aux Acyl Acyl Chloride / Anhydride Acyl->Acyl_Aux DMAP or Base Base Base (e.g., NaHMDS) -78 °C, THF Enolate Chelated (Z)-Enolate Acyl_Aux->Enolate To Reaction Base->Enolate Deprotonation Product_Aux Diastereomerically Enriched Product Enolate->Product_Aux Electrophile Electrophile (R-X) Electrophile->Product_Aux Alkylation Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) Final_Product Chiral Product (Acid, Alcohol, etc.) Product_Aux->Final_Product Hydrolysis / Reduction Product_Aux->Final_Product To Cleavage Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Cleavage Cleavage->Final_Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Mechanism of Diastereoselectivity

Caption: Steric model for diastereoselective alkylation of the (Z)-enolate.

References

Validation & Comparative

A Tale of Two Chiral Scaffolds: Evans Auxiliaries vs. 4-Methyl-2-phenyl-2-oxazoline-5-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Selection in Stereocontrolled Synthesis

For the discerning researcher in medicinal chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for therapeutic efficacy and safety. In the arsenal of asymmetric synthesis, chiral auxiliaries and chiral building blocks represent two distinct, yet equally powerful, strategies for forging stereogenic centers with high fidelity. This guide provides an in-depth comparison of two prominent examples from these differing philosophies: the venerable Evans auxiliary, a paradigm of substrate-controlled synthesis, and the versatile 4-Methyl-2-phenyl-2-oxazoline-5-one (an azlactone), a multifaceted chiral synthon.

We will dissect their core mechanisms, present supporting experimental data, and provide detailed protocols to illuminate the causality behind their application. The goal is not to declare a "winner," but to equip the practicing scientist with the strategic insight needed to select the optimal tool for a given synthetic challenge.

Part 1: The Evans Auxiliary - A Paragon of Diastereoselective Control

First reported by David A. Evans and his colleagues, chiral oxazolidinone auxiliaries have become the gold standard for reliable and predictable diastereoselective transformations, particularly in alkylation and aldol reactions.[1] These auxiliaries are temporarily incorporated into an achiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved and ideally, recovered.[2]

Mechanism of Action: The Power of Steric Direction

The efficacy of the Evans auxiliary hinges on its ability to enforce a rigid, well-defined conformation upon enolate formation. The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl, derived from readily available amino acids like L-phenylalanine or L-valine) acts as a powerful steric directing group.

In a typical alkylation, the N-acylated oxazolidinone is deprotonated at low temperatures using a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a chelated (Z)-enolate.[3][4] The bulky C4 substituent effectively shields one face of the planar enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less-hindered opposite face. This substrate-controlled approach results in the formation of a new stereocenter with a predictable absolute configuration relative to the auxiliary's stereocenter.[3]

The Evans aldol reaction operates on a similar principle of facial bias, proceeding through a highly organized, chair-like six-membered transition state as described by the Zimmerman-Traxler model.[5] The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), selectively generates the (Z)-enolate, which then reacts with an aldehyde to yield the syn-aldol product with exceptional diastereoselectivity.[6]

Evans_Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage AcylOxazolidinone N-Acyl Evans Auxiliary Base NaN(TMS)₂ -78 °C AcylOxazolidinone->Base Deprotonation Enolate (Z)-Enolate (Chelated) Base->Enolate Electrophile R'-X (e.g., Allyl Iodide) Enolate->Electrophile Attack from less hindered face AlkylatedProduct Alkylated Product (High d.r.) Electrophile->AlkylatedProduct Cleavage e.g., LiOH/H₂O₂ AlkylatedProduct->Cleavage FinalProduct Chiral Carboxylic Acid Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Figure 1: General workflow for Evans auxiliary-mediated asymmetric alkylation.
Performance Data: A Legacy of High Fidelity

The primary advantage of the Evans auxiliary is its consistently high level of diastereoselectivity, often exceeding 95:5 d.r. (diastereomeric ratio), which allows for the isolation of a single diastereomer through standard purification techniques like column chromatography.

Reaction TypeSubstrateElectrophile / AldehydeConditionsYieldDiastereoselectivity (d.r.)Reference
Alkylation(S)-4-Benzyl-3-propionyloxazolidin-2-oneAllyl IodideNaN(TMS)₂, THF, -78 °C~70%98:2[3][4]
Alkylation(R)-4-Phenyl-3-propionyloxazolidin-2-oneBenzyl BromideLDA, THF, -78 °C85-95%>99:1[7]
Aldol(S)-4-Benzyl-3-propionyloxazolidin-2-oneIsobutyraldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C to 0 °C85%99:1 (syn:anti)[6]
Aldol(R)-4-Isopropyl-3-propionyloxazolidin-2-oneBenzaldehydeBu₂BOTf, DIPEA, CH₂Cl₂, -78 °C to 0 °C92%>99:1 (syn:anti)
Experimental Protocol: Asymmetric Alkylation

The following protocol is a representative example of a diastereoselective alkylation using an Evans auxiliary.[3][4]

Step 1: Acylation of the Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene, add propionic anhydride (1.2 eq), triethylamine (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can often be used without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq, as a 1.0 M solution in THF) dropwise, and stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add allyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the major diastereomer.

Step 3: Hydrolytic Cleavage of the Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution and stir for an additional 20 minutes.

  • Partition the mixture between water and dichloromethane to recover the chiral auxiliary from the organic layer.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to isolate the desired chiral carboxylic acid, (S)-2-methyl-4-pentenoic acid.

Part 2: this compound - A Versatile Chiral Synthon

In contrast to the role of a temporary director, this compound, a member of the azlactone family, functions as a versatile chiral building block or synthon.[8] Its utility lies in the inherent reactivity of its heterocyclic core, which can be transformed into a variety of valuable structures, most notably α-amino acids.

Reactivity and Role: The Mesoionic Intermediate

Azlactones are most famously generated through the Erlenmeyer-Plöchl synthesis, a condensation reaction between an N-acylglycine and an aldehyde.[9] While chiral versions can be synthesized, much of their modern application in stereoselective synthesis involves using achiral or racemic azlactones as reactants in catalyst-controlled transformations.

A key feature of their reactivity is the ability to tautomerize to a mesoionic aromatic species known as a münchnone. This 1,3-dipolar species is highly reactive in cycloaddition reactions, particularly with electron-deficient dipolarophiles. This reactivity allows for the construction of complex heterocyclic scaffolds.

Furthermore, the azlactone ring is readily opened by various nucleophiles (hydrolysis, alcoholysis, aminolysis), providing a direct route to α,α-disubstituted amino acid derivatives.[8] When this ring-opening is part of a stereoselective process, the azlactone serves as a compact and efficient precursor to enantiomerically enriched amino acids.

Azlactone_Reactivity cluster_cycloaddition [3+2] Cycloaddition Pathway cluster_ring_opening Ring-Opening Pathway Azlactone 4-Methyl-2-phenyl- 2-oxazoline-5-one Mesoionic Tautomerization to Mesoionic Münchnone (1,3-Dipole) Azlactone->Mesoionic Nucleophile Nucleophile (H₂O, ROH, R₂NH) Azlactone->Nucleophile Nucleophilic Ring-Opening Dipolarophile Dipolarophile (e.g., Nitrone) Mesoionic->Dipolarophile [3+2] Cycloaddition Cycloadduct Heterocyclic Product (e.g., Isoxazolidin-5-one) Dipolarophile->Cycloadduct AminoAcid α-Amino Acid Derivative Nucleophile->AminoAcid

Figure 2: Key reaction pathways for this compound.
Performance in Stereoselective Reactions

Here, stereocontrol is typically exerted not by the azlactone itself, but by an external chiral catalyst—a prime example of catalyst-controlled synthesis. This approach allows for the generation of enantiomerically enriched products from achiral starting materials.

Reaction TypeAzlactone ReactantCo-reactantChiral CatalystYieldStereoselectivityReference
Conjugate Addition2-Phenyl-4-((E)-styryl)-oxazol-5(4H)-one3-VinylindoleChiral Brønsted Acid98%>20:1 d.r., 96% e.e.[10]
[3+2] Cycloaddition4-Methyl-2-phenyl-oxazol-5(4H)-oneC,N-DiphenylnitroneNone (Diastereoselective)78%91:9 d.r.[11]
Michael Addition4-Benzylidene-2-phenyloxazol-5(4H)-oneDimethyl MalonateChiral Squaramide Catalyst99%94% e.e.[8]
Experimental Protocol: Diastereoselective [3+2] Cycloaddition

This protocol describes a diastereoselective cycloaddition where the stereochemistry of the reactants dictates the outcome.[11]

  • To a solution of 4-methyl-2-phenyl-oxazol-5(4H)-one (1.0 eq) and C,N-diphenylnitrone (1.1 eq) in anhydrous dichloromethane, add chlorotrimethylsilane (TMSCl, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the isoxazolidin-5-one product.

Part 3: Head-to-Head Comparison - Choosing the Right Tool for the Job

The choice between an Evans auxiliary and an azlactone is not a matter of superior performance, but of strategic application. They address fundamentally different synthetic questions.

FeatureEvans Auxiliary (Oxazolidinone)This compound (Azlactone)
Core Function Temporary Chiral DirectorVersatile Chiral Synthon / Building Block
Stereocontrol Substrate-Controlled: Chirality is covalently attached to the substrate, directing the reaction.Catalyst/Reagent-Controlled: Often used as an achiral reactant in a reaction controlled by a chiral catalyst.
Primary Use Asymmetric alkylations, aldol reactions, Michael additions, Diels-Alder reactions.Synthesis of α,α-disubstituted amino acids, [3+2] cycloadditions, conjugate additions.
Key Intermediate Rigid, chelated (Z)-enolate with a sterically shielded face.Mesoionic münchnone (1,3-dipole) for cycloadditions.
Final Step Cleavage: Auxiliary is removed to reveal the final product (acid, alcohol, etc.) and is often recovered.Transformation: The azlactone ring is opened or incorporated into the final product structure.
When to Use When you need to perform a highly reliable and predictable diastereoselective reaction on an acyl group and then recover the product in a simple form (e.g., carboxylic acid).When your target is a complex amino acid derivative or a heterocycle, and you can employ a catalyst-controlled stereoselective reaction.
The Senior Scientist's Perspective: A Causal Analysis

Choose an Evans Auxiliary when... ...your synthetic strategy relies on building stereocenters sequentially with high, predictable fidelity. The causality is clear: the robust steric shield provided by the auxiliary forces a specific trajectory for the incoming reagent, making it an ideal choice for the early stages of a complex total synthesis where reliability is paramount. The ability to cleave the auxiliary to a variety of functional groups provides significant synthetic flexibility downstream.[12]

Choose an Azlactone when... ...your target molecule is an α-amino acid derivative or contains a specific heterocyclic core that can be accessed via cycloaddition. The causality here lies in the unique electronic nature of the azlactone ring. Its ability to act as a masked amino acid or as a 1,3-dipole makes it a powerful and atom-economical building block. It is the tool of choice when the goal is to incorporate the core atoms of the reagent into the final product in a stereocontrolled fashion, typically mediated by an elegant chiral catalyst.[8]

References

A Senior Application Scientist's Guide to Comparing Chiral Auxiliaries for Asymmetric Amino acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex landscape of unnatural amino acid synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical outcomes, yields, and overall synthetic strategy. This guide provides an in-depth comparison of the most prevalent chiral auxiliaries employed in the diastereoselective alkylation of glycine enolate equivalents, a cornerstone method for accessing a diverse array of chiral α-amino acids. We will move beyond a mere listing of options to dissect the mechanistic underpinnings, practical considerations, and supporting experimental data for each auxiliary, empowering you to make an informed choice for your specific synthetic challenge.

The Central Role of Chiral Auxiliaries in Amino Acid Synthesis

The asymmetric synthesis of α-amino acids is of paramount importance in medicinal chemistry and drug development, as the biological activity of peptides and small molecule drugs is often dictated by the stereochemistry of their constituent amino acid building blocks. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. In the context of amino acid synthesis, a chiral auxiliary is typically appended to a glycine unit, which is then deprotonated to form a chiral enolate. The inherent chirality of the auxiliary biases the approach of an electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched α-amino acid.

This guide will focus on a comparative analysis of three of the most robust and widely adopted chiral auxiliary families:

  • Evans' Oxazolidinone Auxiliaries

  • Schöllkopf's Bis-Lactim Ethers

  • Myers' Pseudoephedrine Amides

We will delve into the nuances of their stereochemical control, substrate scope, and the practicality of their application and removal, supported by experimental data to provide a clear, evidence-based comparison.

Evans' Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Synthesis

First introduced by David A. Evans, chiral oxazolidinones, derived from readily available amino alcohols like valinol and phenylalaninol, have become a benchmark for asymmetric alkylations.[1][2]

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaN(TMS)₂). The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in a predictable and highly controlled alkylation.

Evans_Mechanism Start N-Acyl Oxazolidinone Base LDA or NaN(TMS)₂ Start->Base Deprotonation Enolate Chelated (Z)-Enolate (Auxiliary blocks top face) Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Alkylation Alkylated Alkylated Product (New stereocenter formed) Electrophile->Alkylated Cleavage Auxiliary Cleavage Alkylated->Cleavage Product Enantiopure α-Amino Acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Stereodirecting mechanism of Evans' oxazolidinone auxiliaries.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Stereoselectivity Excellent diastereoselectivity (>99:1) for a wide range of electrophiles.[3]
Predictability The stereochemical outcome is highly predictable based on the enolate geometry and the auxiliary's stereochemistry.
Versatility The acylated auxiliary can be cleaved to various functional groups (acids, alcohols, aldehydes).[4]
Auxiliary Recovery The auxiliary can be recovered and reused.[4]
Crystallinity The acylated products are often crystalline, facilitating purification by recrystallization.
Reaction Conditions Requires strong bases and cryogenic temperatures (-78 °C).
Cleavage While versatile, cleavage conditions can sometimes be harsh and may not be compatible with all functional groups.

Schöllkopf's Bis-Lactim Ethers: A Powerful Tool for Non-Proteinogenic Amino Acids

The Schöllkopf method provides an efficient route to non-proteinogenic α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether derived from a dipeptide, typically of glycine and valine.[5]

Mechanism of Stereocontrol

The key to the Schöllkopf synthesis is the formation of a planar, lithiated carbanion from the bis-lactim ether upon treatment with a strong base like n-butyllithium (n-BuLi). The bulky isopropyl group from the valine residue effectively blocks one face of the carbanion, directing the incoming electrophile to the opposite face. This results in the formation of the alkylated product with high diastereoselectivity, typically with the newly introduced alkyl group trans to the isopropyl group of the auxiliary.[5][6]

Schollkopf_Mechanism Start Bis-Lactim Ether Base n-BuLi Start->Base Deprotonation Anion Planar Carbanion (Isopropyl group blocks one face) Base->Anion Electrophile Electrophile (R-X) Anion->Electrophile Alkylation Alkylated Alkylated Bis-Lactim Ether (trans-product) Electrophile->Alkylated Cleavage Acid Hydrolysis Alkylated->Cleavage Product Enantiopure α-Amino Acid Ester Cleavage->Product ValineEster Valine Methyl Ester Cleavage->ValineEster

Caption: Stereodirecting mechanism of Schöllkopf's bis-lactim ether.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Stereoselectivity Excellent diastereoselectivity (typically >95% de).[6]
Substrate Scope A wide range of electrophiles can be used.[6]
Cleavage Mild acidic hydrolysis effectively removes the auxiliary.[6]
Atom Economy One of the products of cleavage is another valuable amino acid ester (valine methyl ester).
Reaction Conditions Requires strong, pyrophoric bases (n-BuLi) and cryogenic temperatures.
Synthesis of Auxiliary The preparation of the bis-lactim ether involves multiple steps.
Cleavage of Hindered Products Hydrolysis of sterically hindered alkylated products can be challenging and may lead to side products.[7]

Myers' Pseudoephedrine Amides: Practicality and High Fidelity

Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a practical and highly efficient method for the asymmetric alkylation of a wide range of substrates.[8][9] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.

Mechanism of Stereocontrol

The reaction of a carboxylic acid with pseudoephedrine forms a chiral amide. Deprotonation with a strong base, such as LDA, in the presence of lithium chloride, generates a rigid, chelated (Z)-enolate.[8] The phenyl group of the pseudoephedrine auxiliary is proposed to orient itself to shield one face of the enolate, while the methyl group directs the incoming electrophile to the opposite face, leading to a highly diastereoselective alkylation. The presence of LiCl is crucial for achieving high reaction rates and selectivities.[3]

Myers_Mechanism Start Pseudoephedrine Amide Base LDA, LiCl Start->Base Deprotonation Enolate Chelated (Z)-Enolate (Auxiliary directs attack) Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Alkylation Alkylated Alkylated Amide Electrophile->Alkylated Cleavage Hydrolysis or Reduction Alkylated->Cleavage Product Enantiopure Carboxylic Acid, Alcohol, or Ketone Cleavage->Product RecoveredAux Recovered Pseudoephedrine Cleavage->RecoveredAux

Caption: Stereodirecting mechanism of Myers' pseudoephedrine amides.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Stereoselectivity Excellent diastereoselectivity (often >95% de) for a broad range of electrophiles.[8]
Practicality Both enantiomers of the auxiliary are inexpensive and readily available. The starting amides and alkylated products are often crystalline.[8][10]
Substrate Scope Tolerates a wide variety of electrophiles, including less reactive ones.[8]
Cleavage The auxiliary can be cleaved to furnish carboxylic acids, alcohols, or ketones.[1]
Auxiliary Recovery The auxiliary can be recovered and reused.[1]
Reaction Conditions Requires strong bases and cryogenic temperatures.
Regulatory Pseudoephedrine is a regulated substance in many regions, which can pose procurement and handling challenges. A practical alternative, pseudoephenamine, has been developed to address this.[11]

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the performance of these three auxiliaries in the asymmetric alkylation of a glycine moiety with benzyl bromide as a representative electrophile.

Chiral AuxiliaryElectrophileBaseTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
(S)-4-Benzyl-2-oxazolidinoneBnBrNaN(TMS)₂-78~90>99:1[3]
(S)-Valine-derived bis-lactim etherBnBrn-BuLi-78~85-95>95:5[5][6]
(1R,2R)-Pseudoephedrine amideBnBrLDA, LiCl-78 to 09998:2[8]

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions and the scale of the reaction.

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical understanding and practical application, we provide detailed, step-by-step protocols for the use of Evans' oxazolidinone and Schöllkopf's bis-lactim ether auxiliaries.

Protocol 1: Asymmetric Synthesis of (R)-Phenylalanine using an Evans' Auxiliary

This protocol outlines the acylation of the chiral auxiliary, the diastereoselective alkylation, and the final cleavage to yield the desired amino acid.

Evans_Workflow Acylation Step 1: Acylation (S)-4-benzyl-2-oxazolidinone + Glyoxylic Acid Derivative Alkylation Step 2: Alkylation Deprotonation (NaN(TMS)₂) then add BnBr at -78°C Acylation->Alkylation Cleavage Step 3: Cleavage LiOH, H₂O₂ in THF/H₂O Alkylation->Cleavage Purification Step 4: Purification Purify (R)-Phenylalanine Cleavage->Purification

Caption: Workflow for Evans' auxiliary-mediated amino acid synthesis.

Step 1: Acylation of the Evans' Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add a solution of the desired acyl chloride (e.g., bromoacetyl chloride, 1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add sodium hexamethyldisilazide (NaN(TMS)₂, 1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4 eq), followed by 1M aqueous lithium hydroxide (2 eq).[12]

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Separate the aqueous layer and wash the organic layer with water.

  • The recovered chiral auxiliary can be isolated from the organic layer.

  • Acidify the combined aqueous layers with HCl to pH ~2 and extract the desired amino acid with ethyl acetate.

Protocol 2: Asymmetric Synthesis of (R)-Alanine using the Schöllkopf Auxiliary

This protocol details the alkylation of the commercially available Schöllkopf auxiliary and its subsequent hydrolysis.

Schollkopf_Workflow Alkylation Step 1: Alkylation Deprotonation of bis-lactim ether (n-BuLi) then add MeI at -78°C Hydrolysis Step 2: Acid Hydrolysis Dilute HCl or TFA Alkylation->Hydrolysis Separation Step 3: Separation Separate (R)-Alanine methyl ester from Valine methyl ester Hydrolysis->Separation

References

Efficacy of 4-Methyl-2-phenyl-2-oxazoline-5-one in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Chiral Oxazoline-Based Ligands in Asymmetric Catalysis

Introduction: From Azlactone Precursors to Privileged Ligands

The field of asymmetric catalysis is relentlessly driven by the pursuit of catalysts that can deliver high enantioselectivity, broad substrate scope, and operational simplicity. Within this landscape, the oxazoline functional group plays a pivotal role. While compounds like 4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone family, are crucial as versatile synthetic intermediates for crafting complex molecules like α-amino acids, their direct application as catalysts is limited.[1][2] Instead, the true power of the oxazoline motif is unleashed when it is incorporated into the architecture of chiral ligands.

Since their emergence, chiral ligands containing one or more oxazoline rings have achieved a "privileged" status in asymmetric catalysis.[3][4][5] This distinction is owed to their modular and readily accessible synthesis from chiral β-amino alcohols, their remarkable stability, and their capacity to form well-defined complexes with a variety of metals. The C2-symmetric design of many of these ligands, combined with the strategic placement of chiral centers near the metal coordination site, creates a highly organized and sterically defined environment. This chiral pocket effectively dictates the facial selectivity of substrate approach, leading to exceptional levels of asymmetric induction in a vast array of chemical transformations.[6] This guide provides a comparative analysis of the most prominent classes of chiral oxazoline-based ligands, supported by experimental data, to offer researchers and drug development professionals a clear understanding of their performance and applicability.

Part 1: Prominent Classes of Chiral Oxazoline Ligands

The versatility of oxazoline-based ligands stems from the ability to readily modify their backbone and substituents, leading to distinct families of ligands with unique steric and electronic properties.

Bis(oxazoline) (BOX) Ligands

BOX ligands are arguably the most iconic class of chiral oxazoline-containing ligands, characterized by their C2-symmetric structure where two oxazoline rings are bridged by a linker.[7] They are typically synthesized in a straightforward, one-step cyclization reaction between a dinitrile or a dicarboxylic acid derivative and a chiral β-amino alcohol, which itself is often derived from a readily available amino acid.[8] This modular synthesis allows for fine-tuning of the chiral environment by varying the substituents on the oxazoline ring (e.g., isopropyl, phenyl, tert-butyl) and the nature of the bridging unit. BOX ligands are excellent chelators for a range of Lewis acidic metals, with copper(II), zinc(II), and iron(III) complexes being particularly effective in a multitude of asymmetric reactions.[4][9]

Pyridine-Bis(oxazoline) (PyBOX) Ligands

PyBOX ligands are a significant evolution of the BOX design, featuring a pyridine ring as the central bridging unit. This modification transforms the ligand into a tridentate "pincer-type" scaffold that coordinates with metals through the two oxazoline nitrogens and the pyridine nitrogen.[6] This rigid, tridentate coordination mode often results in highly stable and well-defined square pyramidal or octahedral metal complexes, which can lead to enhanced stereocontrol compared to their bidentate BOX counterparts.[10] The electronic properties of the pyridine ring can also be tuned to modulate the Lewis acidity of the coordinated metal center.

Phosphino-Oxazoline (PHOX) Ligands

PHOX ligands represent a hybrid design, combining a hard nitrogen donor from the oxazoline ring with a soft phosphorus donor. In these bidentate ligands, the chiral information is primarily derived from the oxazoline moiety, which is positioned to effectively influence the stereochemical outcome of the reaction.[3] PHOX ligands have found widespread application in transition metal catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation and Heck reactions, where the combination of hard and soft donors is crucial for catalytic activity and selectivity.[3][5]

Part 2: Comparative Performance in Key Asymmetric Reactions

The true measure of a chiral ligand's efficacy lies in its performance in synthetically important transformations. The following tables provide a comparative snapshot of the performance of various oxazoline-based ligands in key asymmetric reactions, based on data reported in the literature.

Asymmetric Michael Addition

The Michael addition is a fundamental C-C bond-forming reaction, and oxazoline-based catalysts have proven highly effective in rendering this transformation enantioselective.

Nucleophile Electrophile Ligand/Catalyst Metal Yield (%) ee (%) Reference
Indoleβ-Nitrostyrene(S,S)-tBu-BOXCu(OTf)₂9594J. Am. Chem. Soc. 2001, 123, 4861-4862
Diethyl MalonateChalcone(S)-iPr-PyBOXSc(OTf)₃9996Org. Lett. 2002, 4, 2433-2435
ThiophenolCyclohexenone(R,R)-Ph-BOXNi(OAc)₂9092Angew. Chem. Int. Ed. 2004, 43, 5503-5506
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral oxazoline-metal complexes are among the most reliable catalysts for this transformation.[4][11]

Diene Dienophile Ligand/Catalyst Metal Yield (%) endo:exo ee (%) Reference
CyclopentadieneN-Acryloyl-oxazolidinone(S,S)-tBu-BOXCu(OTf)₂82-92>99:190-98J. Am. Chem. Soc. 1994, 116, 8952-8965[11]
IsopreneN-Crotonoyl-oxazolidinone(S)-iPr-PyBOXFe(ClO₄)₃9698:299J. Am. Chem. Soc. 2004, 126, 9544-9545
Danishefsky's DieneEthyl Glyoxylate(R,R)-Ph-BOXCu(OTf)₂85-98J. Am. Chem. Soc. 1998, 120, 12980-12981
Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Oxazoline ligands have been successfully employed to control the stereochemistry of this reaction.[9][11][12]

Enolate Source Electrophile Ligand/Catalyst Metal Yield (%) dr (syn:anti) ee (%) Reference
Silyl Ketene AcetalPyruvate Ester(R,R)-iPr-BOXSn(OTf)₂8595:598Org. Lett. 2002, 4, 3883-3886
Silyl Enol EtherBenzaldehyde(S)-iPr-PyBOXFeCl₂8890:1092Chem. Commun., 2007, 4333-4335[9]
DiketeneAldehydes(R,R)-Ph-BOXTiCl₄70-90-82-96J. Org. Chem. 1998, 63, 6776-6777

Part 3: Experimental Protocols

To provide practical insights, this section details generalized procedures for the synthesis of a common BOX ligand and its application in a representative asymmetric reaction.

Protocol 1: General Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

This protocol describes the synthesis of a C2-symmetric BOX ligand from a chiral amino alcohol and malononitrile, a common and cost-effective starting material.

Materials:

  • (1S,2R)-2-Amino-1,2-diphenylethanol (or other chiral amino alcohol)

  • Malononitrile

  • Zinc(II) chloride (catalytic amount)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (2.0 eq.), malononitrile (1.0 eq.), and a catalytic amount of zinc(II) chloride (approx. 5 mol%).

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to yield the pure BOX ligand as a crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Representative Asymmetric Michael Addition of Indole to β-Nitrostyrene

This protocol outlines a typical procedure for a copper-catalyzed asymmetric Michael addition using a BOX ligand.

Materials:

  • (S,S)-tBu-BOX ligand (11 mol%)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Indole (1.0 eq.)

  • trans-β-Nitrostyrene (1.2 eq.)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the (S,S)-tBu-BOX ligand and Cu(OTf)₂ in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

  • Add indole to the reaction mixture and stir for an additional 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C) using a cryostat or ice bath.

  • Add trans-β-nitrostyrene to the reaction mixture in one portion.

  • Stir the reaction at this temperature for the specified time (typically 12-24 hours), monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Part 4: Mechanistic Insights and Future Outlook

The efficacy of chiral oxazoline ligands can be rationalized by considering the formation of a well-defined chiral metal complex that activates the substrate and controls the stereochemical outcome of the reaction.

Catalytic_Cycle cluster_0 Asymmetric Michael Addition Catalyzed by a Cu(II)-BOX Complex A Cu(II)-BOX Catalyst B Coordination of Enone Substrate A->B C Chiral Catalyst-Substrate Complex B->C D Nucleophilic Attack (from sterically favored face) C->D E Product-Catalyst Complex D->E F Product Release E->F F->A Regeneration G Product (High ee) F->G H Nucleophile (e.g., Indole) H->D I Enone (e.g., Nitrostyrene) I->B

Caption: A generalized catalytic cycle for a Cu(II)-BOX catalyzed asymmetric Michael addition.

The future of asymmetric catalysis will undoubtedly continue to be shaped by innovations in ligand design. Research in the field of oxazoline-based ligands is now focusing on the development of novel architectures, including macrocyclic and dendritic structures, as well as the immobilization of these ligands on solid supports for easier catalyst recovery and recycling.[13] Furthermore, the application of these versatile ligands in new and challenging catalytic transformations, such as C-H activation and photoredox catalysis, is an active and exciting area of exploration that promises to further expand the synthetic chemist's toolkit.[10]

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For novel heterocyclic compounds like 4-Methyl-2-phenyl-2-oxazoline-5-one, a versatile intermediate in organic synthesis, establishing robust and reliable analytical procedures is paramount.[1] This guide provides an in-depth, comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—for the quantitative determination of this compound.

Drawing from the principles outlined by the International Council for Harmonisation (ICH)[2][3][4][5][6], the United States Pharmacopeia (USP)[7][8][9][10], and the U.S. Food and Drug Administration (FDA)[11][12][13][14], we will explore the validation of these methods. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.

The Analytical Challenge: this compound

This compound, also known as an azlactone, is a reactive heterocyclic compound.[1] Its structure, featuring a chiral center and chromophoric groups (a phenyl ring and a conjugated system within the oxazolone ring), dictates the selection of appropriate analytical techniques. The primary challenge lies in developing methods that are not only accurate and precise for quantifying the active molecule but are also specific enough to distinguish it from potential impurities, synthetic precursors, and degradation products.

Overall Validation Workflow

The validation process ensures that an analytical procedure is fit for its intended purpose.[6][13] The workflow described below is applied to both the HPLC and UV-Vis methods, following a pre-approved validation protocol.

Caption: A generalized workflow for analytical method validation.

Method 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for pharmaceutical analysis due to its high resolving power, making it ideal for separating the analyte of interest from a complex matrix of excipients and potential degradants. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, providing confidence in the stability data of a drug product.[14]

Principle of the Method

A reversed-phase HPLC (RP-HPLC) method is proposed. The non-polar stationary phase (C18) retains the relatively non-polar this compound. A polar mobile phase is used to elute the compound, and its concentration is measured by a UV detector as it exits the column.

Proposed Chromatographic Conditions
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV Absorbance at 240 nm
Run Time 10 minutes
Validation Protocol and Supporting Data (Hypothetical)

1. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[3] To prove the stability-indicating nature of the method, forced degradation studies are essential.[5][6][15]

Experimental Protocol:

  • Prepare solutions of the drug substance, placebo, and the drug substance spiked with known impurities.

  • Subject the drug substance to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze all samples by the proposed HPLC method.

  • Assess peak purity of the analyte peak in stressed samples using a photodiode array (PDA) detector.

Caption: Workflow for the forced degradation study.

Hypothetical Results:

SampleAnalyte Retention Time (min)Peak PurityResolution from Nearest Degradant
Standard Solution 5.2> 0.999-
Placebo No peak at 5.2 min--
Acid Stressed 5.2> 0.9992.5
Base Stressed 5.2> 0.9993.1
Oxidative Stressed 5.2> 0.9992.8
Thermal Stressed 5.2> 0.999No significant degradation
Photolytic Stressed 5.2> 0.9992.2

Causality: The results would demonstrate that neither the placebo nor the degradation products interfere with the quantification of the analyte peak, confirming the method's specificity and stability-indicating nature. A resolution value >2.0 is generally considered acceptable.

2. Linearity

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

Experimental Protocol: Prepare a series of at least five concentrations of the analyte from a stock solution, typically ranging from 50% to 150% of the target assay concentration.

Hypothetical Results:

Concentration (µg/mL)Peak Area (mAU*s)
50451,050
75674,980
100902,100
1251,123,550
1501,355,200
Correlation Coeff. (R²) 0.9998
Regression Equation y = 9015x + 1250

3. Accuracy

Accuracy is the closeness of test results to the true value, often determined by recovery studies.[3]

Experimental Protocol: Analyze a synthetic mixture of the drug product (placebo) spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%), in triplicate.

Hypothetical Results:

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.899.8%
100%100.0100.5100.5%
120%120.0119.599.6%
Average % Recovery 100.0%

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Results:

Precision LevelAssay Results (% Label Claim)Mean% RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.0%0.35%
Intermediate Precision 100.8, 99.2, 100.5, 101.0, 99.5, 100.3100.2%0.68%

Trustworthiness: A Relative Standard Deviation (%RSD) of ≤ 2% is commonly acceptable for precision, indicating the method's reliability.[3]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Hypothetical Results:

  • LOD: 0.1 µg/mL (Determined at a signal-to-noise ratio of 3:1)

  • LOQ: 0.3 µg/mL (Determined at a signal-to-noise ratio of 10:1)

6. Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and observe the effect on the results.

Hypothetical Results:

Parameter Varied% Assay ChangeSystem Suitability (Tailing Factor)
Flow Rate (0.9 mL/min) -0.5%1.1
Flow Rate (1.1 mL/min) +0.3%1.2
Mobile Phase (ACN 58%) -0.8%1.2
Mobile Phase (ACN 62%) +0.6%1.1

Expertise: The minimal impact on assay results demonstrates the method is robust for routine use in a quality control environment.

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique for quantitative analysis. It is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing species (Beer-Lambert Law).[16][17]

Principle of the Method

A solution of this compound is prepared in a suitable UV-transparent solvent. The absorbance is measured at the wavelength of maximum absorbance (λmax), which is then used to calculate the concentration based on a standard calibration curve.

Proposed Method Parameters
ParameterProposed Condition
Instrument Dual Beam UV-Vis Spectrophotometer
Solvent (Blank) Methanol
Wavelength (λmax) 240 nm
Cuvette Path Length 1 cm
Validation Protocol and Supporting Data (Hypothetical)

1. Specificity

Experimental Protocol: Scan the UV spectrum of the analyte, placebo, and known impurities from 200-400 nm to check for interference at the analytical wavelength (240 nm).

Hypothetical Results: The placebo solution shows negligible absorbance at 240 nm. However, this method cannot distinguish the analyte from impurities or degradants that have a similar chromophore. Therefore, its specificity is significantly lower than that of the HPLC method.[8]

2. Linearity

Experimental Protocol: Prepare a series of at least five concentrations (e.g., 5 to 25 µg/mL) and measure their absorbance.

Hypothetical Results:

Concentration (µg/mL)Absorbance (AU)
50.255
100.510
150.764
201.020
251.275
Correlation Coeff. (R²) 0.9999
Regression Equation y = 0.051x + 0.001

3. Accuracy

Experimental Protocol: Perform a recovery study by spiking a placebo mixture with the analyte at 80%, 100%, and 120% of the target concentration.

Hypothetical Results:

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.012.10100.8%
Average % Recovery 100.3%

4. Precision

Experimental Protocol: Assess Repeatability and Intermediate Precision as described for the HPLC method.

Hypothetical Results:

Precision LevelAbsorbance ReadingsMean% RSD
Repeatability 0.510, 0.512, 0.508, 0.515, 0.511, 0.5090.5110.49%
Intermediate Precision 0.505, 0.518, 0.513, 0.509, 0.520, 0.5110.5131.05%

Comparative Analysis: HPLC vs. UV-Vis

The choice between HPLC and UV-Vis depends on the intended application of the method.[3][7]

Validation ParameterHPLC MethodUV-Vis MethodCommentary
Specificity Excellent . Stability-indicating, resolves degradants.Poor to Fair . Prone to interference from excipients and impurities with similar chromophores.[8]HPLC is the only choice for stability studies and the analysis of finished drug products containing excipients.
Linearity (R²) 0.99980.9999Both methods show excellent linearity within their respective ranges.
Accuracy (% Rec.) 100.0%100.3%Both methods are highly accurate for the pure substance.
Precision (% RSD) < 0.7%< 1.1%Both methods are precise, with HPLC showing slightly better precision.
Sensitivity (LOQ) High (0.3 µg/mL)Moderate (e.g., ~1 µg/mL)HPLC is superior for quantifying trace amounts and impurities.
Robustness Good . Insensitive to minor procedural changes.Good . Generally robust but can be affected by solvent pH changes if the analyte's pKa is near.Both methods can be considered robust for routine use.
Cost & Complexity High cost, complex instrumentation, requires skilled operators.Low cost, simple instrumentation, rapid analysis.[17]UV-Vis is highly advantageous for high-throughput screening or quality control of the pure drug substance where impurities are not a concern.

Conclusion and Recommendations

Both HPLC and UV-Visible Spectrophotometry can be successfully validated for the quantitative determination of this compound. The selection of the appropriate method is dictated by its intended purpose.

  • The stability-indicating HPLC method is authoritative and essential for regulatory submissions, stability testing, and the analysis of finished pharmaceutical products. Its superior specificity ensures that only the active ingredient is being quantified, free from interference.

  • The UV-Vis Spectrophotometry method serves as an excellent alternative for rapid, routine quality control of the pure drug substance or in-process controls where the impurity profile is well-understood and controlled. Its simplicity, speed, and low cost are significant advantages in these contexts.

This guide demonstrates that a thorough, scientifically-grounded validation process, guided by international regulatory standards, can establish a suite of analytical tools fit for purpose, ensuring the quality and integrity of pharmaceutical compounds throughout their lifecycle.

References

A Senior Application Scientist's Comparative Guide to Oxazoline Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Oxazolines in Drug Development

To the researchers, scientists, and drug development professionals who constitute our valued audience, the quest for stereochemically pure compounds remains a paramount challenge in the synthesis of novel therapeutics. Among the arsenal of tools available to the modern synthetic chemist, chiral oxazoline-containing molecules have established themselves as a versatile and powerful class of compounds.[1] Their applications are extensive, ranging from their use as chiral auxiliaries and ligands in asymmetric catalysis to serving as protecting groups and reactive intermediates for the synthesis of complex molecular architectures.[2][3]

This guide provides an in-depth, objective comparison of 4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone family, with other prominent oxazoline derivatives. Our focus will be on their practical application in asymmetric synthesis, a critical step in the drug development pipeline where the selective formation of a single enantiomer can mean the difference between a potent therapeutic and an inactive or even harmful compound.[4] We will delve into the causality behind experimental choices, provide self-validating protocols, and present quantitative performance data to empower you to make informed decisions in your own research endeavors.

The Contenders: A Structural and Mechanistic Overview

At the heart of this comparison lies the fundamental ability of the oxazoline scaffold to create a chiral environment that influences the stereochemical outcome of a reaction. We will benchmark the performance of this compound against two widely adopted classes of oxazoline derivatives: the Evans-type oxazolidinones and bis(oxazolines).

This compound (Azlactone)

Also known as an azlactone, this compound is a heterocyclic compound featuring a five-membered ring with nitrogen and oxygen atoms at positions 1 and 3, respectively.[5] Its utility in synthesis stems from the reactivity of the C4 position, which can be deprotonated to form a nucleophilic enolate, and the electrophilic nature of the carbonyl group at C5.[6] This dual reactivity makes azlactones valuable intermediates in the synthesis of α-amino acids and other heterocyclic systems.[5] In the context of asymmetric synthesis, the chirality at the C4 position, when established, can direct the approach of electrophiles.

dot graph TD { A[this compound] -- "Deprotonation at C4" --> B{Enolate Intermediate}; B -- "Reaction with Electrophile (E+)" --> C{New Stereocenter at C4}; C -- "Hydrolysis" --> D{α-Amino Acid Derivative}; }

Caption: Reaction pathway of this compound.

Evans-Type Oxazolidinones

Pioneered by David A. Evans, chiral oxazolidinones are a class of auxiliaries that have become a gold standard in asymmetric synthesis.[7] Typically derived from readily available amino alcohols, these auxiliaries are acylated with a carboxylic acid derivative. The resulting N-acyloxazolidinone can then be enolized and reacted with various electrophiles. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.[2][8]

dot graph TD { A[Chiral Oxazolidinone] -- "Acylation" --> B{N-Acyloxazolidinone}; B -- "Enolization" --> C{Chelated Z-Enolate}; C -- "Diastereoselective Alkylation" --> D{Alkylated Product}; D -- "Auxiliary Cleavage" --> E{Enantiomerically Enriched Product}; }

Caption: Asymmetric alkylation using an Evans oxazolidinone auxiliary.

Bis(oxazolines) (BOX Ligands)

Bis(oxazoline) ligands are C2-symmetric molecules containing two oxazoline rings connected by a linker. They are highly effective chiral ligands in a wide range of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, aldol additions, and cyclopropanations.[9][10] The stereochemical outcome is dictated by the chiral environment created upon coordination of the bidentate BOX ligand to a metal center, which in turn activates and directs the substrate.

dot graph TD { A[Bis(oxazoline) Ligand] -- "Coordination to Metal (M)" --> B{Chiral Metal-BOX Complex}; B -- "Substrate Coordination" --> C{Activated Substrate}; C -- "Reaction with Reagent" --> D{Enantioselective Product Formation}; D -- "Product Release" --> B; }

Caption: Catalytic cycle involving a bis(oxazoline) ligand.

Head-to-Head Comparison: Asymmetric Alkylation

To provide a tangible benchmark, we will compare the performance of these oxazoline derivatives in a key synthetic transformation: the diastereoselective alkylation of a carbonyl compound. This reaction is fundamental for the construction of chiral carbon centers.

Performance Data

The following table summarizes representative data for the asymmetric alkylation of a propionyl group attached to different oxazoline-based chiral auxiliaries. It is important to note that reaction conditions have been optimized for each system to ensure a fair comparison of their potential.

Chiral Auxiliary/Ligand SystemElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl BromideLDA95:585[8][11]
This compound (Azlactone) Benzyl BromideNaHMDS85:1578[12]
Cu(II)-Bis(oxazoline) Complex Diethyl malonateNaH99:1 (e.e. 98%)92[13]

Note: The data for the azlactone is inferred from related diastereoselective alkylation studies, as direct comparative data with Evans auxiliaries under identical conditions is scarce in the literature. The bis(oxazoline) system is presented for a Michael addition, a related C-C bond-forming reaction, to showcase its high stereocontrol in a catalytic setting.

Analysis of Performance

From the data, it is evident that the Evans-type oxazolidinone provides excellent diastereoselectivity and high yields in stoichiometric applications. The well-defined chair-like transition state, enforced by the chelation of the enolate to the metal counterion and the steric influence of the C4 substituent, is the primary reason for this high level of stereocontrol.[8]

This compound , while also capable of inducing diastereoselectivity, generally provides lower ratios compared to the Evans auxiliary. This can be attributed to the potentially greater conformational flexibility of its enolate intermediate. However, the azlactone methodology offers the advantage of directly synthesizing α-amino acid precursors.[14]

The bis(oxazoline)-metal complex demonstrates the power of catalytic asymmetric synthesis, affording a product with very high enantiomeric excess and yield. While the reaction type is different, it highlights the exceptional level of stereochemical control that can be achieved with these ligands. The C2-symmetry of the ligand and the well-defined coordination sphere around the metal center are key to this success.[13]

Experimental Protocols: A Guide to Reproducible Science

To ensure the trustworthiness and practical utility of this guide, we provide detailed, self-validating experimental protocols for the synthesis and application of these oxazoline derivatives.

Protocol 1: Synthesis of (4R,5S)-N-Propionyl-4-methyl-5-phenyl-2-oxazolidinone

This protocol details the acylation of the Evans auxiliary, a necessary first step for its use in asymmetric alkylation.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add propionyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric purity can be assessed by chiral HPLC if necessary, although the starting material is enantiomerically pure.

Protocol 2: Diastereoselective Alkylation of (4R,5S)-N-Propionyl-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the key asymmetric C-C bond-forming step.

Materials:

  • (4R,5S)-N-Propionyl-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the LDA solution dropwise to the stirred reaction mixture over 10 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy by integrating characteristic signals for each diastereomer.[15]

  • Purify the product by flash column chromatography.

Validation: The structure of the major diastereomer can be confirmed by X-ray crystallography if a suitable crystal is obtained. The stereochemical outcome is consistent with the established models for Evans auxiliaries.[2]

Protocol 3: Synthesis of this compound

This protocol outlines a common method for the preparation of the azlactone.

Materials:

  • N-Benzoyl-DL-alanine (1.0 eq)

  • Acetic anhydride (2.0 eq)

  • Sodium acetate, anhydrous (0.1 eq)

Procedure:

  • Combine N-Benzoyl-DL-alanine, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 100 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Slowly add ethanol to the mixture to quench the excess acetic anhydride.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Validation: The product's identity and purity can be confirmed by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion: Selecting the Right Tool for the Job

This guide has provided a comparative analysis of this compound and other prominent oxazoline derivatives in the context of asymmetric synthesis. Our findings indicate that for applications requiring the highest levels of diastereoselectivity in stoichiometric reactions, Evans-type oxazolidinones remain the superior choice due to their well-understood and highly effective mechanism of stereochemical control.

This compound offers a valuable alternative, particularly for the direct synthesis of α-amino acid derivatives, although with generally lower stereoselectivity. Its utility as a versatile synthetic intermediate should not be overlooked.

For catalytic asymmetric transformations, bis(oxazoline) ligands are in a class of their own, enabling the synthesis of enantiomerically enriched products with high efficiency and stereocontrol.

The choice of the optimal oxazoline derivative will ultimately depend on the specific synthetic challenge at hand, including the desired level of stereoselectivity, the scalability of the reaction, and the overall synthetic strategy. We trust that the data, protocols, and mechanistic insights provided in this guide will serve as a valuable resource in your research and development endeavors.

References

A Comparative Guide to Enantiomeric Excess Determination for 4-Methyl-2-phenyl-2-oxazoline-5-one Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical analytical step. The stereochemical purity of chiral molecules like 4-Methyl-2-phenyl-2-oxazoline-5-one, a valuable heterocyclic building block, can profoundly influence their biological activity and pharmacological properties. This guide provides an in-depth comparison of the primary analytical techniques for ee determination of this class of compounds: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to facilitate informed method selection in your laboratory.

The Principle of Enantiomeric Excess

Enantiomeric excess is a measure of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in a greater amount than the other.[1] A racemic mixture, containing equal amounts of both enantiomers (50:50), has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[1] The determination of ee is a cornerstone of asymmetric synthesis, providing a key indicator of a reaction's success.[1]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is often considered the benchmark for its high resolving power and broad applicability in determining the enantiomeric purity of a wide array of compounds, including oxazolidinones and their derivatives.[2][3] The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[4]

The choice of the CSP is paramount for achieving successful enantioseparation. For oxazolidinone-type structures, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent enantiorecognition capabilities.[4] These CSPs, often coated or immobilized on a silica support, create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, resulting in their separation.[5]

Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the ee determination of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (250 x 4.6 mm, 5 µm particle size). These columns have shown good performance for similar heterocyclic compounds.[4][6]

Mobile Phase:

  • A mixture of n-hexane and 2-propanol (isopropanol, IPA) is a common choice for normal-phase chiral separations. A typical starting ratio is 90:10 (v/v). The polarity of the mobile phase is a critical parameter; a lower polarity (higher hexane content) generally leads to stronger interactions with the stationary phase and longer retention times, which can improve resolution.

Flow Rate:

  • 1.0 mL/min

Column Temperature:

  • 25 °C. Temperature can influence the thermodynamics of the chiral recognition process; therefore, maintaining a constant temperature is crucial for reproducibility.

Detection:

  • UV at 254 nm, as the phenyl group in the analyte provides strong chromophoric activity at this wavelength.

Sample Preparation:

  • Prepare a stock solution of the this compound product at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Causality in Experimental Choices:
  • CSP Selection: Polysaccharide-based CSPs are chosen due to their proven ability to form inclusion complexes and engage in hydrogen bonding and π-π interactions with a wide range of chiral molecules, including those with aromatic and carbonyl functionalities present in the target analyte.[4]

  • Mobile Phase Composition: The ratio of n-hexane to IPA is a critical factor in controlling the retention and resolution of the enantiomers. A systematic variation of this ratio (e.g., from 95:5 to 80:20) is often necessary for method optimization.

  • Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time and resolution. A lower flow rate can sometimes improve resolution but will increase the run time.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation: Dissolve in Mobile Phase] --> B[HPLC System with Chiral Column]; B --> C[Injection]; C --> D[Separation of Enantiomers]; D --> E[UV Detection]; E --> F[Chromatogram Generation]; F --> G[Peak Integration and ee Calculation];

} caption: Workflow for ee determination by chiral HPLC.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers an excellent alternative to HPLC, often providing very high resolution and shorter analysis times.[7][8] The principle is similar to chiral HPLC, but the separation occurs in the gas phase. The sample is vaporized and transported by an inert carrier gas through a capillary column coated with a chiral stationary phase.[8] Cyclodextrin derivatives are commonly used as CSPs in chiral GC.[2]

Experimental Protocol: Chiral GC

This protocol is a starting point for developing a chiral GC method for this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Column:

  • A cyclodextrin-based chiral capillary column, such as a Supelco ALPHADEX™ 120 or a similar column, is a good choice.[2]

Carrier Gas:

  • Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

Temperature Program:

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min. An isothermal period may be necessary at the beginning and end of the run to ensure good separation and elution of all components.

  • Detector Temperature: 250 °C

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Procedure:

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run the temperature program and record the chromatogram.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess as described for the HPLC method.

Causality in Experimental Choices:
  • Column Selection: Cyclodextrin-based CSPs are effective for a wide range of chiral compounds due to their ability to form inclusion complexes with the analytes.[2] The choice of the specific cyclodextrin derivative will depend on the analyte's structure.

  • Temperature Program: A temperature gradient is often necessary to ensure that the analyte is volatile enough to travel through the column while still allowing for sufficient interaction with the CSP for separation. The optimization of the temperature program is crucial for achieving good resolution.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation: Dissolve in Volatile Solvent] --> B[GC System with Chiral Capillary Column]; B --> C[Injection and Vaporization]; C --> D[Separation in Gas Phase]; D --> E[FID or MS Detection]; E --> F[Chromatogram Generation]; F --> G[Peak Integration and ee Calculation];

} caption: Workflow for ee determination by chiral GC.

NMR Spectroscopy with Chiral Shift Reagents: A Rapid Screening Tool

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach to ee determination that does not rely on physical separation.[1] Instead, it uses a chiral auxiliary, such as a chiral shift reagent (CSR), to induce a diastereomeric interaction with the enantiomers in solution.[9] This interaction leads to a differential chemical shift for corresponding protons in the two enantiomers, allowing for their distinct signals to be observed and integrated in the NMR spectrum.[1][9] Lanthanide complexes, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used as CSRs.[2]

Experimental Protocol: NMR with Chiral Shift Reagent

This protocol outlines the general procedure for determining the ee of this compound using a chiral shift reagent.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl3)

  • Chiral Shift Reagent (CSR): Eu(hfc)3

Procedure:

  • Dissolve a known amount of the this compound product (e.g., 10-20 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, precisely weighed amount of the CSR (e.g., 0.1 equivalents relative to the substrate) to the NMR tube.

  • Gently shake the tube to dissolve the CSR and acquire another ¹H NMR spectrum.

  • Observe the spectrum for the splitting of one or more proton signals into two distinct peaks, representing the two enantiomers. The protons closest to the site of interaction with the CSR will exhibit the largest separation in chemical shifts.

  • If the separation is insufficient, incrementally add more CSR and re-acquire the spectrum until baseline resolution of a pair of signals is achieved.

  • Integrate the areas of the two separated signals.

  • Calculate the enantiomeric excess from the integration values.

Causality in Experimental Choices:
  • Choice of CSR: Eu(hfc)3 is a common choice because the europium ion is paramagnetic and can induce significant shifts in the proton signals of the analyte upon complexation, while the chiral camphor-derived ligand facilitates the diastereomeric interaction.[2]

  • Solvent: CDCl3 is a good solvent for both the analyte and the CSR and is relatively non-coordinating, allowing for the desired interaction to occur.

  • Substrate to Reagent Ratio: The stoichiometry of the complexation is crucial. Too little CSR will result in poor resolution, while too much can lead to excessive line broadening of the NMR signals. A titration approach is often the most effective way to find the optimal ratio.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Dissolve Analyte in CDCl3] --> B[Acquire Initial 1H NMR Spectrum]; B --> C[Add Chiral Shift Reagent]; C --> D[Acquire 1H NMR Spectrum]; D --> E{Signal Splitting Observed?}; E -- No --> C; E -- Yes --> F[Integrate Separated Signals]; F --> G[Calculate Enantiomeric Excess]; } caption: Workflow for ee determination by NMR with a chiral shift reagent.

Comparative Analysis of Methods

The selection of the most appropriate method for determining the enantiomeric excess of this compound products depends on several factors, including the required accuracy, sample throughput, and available instrumentation.[10][11]

FeatureChiral HPLCChiral GCNMR with Chiral Shift Reagent
Principle Differential interaction with a chiral stationary phase in the liquid phase.[4]Differential interaction with a chiral stationary phase in the gas phase.[8]Formation of transient diastereomeric complexes with a chiral shift reagent in solution.[9]
Sample Volatility Not required. Suitable for a wide range of compounds.Required. Analyte must be volatile and thermally stable.[7]Not required.
Resolution Excellent resolution is often achievable with a variety of CSPs.[4]Typically offers very high resolution due to the efficiency of capillary columns.[8]Resolution is dependent on the choice of CSR, the substrate-reagent ratio, and the magnetic field strength.
Sensitivity Generally high, especially with sensitive detectors like UV-Vis or MS.High, particularly with FID or MS detectors.Lower than chromatographic methods.
Analysis Time Typically 10-30 minutes per sample.Often faster than HPLC, with run times of 5-20 minutes.Very rapid, with spectra acquired in a few minutes.
Sample Preparation Simple dissolution and filtration.Simple dissolution in a volatile solvent.Simple dissolution, but requires the addition of the CSR.
Destructive? Yes, the sample is consumed.Yes, the sample is consumed.No, the sample can be recovered.
Cost High initial instrument cost and ongoing solvent and column costs.Moderate to high instrument cost.High instrument cost, but lower consumable costs.
Quantitation Highly accurate and precise.Highly accurate and precise.Generally less precise than chromatographic methods for very high or very low ee values.

Conclusion

For the robust and accurate determination of the enantiomeric excess of this compound products, chiral HPLC stands out as the most versatile and reliable method, offering a wide range of commercially available chiral stationary phases and well-established protocols.[3][4] Chiral GC is an excellent alternative if the analyte is sufficiently volatile and thermally stable, often providing superior resolution and faster analysis times.[7] NMR spectroscopy with chiral shift reagents serves as a powerful, non-destructive, and rapid screening tool, particularly useful for quick checks of enantioselectivity during reaction optimization.[1]

The ultimate choice of method will be guided by the specific requirements of the research, balancing the need for accuracy, speed, and available resources. It is often beneficial to have access to more than one of these techniques to validate results and gain a comprehensive understanding of the stereochemical outcome of a reaction.

References

A Senior Application Scientist's Guide to Catalyst Performance with 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the catalytic applications of 4-Methyl-2-phenyl-2-oxazoline-5-one. This guide moves beyond simple protocols to provide a comparative analysis of catalyst performance, grounded in mechanistic insights and experimental data. As professionals in research and drug development, our goal is not just to run reactions but to understand and manipulate them. This document is structured to provide that deeper understanding, offering editorial control over the scientific narrative to best serve the topic.

The Strategic Importance of this compound

This compound, a member of the azlactone family, is a uniquely versatile heterocyclic compound.[1] Its significance in organic synthesis stems from a structure possessing both pro-nucleophilic and electrophilic centers, making it a valuable intermediate for creating complex molecules, including amino acids and other bioactive heterocycles.[1]

A critical feature of this molecule is its ability to tautomerize into its mesoionic form, a "münchnone." This tautomer behaves as a potent 1,3-dipole, unlocking a powerful pathway for cycloaddition reactions.[1][2][3] This reactivity is central to many of the catalytic strategies discussed herein. Furthermore, the oxazolone ring system itself can act as a chelating ligand, opening possibilities for designing novel metal complexes.[1] Understanding how to catalytically control the reactivity of this substrate is paramount for leveraging its full synthetic potential.

Tautomerization_to_Munchone Oxazolone Oxazolone Form Munchnone Münchnone (1,3-Dipole) Oxazolone->Munchnone Tautomerization (Catalyst or Heat) Munchnone->Oxazolone

Caption: Tautomerization of the oxazolone to its reactive münchnone form.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical variable in determining the outcome of reactions involving this compound. The primary reaction of interest is the [3+2] cycloaddition of its münchnone tautomer with various dipolarophiles. Below, we compare the major classes of catalysts employed for this and related transformations.

Lewis Acid Catalysis

Lewis acids (LAs) are pivotal in activating the oxazolone substrate, typically by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the ring and can facilitate either ring-opening or cycloaddition pathways.

Mechanism & Rationale: By withdrawing electron density, a Lewis acid catalyst can lower the energy barrier for the formation of the münchnone tautomer and activate the dipolarophile for the subsequent cycloaddition. In asymmetric catalysis, chiral Lewis acids create a stereochemically defined environment, influencing the facial selectivity of the dipolarophile's approach to the münchnone.

Performance Data: While comprehensive comparative studies on this specific substrate are dispersed, data from related systems highlight the potential. Copper(II) complexes, particularly with chiral oxazoline-based ligands (a testament to the utility of the scaffold itself), are highly effective. For instance, Cu(II)-catalyzed asymmetric Henry reactions using Schiff base ligands derived from amino acids have achieved outstanding results, with enantiomeric excesses (ee) up to 99%.[4] This demonstrates the power of chiral metal complexes in controlling stereochemistry in reactions involving related functionalities.

Catalyst TypeRepresentative CatalystReaction TypeTypical YieldEnantioselectivity (ee)Key Insights
Lewis Acid Copper(II) Triflate (Cu(OTf)₂)Isomerization / CycloadditionHighN/A (Achiral)Effective for promoting reactions but requires chiral ligands for stereocontrol.[1]
Chiral LA Cu(II)-BOX ComplexesAsymmetric CycloadditionGood to ExcellentUp to >95%The geometry of the ligand-metal complex is critical for high enantiomeric induction.[5][6]
Chiral LA Pd/PHOX ComplexesAsymmetric AllylationGood to ExcellentUp to 96%Demonstrates the versatility of metal-oxazoline systems beyond cycloadditions.[5]
Organocatalysis

Organocatalysis offers a metal-free alternative, often relying on hydrogen bonding and secondary amine catalysis to activate substrates and control stereochemistry. For oxazolone chemistry, chiral Brønsted acids or bifunctional catalysts like thioureas are particularly relevant.

Mechanism & Rationale: A chiral organocatalyst, such as a thiourea or squaramide derivative, can simultaneously activate both the münchnone and the dipolarophile through a network of non-covalent interactions (e.g., hydrogen bonds). This dual activation within a chiral pocket effectively shields one face of the reactants, leading to high enantioselectivity.

Performance Data: The enantioselective cycloaddition of the münchnone derived from this compound onto fullerenes (C60) has been successfully demonstrated using organocatalysis.[3] In a closely related synthesis of oxazolines from N-acylimines, a chiral squaramide catalyst delivered the product in 92% yield with an exceptional 98% ee, showcasing the high level of control achievable with this catalyst class.[7]

Catalyst TypeRepresentative CatalystReaction TypeTypical YieldEnantioselectivity (ee)Key Insights
Organocatalyst Chiral ThioureasAsymmetric [3+2] CycloadditionGood (86%)High (91%)Bifunctional activation is key to success.[7]
Organocatalyst Chiral SquaramidesAsymmetric [3+2] CycloadditionExcellent (92%)Excellent (98%)Often provides superior enantioselectivity compared to thioureas.[7]

Experimental Protocols: A Self-Validating System

Trustworthy science requires reproducible, well-documented protocols. Below is a representative, generalized procedure for a catalyst screening experiment for the cycloaddition reaction.

Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition

This protocol is designed to evaluate the performance of a chiral organocatalyst in the reaction between this compound and a dipolarophile, such as an α,β-unsaturated ester.

1. Catalyst and Reagent Preparation (The "Why"):

  • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere. Azlactones and many organocatalysts are sensitive to moisture.

  • Dry the solvent (e.g., 1,2-dichloroethane) over molecular sieves. Water can compete for hydrogen bonding sites on the catalyst, inhibiting its activity.

  • Use freshly distilled dipolarophile to remove any polymeric impurities that could interfere with the reaction.

2. Reaction Setup and Execution (The "How"):

  • To a dried 10 mL Schlenk flask under inert atmosphere, add the chiral organocatalyst (e.g., Chiral Squaramide, 0.02 mmol, 10 mol%).

  • Add this compound (35.0 mg, 0.2 mmol, 1.0 equiv).

  • Dissolve the solids in 2.0 mL of anhydrous 1,2-dichloroethane.

  • Stir the solution at room temperature (25 °C) for 10 minutes to allow for pre-association of the catalyst and substrate.

  • Add the dipolarophile (e.g., dimethyl maleate, 0.24 mmol, 1.2 equiv) dropwise via syringe.

  • Seal the flask and stir the reaction at 25 °C for 24 hours. The generation of the münchnone can be the rate-limiting step, and sufficient time is needed for the catalytic cycle to turn over.

3. Work-up and Purification:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). This step is crucial to isolate the desired cycloadduct from unreacted starting materials and catalyst.

4. Analysis and Validation:

  • Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.

  • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column). This is the definitive measure of catalyst performance.

Experimental_Workflow start Start: Catalyst Screening prep 1. Reagent & Glassware Preparation (Anhydrous) start->prep setup 2. Reaction Setup (Inert Atmosphere) prep->setup reagents Add Catalyst, Oxazolone, Solvent, Dipolarophile setup->reagents reaction 3. Stir at Defined Temp & Monitor by TLC reagents->reaction workup 4. Quench & Concentrate reaction->workup purify 5. Flash Chromatography workup->purify analysis 6. Structure & Purity (NMR, MS) purify->analysis ee_det 7. Enantioselectivity (Chiral HPLC) analysis->ee_det end End: Performance Data ee_det->end

Caption: A generalized workflow for catalyst screening and validation.

Conclusion and Future Outlook

The catalytic functionalization of this compound is a field rich with opportunity. While Lewis acid catalysis provides a robust platform, the trend towards organocatalysis highlights a move towards more sustainable and metal-free synthetic routes. The data clearly indicates that high levels of stereocontrol are achievable, with chiral squaramides representing the current state-of-the-art for related transformations.[7]

For professionals in drug development, the ability to efficiently generate libraries of complex, chiral molecules from a common precursor like this oxazolone is invaluable. Future research will likely focus on expanding the scope of dipolarophiles, developing more efficient and recyclable catalysts, and applying these methods to the synthesis of high-value pharmaceutical targets. The foundational understanding of catalyst performance presented in this guide serves as a critical stepping stone for these future innovations.

References

A Comprehensive Cost-Benefit Analysis of 4-Methyl-2-phenyl-2-oxazoline-5-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azlactone Core as a Versatile Synthetic Hub

In the landscape of organic synthesis, the strategic choice of intermediates is paramount to the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Among the plethora of heterocyclic building blocks, 4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone or oxazolone family, stands out as a remarkably versatile and reactive synthon.[1] Historically rooted in the Erlenmeyer-Plöchl synthesis, these compounds are crucial intermediates for accessing a wide array of molecules that are otherwise challenging to obtain, including non-proteinogenic amino acids, peptides, and other bioactive heterocycles.[1][2]

This guide provides a detailed cost-benefit analysis of utilizing this compound, moving beyond a simple catalog of reactions to explore the causality behind its application. We will dissect its synthesis, evaluate its performance against common alternatives, and provide field-tested protocols to empower researchers in making informed decisions for their drug discovery and development projects.

Section 1: Synthesis, Reactivity, and Cost Profile

The primary value of this compound stems from its inherent reactivity, which is a direct consequence of its structure. The presence of both pro-nucleophilic and electrophilic sites makes it a powerful tool for molecular construction.[1]

The Erlenmeyer-Plöchl Synthesis: A Classic Route

The most common method for synthesizing unsaturated azlactones is the Erlenmeyer-Plöchl synthesis, which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride.[1][3]

G cluster_start Starting Materials N_Acyl_Alanine N-Benzoyl-Alanine Cyclization Cyclodehydration N_Acyl_Alanine->Cyclization Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->Cyclization Product 4-Methyl-2-phenyl- 2-oxazoline-5-one Cyclization->Product Formation of Azlactone Ring G Azlactone 4-Methyl-2-phenyl- 2-oxazoline-5-one Mesoionic Mesoionic Intermediate (Münchnone) Azlactone->Mesoionic Tautomerization Cycloaddition [3+2] Cycloaddition Mesoionic->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Final_Product Complex Heterocycle (e.g., Pyrrole derivative) Cycloaddition->Final_Product G cluster_azlactone Route A: Azlactone Method cluster_auxiliary Route B: Chiral Auxiliary Method A1 Synthesize Azlactone A2 Diastereoselective Alkylation A1->A2 A3 Hydrolysis & Separation A2->A3 A4 Chiral Amino Acid A3->A4 B1 Acylate Chiral Auxiliary B2 Diastereoselective Alkylation B1->B2 B3 Cleavage & Auxiliary Recovery B2->B3 B4 Chiral Amino Acid B3->B4

References

The Benchmark: Reactivity of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternatives for 4-Methyl-2-phenyl-2-oxazoline-5-one in Asymmetric Amino Acid Synthesis

In the field of synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics, the efficient and stereoselective synthesis of non-proteinogenic α-amino acids is of paramount importance. For decades, azlactones, such as this compound, have served as foundational synthons for α-amino acid preparation, primarily through the venerable Erlenmeyer-Plöchl reaction.[1][2] This reaction involves the condensation of an N-acylglycine with an aldehyde to form a 4-alkylidene-azlactone, which can be subsequently reduced and hydrolyzed to the target amino acid.[2][3]

However, the classical Erlenmeyer-Plöchl synthesis produces a racemic mixture, necessitating challenging chiral resolution steps. While modern variations have introduced catalytic asymmetric approaches, the inherent reactivity of the azlactone ring has spurred the development of alternative, highly controlled methods for asymmetric α-amino acid synthesis. This guide provides a comparative analysis of the leading alternatives to the use of simple azlactones like this compound, focusing on methodologies that offer superior stereocontrol: the Schöllkopf bis-lactim ether method, chiral Ni(II) Schiff base complexes, and asymmetric phase-transfer catalysis.

This compound belongs to the oxazolone (or azlactone) class of heterocycles.[4] Its primary utility in amino acid synthesis stems from the acidity of the C4 protons, which allows for deprotonation to form a pro-nucleophilic enolate.[4] This enolate can react with various electrophiles. Furthermore, the molecule can tautomerize to a mesoionic form known as a münchnone, enabling it to participate in 1,3-dipolar cycloaddition reactions.[4][5] While versatile, achieving high enantioselectivity with this specific reagent requires sophisticated catalytic systems that can effectively control the facial approach of the electrophile to the planar enolate.

Alternative 1: The Schöllkopf Chiral Auxiliary Method

One of the most robust and widely adopted methods for the asymmetric synthesis of α-amino acids is the Schöllkopf bis-lactim ether method.[6][7] This substrate-controlled approach utilizes a chiral auxiliary, typically derived from L- or D-valine, to direct the stereochemical outcome of an alkylation reaction.[8]

Principle and Mechanism

The methodology begins with the synthesis of a 2,5-diketopiperazine (a cyclic dipeptide) from glycine and a chiral amino acid, commonly valine.[8] This diketopiperazine is then converted to its bis-lactim ether using an O-alkylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt).[6] Deprotonation of the glycine unit at its prochiral α-carbon with a strong base (e.g., n-BuLi) generates a planar enolate. The crucial stereocontrol step is the subsequent alkylation. The bulky isopropyl group of the valine-derived auxiliary sterically shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.[6][8] This results in a highly diastereoselective trans-alkylation. Finally, mild acidic hydrolysis cleaves the bis-lactim ether to yield the desired α-amino acid methyl ester with high enantiopurity, along with the recoverable valine methyl ester chiral auxiliary.[6]

Diagram: Schöllkopf Asymmetric Synthesis Workflow

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Product Release Glycine Glycine + (R)-Valine DKP 2,5-Diketopiperazine Glycine->DKP Cyclization BLE Bis-Lactim Ether (Schöllkopf Auxiliary) DKP->BLE O-Methylation (Meerwein's Salt) Enolate Planar Enolate BLE->Enolate Deprotonation (n-BuLi, -78°C) Alkylated trans-Alkylated Adduct Enolate->Alkylated Electrophile (R-X) >95% d.e. AminoAcid α-Amino Acid Methyl Ester (>95% e.e.) Alkylated->AminoAcid Mild Acid Hydrolysis Auxiliary Valine Methyl Ester (Recovered) Alkylated->Auxiliary

Caption: Workflow for the Schöllkopf bis-lactim ether method.

Experimental Protocol: Synthesis of (S)-α-Methylphenylalanine Methyl Ester
  • Deprotonation: A solution of the (R)-valine-derived bis-lactim ether (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, and the solution is stirred for 15 minutes to ensure complete formation of the aza-enolate.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the cold solution. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

  • Extraction & Purification: The product is extracted with ethyl acetate, the organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo. The crude trans-alkylated product is purified by silica gel chromatography.

  • Hydrolysis: The purified adduct is dissolved in 0.1 M trifluoroacetic acid (TFA) and stirred at room temperature for 4-6 hours.

  • Isolation: The solvent is removed under reduced pressure, and the resulting residue containing the desired amino acid ester and the auxiliary ester is separated by chromatography or extraction to yield the final product.

Performance Data

The Schöllkopf method consistently delivers high diastereoselectivity across a wide range of electrophiles.

Electrophile (R-X)Diastereomeric Excess (d.e.)Reference
Methyl Iodide>95%[6]
Benzyl Bromide>95%[6]
Allyl Bromide>98%[9]
Isopropyl Triflate>95%[6]
Acyl Chlorides>90%[6]

Alternative 2: Chiral Ni(II) Schiff Base Complexes

A powerful catalytic approach involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine.[10] This method leverages a metal template to control the stereochemistry of C-C bond formation.

Principle and Mechanism

The core of this strategy is a chiral complex formed between Ni(II), a glycine Schiff base (e.g., with benzophenone), and a chiral ligand, often derived from an amino acid or a binaphthyl scaffold. The planar Ni(II) complex serves as a template, holding the glycine enolate in a rigid conformation. The chiral ligand creates a sterically differentiated environment around the α-carbon of the glycine moiety. Upon deprotonation with a mild base, the incoming electrophile preferentially attacks from the less hindered face, as dictated by the chiral ligand. After the alkylation step, the complex is disassembled under acidic conditions to release the enantiomerically enriched α-amino acid.[10]

Diagram: Ni(II) Complex Mediated Alkylation

Ni_Complex_Workflow Start Glycine Schiff Base + Chiral Ligand (L*) + Ni(II) Salt Complex Chiral Ni(II) Complex Start->Complex Complexation Enolate Ni(II) Enolate Intermediate Complex->Enolate Base (e.g., DBU) Alkylated Alkylated Ni(II) Complex Enolate->Alkylated Electrophile (R-X) Product Enantiopure α-Amino Acid Alkylated->Product Acidic Workup

Caption: Asymmetric alkylation using a chiral Ni(II) complex.

Alternative 3: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an operationally simple and often highly effective method for the asymmetric alkylation of glycine derivatives.[11] This approach avoids the need for stoichiometric chiral auxiliaries and cryogenic temperatures.

Principle and Mechanism

In this system, a glycine ester is first converted to a Schiff base (typically with benzophenone) to increase the acidity of the α-protons. This substrate is dissolved in an organic solvent. A chiral phase-transfer catalyst, commonly a quaternary ammonium salt derived from a Cinchona alkaloid, is added.[11][12] An aqueous solution of a base (e.g., NaOH or KOH) serves as the second phase. The chiral catalyst transports hydroxide ions into the organic phase to deprotonate the glycine Schiff base, forming a chiral ion pair with the resulting enolate. This tight ion pairing shields one face of the enolate, directing the alkylating agent (also in the organic phase) to the other face. After the reaction, a simple acidic workup hydrolyzes the imine and ester to afford the desired α-amino acid.[12]

Performance Data

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. Maruoka's and O'Donnell's catalysts are prominent examples.

SubstrateCatalystElectrophileYield (%)Enantiomeric Excess (e.e.) (%)Reference
Glycine Benzophenone Imine t-butyl esterO'Donnell CatalystBenzyl Bromide9566[12]
Glycine Benzophenone Imine t-butyl esterMaruoka CatalystBenzyl Bromide9996[12]
Glycine Benzophenone Imine t-butyl esterMaruoka Catalystn-Butyl Bromide9592[12]

Comparative Analysis: A Head-to-Head Evaluation

FeatureThis compoundSchöllkopf Bis-Lactim EtherChiral Ni(II) ComplexesAsymmetric Phase-Transfer Catalysis
Source of Chirality External Chiral Catalyst (Required)Stoichiometric Chiral AuxiliaryStoichiometric Chiral LigandSub-stoichiometric Chiral Catalyst
Stereoselectivity Variable (Catalyst Dependent)Very High (>95% d.e.)High to Very HighGood to Very High (>90% e.e.)
Generality/Scope Broad (Aldehydes, Electrophiles)Very Broad (Alkyl, Aryl Halides)BroadBroad (Primarily Alkyl Halides)
Reaction Conditions VariableCryogenic (-78 °C), Strong BaseRoom Temp to Mild HeatingRoom Temperature, Biphasic
Chiral Director Removal Catalyst SeparationMild Acid HydrolysisAcidic WorkupPhase Separation / Chromatography
Key Advantage Classical, well-known reactivityReliability, High PredictabilityMilder base conditionsOperational Simplicity, Catalytic
Key Disadvantage Racemic without chiral controlPoor Atom Economy, StoichiometricUse of Heavy MetalCatalyst cost, optimization needed

Conclusion and Recommendations

While this compound and related azlactones are valuable intermediates in organic synthesis,[13] modern drug development and research demand methodologies that provide direct and predictable access to enantiomerically pure α-amino acids.

  • For Reliability and Predictability: The Schöllkopf method remains the gold standard. Its high diastereoselectivity across a vast range of electrophiles makes it an exceptionally reliable choice, especially for synthesizing novel, exotic amino acids on a laboratory scale.[6][8] The primary drawback is its stoichiometric use of the chiral auxiliary.

  • For Catalytic Efficiency: Asymmetric Phase-Transfer Catalysis offers a highly attractive alternative. It is operationally simple, avoids cryogenic conditions, and is catalytic in the chiral source.[11] This method is particularly well-suited for scaling up the synthesis of specific amino acids once the process has been optimized.

  • For Alternative Mechanistic Pathways: Chiral Ni(II) complexes provide another robust method that operates under mild conditions.[10] It demonstrates the power of transition metal templates in enforcing stereocontrol and is a valuable tool in the synthetic chemist's arsenal.

The choice of reagent ultimately depends on the specific goals of the researcher. For exploratory synthesis of diverse structures, the Schöllkopf method offers unparalleled reliability. For process development and greener synthesis, phase-transfer catalysis presents a more scalable and atom-economical long-term solution.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of 4-Methyl-2-phenyl-2-oxazoline-5-one and its associated waste streams. As a member of the oxazolone class of compounds, this chemical possesses a distinct reactivity profile and requires meticulous management to ensure laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Immediate Safety Briefing & Core Directive

Before handling this compound, understand these critical points:

  • Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound must be managed as a hazardous chemical waste.[1][2] All disposal procedures must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

  • Consult Your EHS Office: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific protocols, approved waste containers, and pickup schedules that are compliant with all regulations.

  • Prohibited Disposal Methods: Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the sewer system.[1][3][5]

Hazard Profile of this compound

Understanding the inherent hazards of a chemical is fundamental to managing its waste. The primary risks associated with this compound are based on GHS classifications and data from related oxazolone compounds.

Hazard TypeDescriptionGHS ClassificationPrimary Sources
Skin Irritation Causes skin irritation upon direct contact.H315: Skin Irritation, Category 2[6]
Eye Irritation Causes serious eye irritation.H319: Serious Eye Irritation, Category 2[6]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.H335: Specific Target Organ Toxicity (Single Exposure), Category 3[6]
Combustion Hazards As a combustible solid, dusts may form explosive mixtures with air.[7] Combustion produces hazardous gases including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7]Not Classified[7]
Reactivity Avoid contact with strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[2][7][8]Not Classified[2][7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the complete lifecycle of this compound waste, from generation to final disposal. The causality behind each step is explained to ensure a self-validating and safe workflow.

Workflow for Chemical Waste Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal A Step 1: Don PPE (Goggles, Nitrile Gloves, Lab Coat) B Step 2: Characterize Waste (Solid, Liquid, Contaminated PPE) A->B C Step 3: Segregate Waste (Do not mix with other chemical streams) B->C D Step 4: Select Container (Robust, Leak-Proof, Compatible) C->D E Step 5: Label Container ('Hazardous Waste', Full Chemical Name, Date) D->E F Step 6: Store in SAA (Designated, Ventilated, Secure Area) E->F G Step 7: Schedule Pickup (Contact EHS for Licensed Vendor) F->G H Step 8: Document (Maintain Waste Generation Records) G->H

Caption: Standard operating procedure for hazardous waste disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, always wear appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[1]

  • Body Protection: A standard laboratory coat.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][5]

Step 2: Waste Characterization and Segregation Properly identifying and separating waste is crucial to prevent dangerous reactions.

  • Characterize: Identify the waste stream. Is it pure solid, a solution, or contaminated materials (e.g., gloves, weigh boats, paper towels)? Each may have specific container requirements.

  • Segregate: Do NOT mix this compound waste with other chemical waste streams.[1] Incompatible wastes, such as acids and bases, must be kept separate to prevent violent reactions or the release of toxic gases.[8]

Step 3: Proper Containerization The integrity of the waste container is your primary defense against leaks and spills.

  • Select a Compatible Container: Use a robust, leak-proof container with a secure, screw-on cap provided by or approved by your EHS department.[1][4][8] The container material must be chemically compatible with the waste.

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity, or leave at least one inch of headroom, to allow for expansion of contents.[4][8][9]

  • Use Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[1]

Step 4: Accurate Labeling Clear labeling is a regulatory requirement and essential for safety.

  • Required Information: The waste container must be clearly labeled with the words "Hazardous Waste."[1][10]

  • Contents: Include the full chemical name, "this compound," and its CAS number (13302-43-7).[1][11]

Step 5: On-Site Accumulation Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[1][8] This area should be well-ventilated and away from heat, sparks, or other ignition sources.[1]

  • Supervision and Inspection: The SAA must be under the direct supervision of laboratory personnel, and containers should be inspected weekly for any signs of leakage.[4][8]

Step 6: Arranging for Final Disposal Final disposal must be handled by professionals.

  • Contact EHS: When the container is full or the accumulation time limit is approaching (as defined by your EHS office), contact them to schedule a waste pickup.[1]

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company arranged by your institution.[1][5]

  • Documentation: Maintain accurate records of the waste you generate as required by your institution and regulatory bodies.[1][3]

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is critical.

Decision Tree for Spill Response

G A Spill Occurs B Assess Situation: Is the spill large? Is anyone injured? Is there immediate fire risk? A->B C YES B->C Any 'YES' D NO B->D All 'NO' E Evacuate Area Alert Colleagues Call Emergency Services / EHS C->E F Control Spill Area Restrict Access D->F G Don Appropriate PPE F->G H Neutralize Ignition Sources G->H I Clean Up Spill (Use dry methods, avoid dust) H->I J Collect Waste (Place in sealed, labeled container) I->J K Decontaminate Area J->K L Dispose of Waste (Follow standard hazardous waste protocol) K->L

Caption: Emergency response decision-making for chemical spills.

Minor Spill (Manageable by Lab Personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Remove Ignition Sources: Immediately eliminate any potential sources of ignition.[5][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Step 1 of the disposal protocol.

  • Clean-Up: Use a dry clean-up procedure; do not sweep in a way that generates dust.[7] Carefully collect the material and place it in a suitable, closed container for disposal.[1][7]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Label the container as hazardous waste and manage it according to the protocol above.

Major Spill (Beyond the Control of Lab Personnel):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and contact your institution's EHS or emergency response team.

  • Secure: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

References

Safeguarding Your Research: A Guide to Handling 4-Methyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenyl-2-oxazoline-5-one. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment. This document is designed to be a trusted resource, offering procedural guidance grounded in established safety principles.

Understanding the Risks: Hazard Profile of this compound

This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Understanding these risks is the first step in implementing an effective safety plan.

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.

  • Serious Eye Irritation: The compound can cause significant eye damage if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

Your First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for each selection to ensure a deep understanding of the protective measures.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of immediately after contamination.To prevent skin contact, which can cause irritation and potential allergic reactions[2]. Nitrile and neoprene offer good resistance to a broad range of chemicals.
Eye/Face Protection Tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.To protect against splashes and airborne particles that could cause serious eye irritation[1][2].
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemically resistant apron should be considered.To prevent accidental skin contact and contamination of personal clothing[2].
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound, which can cause respiratory tract irritation[1].

Procedural Integrity: Step-by-Step Handling Protocol

This section provides a detailed workflow for the safe handling of this compound, from preparation to disposal.

Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as specified in the table above.

Handling the Compound
  • Work Within a Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood.

  • Avoid Dust and Aerosol Generation: Handle the solid material carefully to minimize the creation of dust.

  • Minimize Quantities: Use the smallest amount of the compound necessary for your experiment.

  • Avoid Contact: Take extreme care to avoid contact with skin and eyes[2].

In Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Consult a physician.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Immediately rinse the mouth with water and seek medical attention[2].

Responsible Disposal: Waste Management Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of others.

  • Waste Collection: Collect all waste material, including contaminated gloves, absorbent materials, and any residual compound, in a suitable and clearly labeled, closed container for hazardous waste disposal[2].

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste[2].

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Risk Assessment prep_fumehood Fume Hood Check prep_risk->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials prep_ppe Don PPE prep_materials->prep_ppe handle_fumehood Work in Fume Hood prep_ppe->handle_fumehood handle_dust Avoid Dust/Aerosols handle_fumehood->handle_dust handle_minimize Minimize Quantities handle_dust->handle_minimize dispose_collect Collect Waste handle_minimize->dispose_collect dispose_rinse Rinse Containers dispose_collect->dispose_rinse dispose_regulations Follow Regulations dispose_rinse->dispose_regulations

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-phenyl-2-oxazoline-5-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-phenyl-2-oxazoline-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.